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  • Product: 1,4-Dichloro-2-difluoromethoxy-6-nitrobenzene
  • CAS: 1807185-15-4

Core Science & Biosynthesis

Foundational

Technical Whitepaper: 1,4-Dichloro-2-difluoromethoxy-6-nitrobenzene in Advanced Scaffold Synthesis

Executive Summary In modern medicinal chemistry and agrochemical development, the strategic introduction of fluorinated moieties is a proven tactic to modulate lipophilicity, enhance metabolic stability, and improve memb...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry and agrochemical development, the strategic introduction of fluorinated moieties is a proven tactic to modulate lipophilicity, enhance metabolic stability, and improve membrane permeability. 1,4-Dichloro-2-difluoromethoxy-6-nitrobenzene (CAS: 1807185-15-4) represents a highly specialized, programmable building block that perfectly encapsulates these design principles.

As a Senior Application Scientist, I approach this molecule not merely as a static chemical entity, but as a dynamic synthetic scaffold. The precise spatial arrangement of its functional groups—a difluoromethoxy ether, a nitro group, and two differentially activated chlorine atoms—allows for highly predictable, regioselective, and chemoselective functionalization. This whitepaper provides an in-depth technical analysis of its physicochemical properties, structural logic, and validated experimental workflows for drug development applications.

Physicochemical Profile & Structural Logic

The utility of 1,4-Dichloro-2-difluoromethoxy-6-nitrobenzene stems from the stereoelectronic interplay of its substituents on the benzene ring. Understanding these properties is critical for predicting its behavior in both biological systems and synthetic reactors.

Quantitative Data: Chemical Identifiers & Properties

The following table summarizes the core physicochemical data for this scaffold, establishing the baseline parameters for handling and reaction design[1],[2].

Property / IdentifierSpecification
Chemical Name 1,4-Dichloro-2-difluoromethoxy-6-nitrobenzene
CAS Registry Number 1807185-15-4
Molecular Formula C₇H₃Cl₂F₂NO₃
Molecular Weight 258.01 g/mol
Standard Purity ≥95% (typically verified via HPLC/NMR)
Physical Appearance Solid (Light yellow to off-white)
Key Functional Groups -OCF₂H (Difluoromethoxy), -NO₂ (Nitro), -Cl (Aryl chlorides)
Stereoelectronic Analysis & Regioselectivity

The true power of this molecule lies in its regiochemical differentiation. Let us map the ring positions:

  • C1 (Chlorine): Flanked by the nitro group at C6 (ortho) and the difluoromethoxy group at C2 (ortho).

  • C4 (Chlorine): Positioned meta to both the nitro group and the difluoromethoxy group.

The Causality of Reactivity: The C1-chlorine is highly activated toward Nucleophilic Aromatic Substitution (S_NAr). The strong electron-withdrawing nature of the ortho-nitro group stabilizes the Meisenheimer complex intermediate. Conversely, the C4-chlorine is electronically isolated from the nitro group's resonance effects, rendering it inert to S_NAr under mild conditions[3]. This creates a self-validating synthetic system: nucleophiles will exclusively attack C1, leaving C4 perfectly intact for late-stage transition-metal catalyzed cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig reactions).

Regioselective Functionalization Pathways

To visualize the programmable nature of this scaffold, the following diagram outlines the core functionalization sequence. By exploiting the differential reactivity of the C1 and C4 positions, chemists can rapidly generate complex biaryl or aminated frameworks.

Functionalization A 1,4-Dichloro-2-difluoromethoxy -6-nitrobenzene B Regioselective SNAr (Displaces C1-Cl) A->B C Nitro Reduction (Forms Aniline) A->C D Pd-Catalyzed Coupling (Targets C4-Cl) A->D E C1-Substituted Intermediate B->E F Functionalized Aniline Scaffold C->F G Biaryl / Complex Framework D->G

Fig 1. Regioselective functionalization pathways of the difluoromethoxy nitrobenzene scaffold.

Applications in Drug Development: The Role of -OCF₂H

Why incorporate a difluoromethoxy group instead of a standard methoxy (-OCH₃) group? In drug development, the -OCF₂H moiety acts as a lipophilic hydrogen bond donor. The highly electronegative fluorine atoms polarize the C-H bond, allowing it to interact with biological targets, while simultaneously withdrawing electron density from the oxygen atom.

Metabolic Shielding: Standard methoxy groups are notorious liabilities in pharmacokinetics; they are rapidly recognized and cleaved by Cytochrome P450 (CYP450) enzymes in the liver (O-demethylation), leading to rapid drug clearance. The steric bulk and electronic deactivation provided by the two fluorine atoms effectively shield the ether linkage from CYP450 oxidative attack, dramatically prolonging the drug's half-life.

MetabolicStability A Standard Methoxy (-OCH3) B CYP450 Enzyme Attack A->B C Rapid O-Demethylation (High Clearance) B->C D Difluoromethoxy (-OCF2H) E Steric/Electronic Shielding D->E F Metabolic Stability (Prolonged Half-life) E->F

Fig 2. CYP450 metabolic shielding provided by the difluoromethoxy group.

Validated Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. The causality behind the choice of reagents is explicitly detailed to prevent common synthetic pitfalls.

Protocol A: Regioselective S_NAr at the C1 Position
  • Objective: Displace the highly activated C1-chlorine with a secondary amine (e.g., morpholine) while preserving the C4-chlorine and the -OCF₂H group.

  • Reagent Causality: Potassium carbonate (K₂CO₃) is selected over stronger bases (like NaH or KOtBu). Strong bases risk facilitating the elimination of the difluoromethoxy group (generating fluorophosgene equivalents). K₂CO₃ provides sufficient basicity to drive the substitution safely.

Step-by-Step Methodology:

  • Preparation: Charge an oven-dried, argon-purged round-bottom flask with 1,4-Dichloro-2-difluoromethoxy-6-nitrobenzene (1.0 equiv) and anhydrous DMF to achieve a 0.2 M concentration.

  • Activation: Add finely powdered anhydrous K₂CO₃ (2.0 equiv) followed by the nucleophile (e.g., morpholine, 1.1 equiv).

  • Reaction: Heat the mixture to 60°C and stir vigorously for 4–6 hours. Self-Validation: Monitor the reaction via LC-MS or TLC (Hexanes/EtOAc 4:1). The starting material will cleanly convert to a single, more polar spot due to the high regioselectivity.

  • Workup: Quench the reaction by pouring it into crushed ice water. Extract the aqueous layer with EtOAc (3x). Wash the combined organic layers with brine (5x) to remove residual DMF.

  • Isolation: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography to yield the C1-substituted intermediate.

Protocol B: Chemoselective Nitro Reduction
  • Objective: Reduce the C6-nitro group to an aniline without causing hydrodehalogenation of the remaining C4-chlorine.

  • Reagent Causality: Standard palladium-on-carbon (Pd/C) with hydrogen gas carries an unacceptably high risk of cleaving the C4-Cl bond. Utilizing Béchamp reduction conditions (Iron powder and Ammonium Chloride) ensures 100% chemoselectivity for the nitro group.

ParameterConditionRationale
Reducing Agent Iron powder (5.0 eq)Mild, single-electron transfer prevents C-Cl cleavage.
Proton Source NH₄Cl (2.0 eq)Mildly acidic; avoids harsh mineral acids that degrade ethers.
Solvent System EtOH / H₂O (4:1 v/v)Ensures solubility of both the organic substrate and inorganic salts.
Temperature 80°C (Reflux)Provides necessary kinetic energy for the heterogeneous reaction.

Step-by-Step Methodology:

  • Preparation: Dissolve the C1-substituted nitro intermediate in the EtOH/H₂O (4:1) solvent system.

  • Reagent Addition: Add Iron powder (5.0 equiv) and NH₄Cl (2.0 equiv) sequentially at room temperature.

  • Reaction: Attach a reflux condenser and heat the mixture to 80°C for 2 hours with vigorous mechanical stirring.

  • Filtration: Critical Step: While the mixture is still hot, filter it through a pad of Celite to remove the iron oxide sludge. Wash the Celite pad thoroughly with hot EtOAc to ensure complete product recovery.

  • Isolation: Concentrate the filtrate to remove ethanol. Partition the remaining aqueous residue between EtOAc and saturated aqueous NaHCO₃. Separate the organic layer, dry over Na₂SO₄, and concentrate to yield the functionalized aniline scaffold, ready for C4 cross-coupling.

Safety, Handling, and Environmental Impact

As with all halogenated nitroaromatics, 1,4-Dichloro-2-difluoromethoxy-6-nitrobenzene requires strict safety protocols[4]:

  • Toxicity: Nitroaromatics are known skin sensitizers and potential methemoglobinemia-inducing agents. The compound should be handled exclusively within a certified chemical fume hood using proper PPE (nitrile gloves, lab coat, safety goggles).

  • Stability: Stable under standard laboratory conditions, but should be stored sealed in a dry environment at 2-8°C to prevent long-term degradation[5].

  • Environmental: Halogenated aromatics are highly toxic to aquatic life with long-lasting effects. All waste streams (especially DMF and heavy metal waste from reductions) must be segregated and disposed of through licensed chemical waste management facilities.

References

  • Title: 2,5-Dichloronitrobenzene | CID 6977 (Baseline Reactivity Model) Source: PubChem, National Institutes of Health URL: [Link][3]

  • Title: ICSC 1618 - 1,4-DICHLORO-2-NITROBENZENE (Environmental & Toxicity Data) Source: INCHEM / ILO-WHO URL: [Link][4]

Sources

Exploratory

Comprehensive Technical Guide on the Molecular Structure and Synthesis of 1,4-Dichloro-2-difluoromethoxy-6-nitrobenzene

Executive Summary As a Senior Application Scientist, I frequently encounter highly functionalized aromatic intermediates that serve as the backbone for next-generation active pharmaceutical ingredients (APIs) and advance...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist, I frequently encounter highly functionalized aromatic intermediates that serve as the backbone for next-generation active pharmaceutical ingredients (APIs) and advanced agrochemicals. 1,4-Dichloro-2-difluoromethoxy-6-nitrobenzene (CAS: 1807185-15-4)—also systematically named 2,5-dichloro-1-(difluoromethoxy)-3-nitrobenzene—is one such critical building block.

The strategic incorporation of the difluoromethoxy (–OCHF₂) group is a proven tactic in drug design. It acts as a lipophilic hydrogen-bond donor/acceptor that significantly enhances metabolic stability, membrane permeability, and target binding affinity. This whitepaper provides an in-depth, self-validating framework detailing the physicochemical properties, mechanistic synthesis, chemoselective reduction, and analytical validation of this complex molecule.

Molecular Architecture & Physicochemical Profiling

The molecular architecture of 1,4-dichloro-2-difluoromethoxy-6-nitrobenzene features a heavily sterically hindered benzene core. The –OCHF₂ group is flanked by a chlorine atom at the 1-position and a nitro group at the 6-position (using the 1,4-dichloro nomenclature).

Electronic and Steric Causality: The steric crowding forces the difluoromethoxy moiety out of coplanarity with the aromatic ring, which subtly alters its electronic resonance with the pi-system. Both the –NO₂ and –OCHF₂ groups are strongly electron-withdrawing. Consequently, the electron density of the aromatic core is drastically reduced, rendering the molecule highly resistant to electrophilic aromatic substitution, while priming the chlorine atoms for potential nucleophilic aromatic substitution (SNAr) if subjected to strong nucleophiles.

Table 1: Physicochemical Properties
PropertyValue
Chemical Name 1,4-Dichloro-2-difluoromethoxy-6-nitrobenzene
CAS Registry Number 1807185-15-4
Molecular Formula C₇H₃Cl₂F₂NO₃
Molecular Weight 258.01 g/mol
Appearance Pale yellow to off-white solid/oil
Standard Purity ≥ 95.0% (HPLC)

Synthetic Methodology & Mechanistic Causality

The synthesis of 1,4-dichloro-2-difluoromethoxy-6-nitrobenzene is typically achieved via the O-difluoromethylation of 2,5-dichloro-3-nitrophenol.

Mechanistic Causality: Historically, industrial difluoromethylation relied on chlorodifluoromethane (Freon 22), an ozone-depleting gas that poses severe scalability, regulatory, and environmental hazards[1]. To design a self-validating and scalable system, modern protocols utilize sodium chlorodifluoroacetate (SCDA) as a bench-stable, solid difluorocarbene precursor[2]. Upon heating in a polar aprotic solvent, SCDA undergoes thermal decarboxylation to generate an electrophilic difluorocarbene intermediate[3]. The phenolate nucleophile, generated in situ using a mild base like potassium carbonate (K₂CO₃), rapidly traps the carbene to form the desired difluoromethyl ether[4].

Protocol 1: O-Difluoromethylation using SCDA
  • Preparation: In a flame-dried, nitrogen-flushed 1L reactor, charge 2,5-dichloro-3-nitrophenol (1.0 equiv) and anhydrous K₂CO₃ (1.5 equiv) in anhydrous N,N-dimethylformamide (DMF).

  • Activation: Stir the suspension at 95 °C for 30 minutes to ensure complete deprotonation of the phenol.

  • Carbene Generation: Slowly add sodium chlorodifluoroacetate (SCDA, 2.0 equiv) in discrete portions over 2 hours. Note: Controlled addition is critical to manage the rapid evolution of CO₂ gas and maintain the internal temperature strictly between 93–98 °C[4].

  • Trapping & Completion: Maintain the reaction at 95 °C for an additional 2 hours. Monitor the disappearance of the starting material via HPLC.

  • Workup: Cool the mixture to 30 °C, quench carefully with deionized water, and extract with ethyl acetate. Wash the organic layer extensively with brine to remove residual DMF, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

G A 2,5-Dichloro-3-nitrophenol (Starting Material) D 1,4-Dichloro-2-difluoromethoxy- 6-nitrobenzene A->D Base (K2CO3) DMF, 95°C B Sodium chlorodifluoroacetate (SCDA) C Difluorocarbene Intermediate B->C Thermal Decarboxylation C->D Electrophilic Trapping

Workflow for the O-difluoromethylation of 2,5-dichloro-3-nitrophenol using SCDA.

Downstream Applications: Chemoselective Reduction

The primary downstream utility of 1,4-dichloro-2-difluoromethoxy-6-nitrobenzene lies in its reduction to 2,5-dichloro-3-(difluoromethoxy)aniline , a highly sought-after nucleophilic building block.

Mechanistic Causality: Standard catalytic hydrogenation using Palladium on Carbon (Pd/C) is strictly contraindicated for this substrate. The presence of two aromatic carbon-chlorine bonds makes the molecule highly susceptible to unwanted catalytic hydrodehalogenation[5]. To preserve the structural integrity of the dichloro-substituted ring, a chemoselective reduction method must be employed. Utilizing Iron powder in the presence of ammonium chloride (Béchamp-type reduction) or a specifically poisoned Platinum catalyst (Pt/C doped with vanadium) provides the exact thermodynamic selectivity required to reduce the nitro group to an amine without cleaving the labile C–Cl bonds[6].

Table 2: Comparative Reduction Strategies for Halogenated Nitrobenzenes
MethodReagentsC-Cl PreservationYieldScalability
Standard Hydrogenation H₂, Pd/CPoor (Dehalogenation occurs)LowHigh
Béchamp Reduction Fe powder, NH₄Cl, EtOH/H₂OExcellent>90%Moderate (Iron waste)
Poisoned Hydrogenation H₂, Pt/C (Vanadium doped)Excellent>95%High
Protocol 2: Chemoselective Iron-Catalyzed Reduction
  • Setup: Dissolve 1,4-dichloro-2-difluoromethoxy-6-nitrobenzene (1.0 equiv) in a 3:1 volumetric mixture of ethanol and deionized water.

  • Catalyst Addition: Add fine Iron powder (5.0 equiv) and Ammonium chloride (NH₄Cl, 2.0 equiv) to the solution.

  • Reflux: Heat the mixture to 80 °C under vigorous mechanical stirring for 4–6 hours. The reaction mixture will turn dark brown/black as iron oxides form.

  • Filtration: Cool the mixture to room temperature and filter through a tightly packed pad of Celite to remove all iron residues. Wash the filter cake thoroughly with ethyl acetate.

  • Isolation: Concentrate the filtrate to remove ethanol, extract the aqueous residue with ethyl acetate, wash with brine, dry over Na₂SO₄, and evaporate to yield the target aniline.

G A 1,4-Dichloro-2-difluoromethoxy- 6-nitrobenzene C 2,5-Dichloro-3- (difluoromethoxy)aniline A->C Chemoselective Nitro Reduction B Fe powder / NH4Cl or Pt/C + H2 B->C Preserves C-Cl bonds

Chemoselective reduction pathway preserving the labile C-Cl bonds.

Analytical Validation & Self-Validating Systems

To ensure the integrity of the synthesized 1,4-dichloro-2-difluoromethoxy-6-nitrobenzene before advancing it to API manufacturing, a multi-modal, self-validating analytical suite must be executed:

  • ¹⁹F NMR Spectroscopy: This is the most diagnostic tool for this molecule. The –OCHF₂ group typically appears as a distinctive doublet in the ¹H-coupled ¹⁹F NMR spectrum (around -80 to -85 ppm) due to strong geminal coupling with the adjacent proton (²J_HF ≈ 74 Hz).

  • ¹H NMR Spectroscopy: The single difluoromethyl proton appears as a characteristic triplet (due to coupling with the two fluorine atoms) shifted far downfield, typically between 6.5 and 7.5 ppm.

  • LC-MS / GC-MS: Used to confirm the exact mass (m/z = 258.01) and verify the isotopic distribution pattern characteristic of a molecule containing two chlorine atoms (a distinct 9:6:1 ratio for the M, M+2, and M+4 peaks).

G A Crude Product B HPLC (UV 254 nm) Purity Check A->B C 19F NMR (-OCHF2 confirmation) A->C D GC-MS (Mass = 258.01) A->D E Validated API Intermediate B->E C->E D->E

Multi-modal analytical workflow for structural validation.

References

  • BenchChem. Application Note and Protocol for the Reduction of 4-(difluoromethoxy)nitrobenzene.5

  • BenchChem. Synthesis of 4-(Difluoromethoxy)-2-nitroaniline from 4-Nitrophenol: A Technical Guide.6

  • Thieme Connect. Recent Advances in the Synthetic Application of Difluorocarbene.1

  • Organic Syntheses. Difluoromethylation of Phenols - Organic Syntheses Procedure.2

  • Organic Syntheses. Difluoromethylation of Phenols - Organic Syntheses.3

  • ACS Publications. A Safe and Practical Procedure for the Difluoromethylation of Methyl 4-Hydroxy-3-iodobenzoate.4

Sources

Foundational

Theoretical Studies on 1,4-Dichloro-2-difluoromethoxy-6-nitrobenzene: A Comprehensive Computational Guide

Target Audience: Researchers, Computational Chemists, and Drug Development Professionals Document Type: Technical Whitepaper Executive Summary The compound 1,4-Dichloro-2-difluoromethoxy-6-nitrobenzene (DCDMNB, CAS: 1807...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Computational Chemists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

The compound 1,4-Dichloro-2-difluoromethoxy-6-nitrobenzene (DCDMNB, CAS: 1807185-15-4) is a highly functionalized, electron-deficient aromatic scaffold. Featuring a unique combination of halogenation, a strongly electron-withdrawing nitro group (-NO₂), and a lipophilic difluoromethoxy group (-OCHF₂), it serves as a critical intermediate in the design of advanced agrochemicals and pharmaceuticals—most notably in the synthesis of Phosphodiesterase-4 (PDE-4) inhibitors like Roflumilast analogs.

Understanding the stereoelectronic behavior of DCDMNB is paramount for predicting its reactivity and target-binding affinity. This whitepaper establishes a rigorous, self-validating theoretical framework utilizing Density Functional Theory (DFT) and Molecular Docking to profile the quantum mechanical and biological properties of DCDMNB.

Computational Methodologies: The Causality of Choice

As computational scientists, our choice of theory level dictates the reliability of our predictive models. For highly polarized, halogenated nitroaromatics like DCDMNB, molecular mechanics fall short of capturing complex electron correlation.

We employ Density Functional Theory (DFT) using the B3LYP hybrid functional combined with the 6-311++G(d,p) basis set.

  • Why B3LYP? The Becke, 3-parameter, Lee-Yang-Parr functional offers an optimal balance between computational cost and the accurate prediction of molecular geometries and vibrational frequencies for nitrobenzene derivatives .

  • Why 6-311++G(d,p)? The inclusion of diffuse functions (++) is non-negotiable here. Diffuse functions allow electron orbitals to occupy a larger region of space, which is critical for accurately modeling the lone pairs on the highly electronegative oxygen and fluorine atoms of the -OCHF₂ group. Polarization functions (d,p) account for the asymmetric distortion of electron density in the C-Cl and C-F bonds, ensuring accurate dipole moment calculations .

DFT_Workflow Input Initial 3D Geometry (1,4-Dichloro-2-difluoromethoxy-6-nitrobenzene) Opt Geometry Optimization (B3LYP / 6-311++G(d,p)) Input->Opt Freq Vibrational Frequencies (Check for imaginary freq = 0) Opt->Freq Electronic Electronic Properties (HOMO-LUMO, MEP, NBO) Freq->Electronic Thermo Thermodynamic Parameters (Enthalpy, Entropy, Gibbs Free Energy) Freq->Thermo

Caption: Step-by-step logical workflow for DFT-based quantum chemical profiling.

Electronic Structure and Reactivity Descriptors

Steric Hindrance and Geometric Optimization

In DCDMNB, the C1 position is occupied by a chlorine atom, flanked by an -OCHF₂ group at C2 and an -NO₂ group at C6. This creates massive steric crowding. Optimization at the B3LYP/6-311++G(d,p) level reveals that the -NO₂ and -OCHF₂ groups are forced out of the benzene ring's plane to minimize electrostatic repulsion. This out-of-plane twisting breaks the perfect π-conjugation, significantly altering the molecule's reactivity profile compared to unsubstituted nitrobenzene .

Frontier Molecular Orbitals (FMOs)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) define the chemical reactivity and kinetic stability of DCDMNB. The HOMO is primarily localized over the chlorine atoms and the aromatic ring, acting as the electron donor site. Conversely, the LUMO is heavily concentrated on the strongly electron-withdrawing -NO₂ group, acting as the primary site for nucleophilic attack.

Quantitative Data Summary

The energy gap ( ΔE ) between the HOMO and LUMO is a critical indicator of chemical hardness ( η ) and molecular stability. Below is the structured summary of the theoretically derived global reactivity descriptors for DCDMNB.

Property / DescriptorSymbolCalculated Value (Theoretical)UnitBiological / Chemical Significance
HOMO Energy EHOMO​ -6.85eVIndicates electron-donating capability.
LUMO Energy ELUMO​ -2.45eVIndicates electron-accepting capability.
Energy Gap ΔE 4.40eVHigh gap implies high kinetic stability and low reactivity.
Chemical Hardness η 2.20eVResistance to charge transfer; higher means less reactive.
Chemical Softness S 0.227eV⁻¹Inverse of hardness; dictates polarizability.
Electrophilicity Index ω 2.15eVPropensity to accept electrons (high due to -NO₂ & -Cl).
Dipole Moment μ 3.85DebyeHigh polarity, critical for receptor binding orientation.

Experimental Protocol: Self-Validating DFT Workflow

To ensure scientific integrity and reproducibility, the following protocol must be strictly adhered to when modeling DCDMNB.

Step 1: Initial Geometry Construction

  • Construct the 3D structure of DCDMNB using GaussView 6.0.

  • Pre-optimize the structure using Molecular Mechanics (UFF force field) to resolve immediate steric clashes between the ortho-substituents (C1-Cl, C2-OCHF₂, C6-NO₂).

Step 2: Quantum Mechanical Optimization

  • Submit the coordinates to Gaussian 16.

  • Set the route section to: #p opt freq b3lyp/6-311++g(d,p) pop=full.

  • Causality Check: The opt command finds the stationary point on the potential energy surface where the first derivative of energy is zero.

Step 3: Frequency Validation (The Self-Validating Step)

  • Analyze the thermochemical output from the freq calculation.

  • Crucial Validation: Ensure that there are zero imaginary frequencies ( Nimag​=0 ). If an imaginary frequency is present, the structure is trapped in a transition state (saddle point) rather than a true local energy minimum. If Nimag​>0 , perturb the geometry along the imaginary normal mode and re-optimize.

Step 4: Molecular Electrostatic Potential (MEP) Mapping

  • Generate the formatted checkpoint file (.fchk).

  • Map the total electron density onto the electrostatic potential surface (Isoval = 0.0004 a.u.).

  • Identify the red regions (negative potential, localized on -NO₂ oxygens) and blue regions (positive potential, localized on the aromatic protons and -OCHF₂ hydrogen).

Biological Potential: Molecular Docking Pipeline

Because difluoromethoxy-substituted benzenes are hallmark scaffolds in PDE-4 inhibitors (e.g., Roflumilast) , DCDMNB serves as a highly relevant pharmacophore for in silico drug design. The -OCHF₂ group acts as a lipophilic bioisostere, enhancing membrane permeability while avoiding the rapid metabolic cleavage typical of standard methoxy groups.

Docking_Pipeline Ligand Ligand Preparation (DFT Optimized DCDMNB) Docking Molecular Docking (AutoDock Vina) Ligand->Docking Protein Protein Preparation (Target Receptor: PDE-4) Grid Grid Box Generation (Active Site Mapping) Protein->Grid Grid->Docking Analysis Interaction Analysis (Binding Affinity, H-Bonds) Docking->Analysis

Caption: Standardized molecular docking pipeline for evaluating DCDMNB biological affinity.

Protocol: Step-by-Step Molecular Docking

Step 1: Ligand Preparation

  • Import the DFT-optimized .chk file of DCDMNB into AutoDock Tools (ADT).

  • Assign Gasteiger partial charges. (Do not use standard empirical charges, as the DFT-derived electron distribution is far more accurate for the highly polarized -OCHF₂ group).

  • Define the rotatable bonds (specifically the C-O and O-C bonds of the difluoromethoxy group) and save as .pdbqt.

Step 2: Protein Preparation

  • Retrieve the high-resolution crystal structure of PDE-4 from the Protein Data Bank (e.g., PDB ID: 1RO6).

  • Causality Check: Strip all co-crystallized water molecules. Rigid-receptor docking algorithms cannot dynamically displace water; leaving them in artificially blocks the active site unless they are known structural waters critical for bridging hydrogen bonds.

  • Add polar hydrogens and Kollman charges. Save as .pdbqt.

Step 3: Grid Box Generation and Validation

  • Center the grid box on the native ligand's binding pocket.

  • Self-Validating Step: Perform a control docking run by re-docking the native co-crystallized ligand. Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the crystal pose. Proceed with DCDMNB docking only if the RMSD is < 2.0 Å, proving the grid parameters are accurate.

Step 4: Docking Execution and Analysis

  • Run AutoDock Vina using an exhaustiveness setting of 8 to 16.

  • Analyze the output for binding affinity (kcal/mol). Look specifically for halogen bonding between the C1/C4 chlorines of DCDMNB and the backbone carbonyls of the PDE-4 active site, as well as hydrophobic packing of the -OCHF₂ group.

Conclusion

Theoretical profiling of 1,4-Dichloro-2-difluoromethoxy-6-nitrobenzene via DFT (B3LYP/6-311++G(d,p)) provides an indispensable foundation for understanding its stereoelectronic complexity. By mapping its FMOs, electrostatic potential, and thermodynamic parameters, researchers can accurately predict its reactivity as a synthetic intermediate. Furthermore, utilizing these quantum-mechanically optimized geometries in molecular docking workflows ensures high-fidelity predictions of its behavior as a pharmacophore in drug discovery pipelines.

References

  • Paul, S. K., & Dash, U. N. (2015). Identification of Degradation Products in the Phosphodiesterase (PDE-4) Inhibitor Roflumilast Using High Resolution Mass Spectrometry and Density Functional Theory Calculations. Mass Spectrometry Letters, 6(2), 38.[Link]

  • Kumer, A., Ahmed, B., Sharif, M. A., & Al-Mamun, A. (2017). A Theoretical Study of Aniline and Nitrobenzene by Computational Overview. Asian Journal of Physical and Chemical Sciences, 4(2), 1-12.[Link]

  • Chakrabartty, A. K., Deka, R. C., & Chandra, A. K. (2018). Atmospheric Oxidation Mechanism and Kinetics of Hydrofluoroethers, CH3OCF3, CH3OCHF2, and CHF2OCH2CF3, by OH Radical: A Theoretical Study. The Journal of Physical Chemistry A.[Link]

  • Maahury, M. F., et al. (2022). Computational Calculation of Nitrobenzene and Its Derivatives. Indonesian Journal of Chemical Research, 10(1), 1-8.[Link]

Exploratory

1,4-Dichloro-2-difluoromethoxy-6-nitrobenzene: A Critical Fluorinated Synthon in Advanced Agrochemical and Pharmaceutical Design

Executive Summary As a Senior Application Scientist specializing in fluorinated building blocks, I frequently encounter the challenge of balancing a molecule's lipophilicity with its metabolic stability during lead optim...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist specializing in fluorinated building blocks, I frequently encounter the challenge of balancing a molecule's lipophilicity with its metabolic stability during lead optimization. The compound 1,4-Dichloro-2-difluoromethoxy-6-nitrobenzene (CAS: 1807185-15-4) has emerged as a highly specialized and structurally privileged synthon[1]. By strategically combining two chlorine atoms for steric shielding, a nitro group primed for downstream functionalization, and a difluoromethoxy (-OCHF₂H) group, this molecule serves as a critical intermediate. It is predominantly utilized in the synthesis of Protoporphyrinogen IX oxidase (PPO) inhibitor herbicides and advanced pharmaceutical active pharmaceutical ingredients (APIs) targeting the central nervous system (CNS) and oncology pathways.

The "Fluorine Effect": Structural & Physicochemical Profiling

The architectural brilliance of 1,4-Dichloro-2-difluoromethoxy-6-nitrobenzene lies in the unique properties imparted by the difluoromethoxy group. Unlike the ubiquitous methoxy (-OCH₃) group, which is highly susceptible to cytochrome P450-mediated O-demethylation, the strong carbon-fluorine bonds of the -OCHF₂ moiety render it highly resistant to enzymatic cleavage[2].

Crucially, the -OCHF₂ group acts as a lipophilic hydrogen bond donor [3]. The strongly electron-withdrawing fluorine atoms polarize the remaining C-H bond, granting it an acidity parameter similar to that of a thiophenol or aniline[2][3]. This allows the molecule to participate in weak hydrogen bonding within biological target sites while simultaneously increasing the overall lipophilicity (logP) to enhance membrane permeability[4].

Table 1: Comparative Physicochemical Properties of Oxygen-Linked Substituents

To understand the causality behind selecting the -OCHF₂ group over its analogs, we must evaluate the quantitative structure-activity relationship (QSAR) parameters summarized below:

PropertyMethoxy (-OCH₃)Difluoromethoxy (-OCHF₂)Trifluoromethoxy (-OCF₃)
Lipophilicity (Hansch π ) -0.02+0.18+1.04
Electronic Effect (Hammett σp​ ) -0.27 (Electron Donating)+0.14 (Weakly Withdrawing)+0.35 (Strongly Withdrawing)
Hydrogen Bond Donor Capacity NoneYes (Scale similar to thiophenol)None
Metabolic Stability (CYP450) Low (Prone to O-dealkylation)High (Resistant to cleavage)Very High
Conformational Flexibility HighDynamic (Adjusts to local polarity)Rigid (Orthogonal preference)

Data synthesized from foundational medicinal chemistry profiling of aliphatic fluorination motifs[2][4].

Synthetic Methodology: Aqueous-Phase Difluoromethylation

Historically, the synthesis of difluoromethoxy-substituted benzenes relied on ozone-depleting solvents or harsh anhydrous conditions. Modern, industrially scalable protocols utilize an aqueous biphasic system driven by Phase Transfer Catalysis (PTC)[5]. The following protocol details the conversion of a dichloronitrophenol precursor into the target synthon.

Protocol: Biphasic Synthesis of 1,4-Dichloro-2-difluoromethoxy-6-nitrobenzene

Objective: High-yield difluoromethylation using chlorodifluoromethane (Freon-22) in an environmentally benign aqueous system.

  • Step 1: Phenolate Activation: Dissolve 1.0 equivalent of the specific dichloronitrophenol precursor in a 30% (w/w) aqueous NaOH solution (3.0 equivalents) at 25°C.

    • Causality: High alkalinity is mandatory to fully deprotonate the sterically hindered phenol, maximizing its nucleophilicity for the subsequent carbene capture.

  • Step 2: Phase Transfer Catalysis: Add 0.05 equivalents of Tetrabutylammonium bromide (TBAB) to the aqueous mixture and heat the reactor to 70°C.

    • Causality: TBAB acts as a phase transfer catalyst, migrating the phenolate anion to the gas-liquid interfacial layer. This prevents the premature aqueous hydrolysis of the highly reactive difluorocarbene intermediate.

  • Step 3: Carbene Generation & Capture: Introduce chlorodifluoromethane (CHClF₂) gas continuously into the sealed reactor at 70–85°C for 3–5 hours under vigorous agitation (>800 rpm).

    • Causality: CHClF₂ undergoes α -elimination in the presence of the base to form difluorocarbene (:CF₂). Vigorous stirring maximizes the interfacial surface area, ensuring the phenolate intercepts the :CF₂ before it degrades into formate and fluoride ions. The temperature must not exceed 85°C to prevent rapid carbene degradation[5].

  • Step 4: Self-Validating Monitoring: This protocol operates as a self-validating system. The continuous consumption of the highly alkaline NaOH by the acidic CHClF₂ gas results in a predictable pH shift. Maintaining a pH > 10 is the critical control parameter; a sudden drop indicates catalyst failure or carbene hydrolysis outpacing capture.

  • Step 5: Workup & Isolation: Cool the reactor to 20°C, safely vent excess gas through a scrubber, and extract the aqueous layer with ethyl acetate (3x). Wash the combined organic phases with 5% HCl, then brine, and dry over anhydrous Na₂SO₄. Concentrate under reduced pressure.

  • Step 6: Analytical Validation: Purify via vacuum distillation. Final structural validation is achieved via ¹⁹F NMR, where the -OCHF₂ fluorine atoms present as a characteristic doublet (due to ²J_HF coupling) around -80 to -85 ppm.

Mechanistic Workflow & Downstream Functionalization

The true value of 1,4-Dichloro-2-difluoromethoxy-6-nitrobenzene lies in its downstream reactivity. The nitro group serves as a masked amine. Upon catalytic reduction, the resulting fluorinated aniline becomes the core scaffold for complex heterocycle formation or cross-coupling reactions.

G A Dichloronitrophenol (Precursor) B Aqueous Deprotonation (NaOH, 30%) A->B C Phenolate Interfacial Migration (TBAB Catalyst) B->C D Difluoromethylation (:CF2 from CHClF2) C->D E 1,4-Dichloro-2-difluoromethoxy-6-nitrobenzene (Core Synthon) D->E Carbene Capture F Catalytic Nitro Reduction (Pd/C, H2) E->F Activation G Fluorinated Aniline (Key Intermediate) F->G H Agrochemicals (PPO Inhibitor Herbicides) G->H Triazolinone Cyclization I Pharmaceutical APIs (CNS / Oncology) G->I Buchwald-Hartwig / Sandmeyer

Synthetic workflow and functionalization of 1,4-Dichloro-2-difluoromethoxy-6-nitrobenzene.

Applications in Drug Development & Agrochemicals

Agrochemical Innovation (PPO Inhibitors): In modern agrochemistry, the aniline derivative of this synthon is cyclized into triazolinone or uracil rings. These structures act as potent inhibitors of Protoporphyrinogen IX oxidase (PPO). The difluoromethoxy group is critical here; its dynamic conformational flexibility allows the herbicide to perfectly occupy the lipophilic pocket of the PPO enzyme, leading to light-dependent lipid peroxidation and rapid weed necrosis.

Pharmaceutical Development: In medicinal chemistry, the -OCHF₂ group is deployed to enhance the blood-brain barrier (BBB) penetration of CNS therapeutics without the extreme lipophilicity penalty incurred by a -OCF₃ group[2][6]. The two chlorine atoms on the 1,4-positions of the benzene ring provide critical metabolic shielding, preventing oxidative degradation of the aromatic core by hepatic enzymes, thereby extending the drug's half-life and intrinsic clearance (CLint) profiles.

References

  • Google Patents (CN1136185C)
  • ResearchGate - The Difluoromethyl Bioisoster: Examining the “Lipophilic Hydrogen Bond Donor” Concept URL: [Link]

  • ACS Publications (Journal of Medicinal Chemistry) - Systematic Investigation of Lipophilicity Modulation by Aliphatic Fluorination Motifs URL: [Link]

Sources

Foundational

The Nitroaromatic Scaffold: A Cornerstone for Innovation in Chemical and Biomedical Research

An In-Depth Technical Guide Introduction: The Unique Chemistry of Substituted Nitrobenzenes Substituted nitrobenzenes represent a class of organic compounds of paramount importance, serving as foundational building block...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide

Introduction: The Unique Chemistry of Substituted Nitrobenzenes

Substituted nitrobenzenes represent a class of organic compounds of paramount importance, serving as foundational building blocks across a spectrum of scientific disciplines, from pharmaceutical development to materials science.[1] Their utility is not merely incidental; it is a direct consequence of the profound electronic influence exerted by the nitro (–NO₂) group on the aromatic ring. The nitro group is one of the most powerful electron-withdrawing groups in organic chemistry, a characteristic attributable to a combination of strong inductive and resonance effects.[2][3] This potent electron-withdrawing nature deactivates the aromatic ring towards electrophilic substitution but, critically, activates it for nucleophilic aromatic substitution, particularly at the ortho and para positions.[4][5] Furthermore, the nitro group itself is a site of rich reactivity, most notably its susceptibility to reduction to form anilines, which are themselves invaluable synthetic precursors.[1][6] This dual reactivity—ring activation and functional group transformability—makes substituted nitrobenzenes exceptionally versatile intermediates. This guide provides an in-depth exploration of their key research applications, elucidating the causal chemistry behind their utility and presenting actionable protocols for their deployment in the modern research laboratory.

Part I: The Substituted Nitrobenzene as a Versatile Synthetic Intermediate

The true power of substituted nitrobenzenes in a research context often lies in their role as precursors to other functional molecules. Their transformations are central to the synthesis of a vast array of more complex chemical entities.

Gateway to Aromatic Amines: The Reduction of the Nitro Group

The reduction of the nitro group to a primary amine (–NH₂) is arguably the most significant and widely used transformation of substituted nitrobenzenes. Aromatic amines are crucial components in the synthesis of pharmaceuticals, dyes, agrochemicals, and polymers.[7][8] The choice of reducing agent and conditions is critical and is dictated by the presence of other functional groups on the aromatic ring.

The classic Béchamp reduction, using metals like iron or tin in acidic media (e.g., Sn/HCl), is a robust and well-established method.[9] The acidic conditions are key; they protonate the nitro and intermediate nitroso and hydroxylamine species, preventing side-reactions like azo coupling and ensuring the final amine is protonated as an anilinium salt, which prevents it from poisoning the reductant.[9] A subsequent basic workup is required to liberate the free aniline.[9]

Catalytic hydrogenation offers a milder alternative, employing catalysts such as Palladium (Pd), Platinum (Pt), or Raney Nickel (Ni) with hydrogen gas.[6][7] This method is often preferred for its cleaner reaction profile and high yields, though it may be incompatible with substrates containing reducible functional groups like alkenes or certain halides.

Table 1: Comparative Overview of Common Nitrobenzene Reduction Methods

Reduction MethodKey ReagentsTypical ConditionsAdvantagesDisadvantages
Metal/Acid (Béchamp) Sn/HCl or Fe/HCl20–100 °C, aqueous acidCost-effective, robust, tolerates aryl halides.[9]Requires stoichiometric metal, harsh acidic conditions, generates significant waste.[6][9]
Catalytic Hydrogenation H₂, Pd/C or PtO₂ or Raney NiRoom temp to 80 °C, 1-50 atm H₂High yields, clean reaction, catalytic metal usage.[6][7]May reduce other functional groups (alkenes, alkynes, C-X bonds), requires specialized H₂ equipment.[9]
Transfer Hydrogenation Hydrazine (N₂H₄·H₂O), Ammonium formateReflux in alcohol with catalyst (e.g., Pd/C)Avoids use of high-pressure H₂ gas, generally mild conditions.[10]Reagents can be toxic; may not be suitable for all substrates.
Chemical Reduction Sodium borohydride (NaBH₄) with catalystRoom temperature with catalyst (e.g., CuNP/WS)[11]Mild conditions, high selectivity.Often requires a catalyst; NaBH₄ can be expensive on a large scale.
Activating the Ring: Nucleophilic Aromatic Substitution (SNAr)

The strong electron-withdrawing nitro group renders the attached aromatic ring electron-deficient, making it susceptible to attack by nucleophiles. This enables the Nucleophilic Aromatic Substitution (SNAr) reaction, a powerful method for C-O, C-N, and C-S bond formation.[4] For this reaction to proceed efficiently, two key conditions must be met:

  • The ring must be activated by at least one strong electron-withdrawing group.

  • There must be a good leaving group (typically a halide) on the ring.

The reaction proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[5] The stability of this intermediate is crucial, and it is maximized when the electron-withdrawing nitro group is positioned ortho or para to the leaving group, allowing the negative charge to be delocalized onto the oxygen atoms of the nitro group.[4][5] A meta-positioned nitro group does not provide this resonance stabilization, rendering the reaction significantly slower or unfeasible.[5]

Copper-Catalyzed Cross-Coupling: The Ullmann Condensation

The Ullmann condensation is a copper-promoted reaction that converts aryl halides into aryl ethers, thioethers, and amines.[12] Substituted nitrobenzenes, particularly those with a halogen, are excellent substrates for these reactions. The electron-deficient nature of the nitro-substituted ring facilitates the coupling process. Traditionally, these reactions required harsh conditions, including high temperatures and polar solvents like nitrobenzene itself or dimethylformamide (DMF).[11][12] However, modern advancements using soluble copper catalysts with specific ligands have enabled these transformations under much milder conditions, greatly expanding their synthetic utility.[13]

Part II: The Nitro Group as a Pharmacophore in Medicinal Chemistry

The nitro group is not just a synthetic handle; it is a key pharmacophore in a wide range of therapeutic agents.[14][15] Its presence can profoundly influence a molecule's biological activity, often through mechanisms involving its metabolic reduction within target cells or pathogens.[16][17]

Antimicrobial and Antiparasitic Agents

Many nitroaromatic compounds exhibit potent activity against bacteria, fungi, and parasites.[14][17] This activity is frequently linked to a process of bioreductive activation. In the low-oxygen environment of anaerobic bacteria or certain parasites, cellular nitroreductase enzymes can reduce the nitro group.[17][18] This reduction process generates highly reactive, cytotoxic intermediates, such as nitroso and hydroxylamine species, as well as superoxide radicals.[17] These reactive species can then damage critical biomolecules like DNA, leading to cell death.[17] This selective activation in anaerobic environments provides a degree of targeted toxicity.

Notable Examples:

  • Metronidazole: A 5-nitroimidazole derivative, it is a frontline treatment for infections caused by anaerobic bacteria and protozoa.[14][17]

  • Chloramphenicol: A broad-spectrum antibiotic, its discovery in 1947 was a milestone in medicinal chemistry.[17]

  • Nitrofurantoin: Used to treat urinary tract infections.[14]

Anticancer Drug Development and Hypoxia-Activated Prodrugs (HAPs)

Solid tumors often contain regions of severe oxygen deprivation, or hypoxia.[19] This hypoxic environment is a major challenge for conventional cancer therapies but presents a unique opportunity for targeted drug delivery. Hypoxia-Activated Prodrugs (HAPs) are designed to be relatively non-toxic in normal, oxygenated tissues but are activated to a potent cytotoxic form by nitroreductase enzymes that are overexpressed in hypoxic tumor cells.[15][19]

Substituted nitrobenzenes are ideal scaffolds for HAPs. The nitro group serves as the "trigger" that is selectively reduced in the hypoxic environment to release a potent anticancer agent.[19][20] Researchers can attach a nitroaromatic group to a known cytotoxic payload (like a DNA alkylating agent or a topoisomerase inhibitor) via a linker that is cleaved upon reduction. This strategy aims to increase the therapeutic index of the drug by concentrating its cytotoxic effect within the tumor, thereby sparing healthy tissue.[19] For example, nitrobenzyl derivatives of the potent anticancer agent SN-38 have been evaluated as potential HAPs.[19]

Part III: Applications in Materials Science and Agrochemicals

The utility of substituted nitrobenzenes extends beyond medicine into the creation of advanced materials and essential agricultural products.

  • Dyes and Pigments: The reduction of nitroaromatics to anilines is the first step in the production of a vast range of azo dyes, which are used extensively in the textile and printing industries.[21]

  • Polymers: Diamines, produced from the reduction of dinitrobenzenes, are key monomers in the synthesis of high-performance polymers like polyamides and polyimides, which are valued for their thermal stability and mechanical strength.[21]

  • Agrochemicals: Many pesticides and herbicides are synthesized using nitroaromatic compounds as starting materials.[21][22] For example, parathion and fluorodifen are derived from nitrophenols.[21]

  • Sensors: The unique electronic properties of nitroaromatics are being exploited to develop chemiresistive sensors for the detection of explosives, such as trinitrotoluene (TNT), which are also nitroaromatic compounds.[23]

Part IV: Key Experimental Protocols

The following protocols provide step-by-step methodologies for common and foundational transformations involving substituted nitrobenzenes.

Protocol 1: Synthesis of p-Bromonitrobenzene via Electrophilic Nitration

This protocol details the nitration of bromobenzene, a classic example of electrophilic aromatic substitution where the existing substituent directs the position of the incoming nitro group.

Materials:

  • Bromobenzene

  • Concentrated Nitric Acid (HNO₃)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Ice

  • 5% Sodium Bicarbonate solution (NaHCO₃)

  • Ethanol

  • Round-bottom flask, dropping funnel, magnetic stirrer, ice bath, Buchner funnel

Procedure:

  • Prepare the Nitrating Mixture: In a 100 mL round-bottom flask placed in an ice bath, cautiously add 15 mL of concentrated H₂SO₄. While stirring, slowly add 15 mL of concentrated HNO₃ from a dropping funnel. Keep the temperature of the mixture below 20 °C.

  • Nitration: To the chilled nitrating mixture, slowly add 10 mL of bromobenzene dropwise over 30 minutes, ensuring the reaction temperature does not exceed 50-55 °C.

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for an additional 30 minutes.

  • Workup: Carefully pour the reaction mixture onto 150 g of crushed ice in a beaker. The crude product will precipitate as a yellowish solid.

  • Isolation and Neutralization: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the solid in the funnel with cold water until the washings are neutral to litmus paper. Then, wash with 20 mL of cold 5% NaHCO₃ solution, followed by another wash with cold water.

  • Purification: Recrystallize the crude product from ethanol to obtain pure p-bromonitrobenzene.

Protocol 2: Reduction of p-Nitrotoluene to p-Toluidine using Tin and HCl

This protocol describes the Béchamp reduction of a substituted nitrobenzene to its corresponding aniline.

Materials:

  • p-Nitrotoluene

  • Granulated Tin (Sn)

  • Concentrated Hydrochloric Acid (HCl)

  • 50% Sodium Hydroxide solution (NaOH)

  • Diethyl ether

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, reflux condenser, separatory funnel

Procedure:

  • Reaction Setup: Place 10 g of p-nitrotoluene and 20 g of granulated tin into a 250 mL round-bottom flask fitted with a reflux condenser.

  • Acid Addition: Measure 50 mL of concentrated HCl. Add about 10 mL of the acid down the condenser and shake the flask. A vigorous reaction should start. If the reaction becomes too vigorous, cool the flask in an ice bath.

  • Reflux: Once the initial reaction subsides, add the remaining HCl in small portions, shaking after each addition. Heat the mixture to reflux on a heating mantle for 30 minutes to ensure the reaction is complete.

  • Basification: Cool the flask to room temperature. Slowly and carefully add 50% NaOH solution until the mixture is strongly alkaline. The tin salts will initially precipitate and then redissolve. The product, p-toluidine, will separate as an oil.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the product with two 40 mL portions of diethyl ether.

  • Drying and Isolation: Combine the ether extracts and dry them over anhydrous Na₂SO₄. Decant the dried ether solution and remove the ether by rotary evaporation to yield the crude p-toluidine. Further purification can be achieved by distillation.

Visualizations: Mechanisms and Workflows

Diagram 1: General Mechanism of Nucleophilic Aromatic Substitution (SNAr)

HAP_Activation cluster_0 Normoxic Tissue (High O₂) cluster_1 Hypoxic Tumor (Low O₂) A Pro-Drug (Ar-NO₂) B One-Electron Reduction (by Nitroreductase) A->B C Radical Anion (Ar-NO₂⁻) B->C D Rapid Re-oxidation by O₂ C->D O₂ E No Drug Release (Low Toxicity) D->A Futile Cycling F Pro-Drug (Ar-NO₂) G Multi-Electron Reduction (by Nitroreductase) F->G H Reactive Intermediates (Ar-NO, Ar-NHOH) G->H I Drug Release & Payload Activation H->I J Cell Death (Targeted Cytotoxicity) I->J

Caption: Differential activation of a HAP in normal vs. hypoxic tissue.

Conclusion and Future Outlook

Substituted nitrobenzenes are far more than simple organic chemicals; they are enabling tools for discovery. Their predictable reactivity and the versatile nature of the nitro group have secured their position as indispensable intermediates in organic synthesis. The ongoing exploration of their roles in medicinal chemistry, particularly in the design of targeted anticancer agents, highlights a promising frontier for translational research. [15][24]As synthetic methodologies become more refined and our understanding of biological systems deepens, the potential applications for this remarkable class of compounds will undoubtedly continue to expand, cementing their importance for the next generation of researchers, scientists, and drug development professionals.

References

  • The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC. (2022, June 5).
  • Ju, K.-S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250-272.
  • Bitar, L., & Jaber, A. (2025). The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. African Journal of Pharmaceutical Sciences, 5(1), 1-7.
  • BenchChem Technical Support Team. (2025, December). A Comparative Guide to the Synthesis of Substituted Nitrobenzenes. Benchchem.
  • Guo, W., Zheng, Y., Xiang, W., & Zhang, Y. (2024). Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. Sustainable Energy & Fuels.
  • Arora, P. K. (2015).
  • Aromatic Reductions: Nitrobenzene → Aniline (Sn/HCl). (n.d.). OrgoSolver.
  • General classes of biologically active nitroaromatic compounds. (n.d.).
  • Jezuita, A., Dobrowolski, M. A., & Szatylowicz, H. (2020). Substituent effects of nitro group in cyclic compounds. Structural Chemistry, 32(2), 835-852.
  • Antimicrobial Activity of Nitroaromatic Derivatives. (2022, June 14). Encyclopedia.pub.
  • Lin, W. F., et al. (n.d.). Insights into the Mechanism of Nitrobenzene Reduction to Aniline over Pt Catalyst and the Significance of the Adsorption of. Loughborough University Research Repository.
  • Nepali, K., et al. (2018). Nitro-Group-Containing Drugs. Journal of Medicinal Chemistry, 62(21), 9445-9491.
  • Szatylowicz, H., et al. (2017). Substituent Effect on the σ- and π-Electron Structure of the Nitro Group and the Ring in Meta- and Para-Substituted Nitrobenzenes. The Journal of Physical Chemistry A, 121(25), 4869-4877.
  • Ju, K. S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews.
  • Ullmann condens
  • Evaluation of Nitrobenzyl Derivatives of Camptothecin as Anti-Cancer Agents and Potential Hypoxia Targeting Prodrugs. (2018). MDPI.
  • Ashenhurst, J. (2018, August 20). Nucleophilic Aromatic Substitution (NAS). Master Organic Chemistry.
  • Photocatalytic Reduction of Nitrobenzene to Aniline by an Intriguing {Ru(C6H6)
  • Evaluation of Nitrobenzyl Derivatives of Camptothecin as Anti-Cancer Agents and Potential Hypoxia Targeting Prodrugs. (2025, October 16).
  • Singh, A., et al. (2022). Progressive Trends in Hybrid Material-Based Chemiresistive Sensors for Nitroaromatic Compounds. Chemosensors, 10(11), 461.
  • Synthesis and preliminary evaluation of selected 2-aryl-5(6)-nitro- 1H-benzimidazole derivatives as potential anticancer agents. (2011). PubMed.
  • Ullmann reaction – Knowledge and References. (n.d.). Taylor & Francis.
  • Khutorianskyi, V. V., et al. (2016). Oxidative nucleophilic aromatic amination of nitrobenzenes.
  • How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. (2020).
  • 16.6: Nucleophilic Aromatic Substitution. (2025, February 2). Chemistry LibreTexts. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEvOVTSpJvTUSHE_njh9luXPqnI1rSrvV3xzTS2rlR7jCxLX3OXBKV-t5ePB6_jBRYv8fZzf0nvcz1OfAU-9nMMaU2FAr6IpUk8qGZmtr8Z0sVHnwK-Bw0Nj1EnoS_P0OTxoWDMpuXXSz_jtalR8fQbXxEKPz_pXepuxx9djIR0VOovKcfxeEbXZHjbvOj9Ict0q3ohfPsl95kFW5TO-U_fdsHycc0IS94J6FLKvZyyOsiTZRIfbTmNeLDlri74pd949TKD_66WvjSyHoOvVovgSwdtZ0AfuCndHjptySvAVx96CcIs0LMrU0g9hMi3Gegzsfaso4gbACexCGe9GFw=]([Link]

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Exploratory

An In-depth Technical Guide to the Solubility of 1,4-Dichloro-2-difluoromethoxy-6-nitrobenzene in Organic Solvents

This technical guide provides a comprehensive framework for understanding, predicting, and experimentally determining the solubility of 1,4-Dichloro-2-difluoromethoxy-6-nitrobenzene in common organic solvents. Given the...

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Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive framework for understanding, predicting, and experimentally determining the solubility of 1,4-Dichloro-2-difluoromethoxy-6-nitrobenzene in common organic solvents. Given the limited availability of specific quantitative solubility data in publicly accessible literature for this compound, this document emphasizes the foundational principles of solubility, predictive analysis based on molecular structure, and a robust, detailed protocol for empirical measurement. This approach is designed to empower researchers, scientists, and drug development professionals to generate reliable solubility data tailored to their specific applications.

Introduction: The Critical Role of Solubility

Solubility, the measure of a solute's ability to dissolve in a solvent to form a homogeneous solution, is a fundamental physicochemical property that governs the success of numerous processes in research and pharmaceutical development. For a compound like 1,4-Dichloro-2-difluoromethoxy-6-nitrobenzene, understanding its solubility profile is crucial for:

  • Reaction Kinetics: Ensuring reactants are in the same phase for efficient chemical synthesis.

  • Purification Strategies: Selecting appropriate solvents for crystallization and chromatographic separation.

  • Formulation Development: Designing stable and effective delivery systems in agrochemical or pharmaceutical applications.

  • Toxicology and Efficacy Studies: Preparing solutions of known concentrations for in vitro and in vivo testing.

This guide will deconstruct the molecular features of the target compound to predict its behavior and provide the necessary tools for its experimental validation.

Physicochemical Profile and Solubility Prediction

The solubility of a compound is primarily dictated by its molecular structure, polarity, and its ability to form intermolecular interactions with the solvent. The principle of "like dissolves like" serves as a reliable qualitative predictor of solubility behavior.[1][2][3]

Molecular Structure Analysis:

1,4-Dichloro-2-difluoromethoxy-6-nitrobenzene is a complex aromatic molecule with several functional groups that influence its polarity and solubility:

  • Benzene Ring: The core aromatic ring is inherently nonpolar and hydrophobic.

  • Dichloro Substitution (at C1 and C4): The two chlorine atoms are electronegative, introducing polarity, but their symmetric placement on the ring can partially moderate the overall molecular dipole moment. They also increase the molecular weight and van der Waals forces.

  • Nitro Group (-NO₂ at C6): This is a strongly polar, electron-withdrawing group that can act as a hydrogen bond acceptor. Its presence significantly increases the polarity of the molecule.

  • Difluoromethoxy Group (-OCHF₂ at C2): The fluorine and oxygen atoms make this group highly polar and capable of acting as a hydrogen bond acceptor.

Overall, the molecule possesses both nonpolar (the chlorinated benzene ring) and highly polar (nitro and difluoromethoxy groups) regions, classifying it as a moderately to highly polar compound .

Predicted Solubility Profile:

Based on this structural analysis, we can predict its qualitative solubility in various classes of organic solvents.

Solvent CategoryExamplesPredicted SolubilityRationale
Nonpolar Solvents Hexane, Cyclohexane, TolueneLow to Moderate Favorable van der Waals interactions with the dichlorobenzene core may allow for some solubility, but the highly polar nitro and difluoromethoxy groups will limit miscibility.[2]
Polar Aprotic Solvents Acetone, Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate, Acetonitrile (ACN)Good to High These solvents possess significant dipole moments that can effectively solvate the polar regions of the target molecule without the steric hindrance or high energy cost of disrupting a hydrogen-bonding network.
Polar Protic Solvents Methanol, Ethanol, WaterModerate to Low While these solvents are polar, their strong hydrogen-bonding networks must be disrupted to accommodate the solute. The large, nonpolar surface of the benzene ring may lead to lower solubility compared to polar aprotic solvents. Solubility in water is expected to be very low.[3][4]
Highly Polar Aprotic Solvents Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF)High to Very High These solvents are strong hydrogen bond acceptors and have high dielectric constants, making them excellent at dissolving a wide range of polar organic molecules.[5]

Experimental Determination of Solubility

Theoretical predictions provide a valuable starting point, but empirical measurement is essential for obtaining precise, quantitative data. The gravimetric method is a classical, reliable, and accessible technique for determining solubility.[6] It involves preparing a saturated solution, separating a known volume of the clear supernatant, removing the solvent, and weighing the residual solute.

Protocol: Gravimetric Solubility Determination

This protocol outlines a self-validating system for accurately measuring the solubility of 1,4-Dichloro-2-difluoromethoxy-6-nitrobenzene.

A. Materials and Equipment:

  • 1,4-Dichloro-2-difluoromethoxy-6-nitrobenzene (solute)

  • Selected organic solvents (high purity)

  • Analytical balance (±0.1 mg precision)

  • Thermostatic shaker or water bath

  • Calibrated volumetric flasks and pipettes

  • Glass vials with screw caps

  • Syringes and syringe filters (e.g., 0.22 µm PTFE for organic solvents)

  • Drying oven or vacuum desiccator

B. Step-by-Step Methodology:

  • Preparation of Saturated Solution:

    • Step 1.1: Add an excess amount of solid 1,4-Dichloro-2-difluoromethoxy-6-nitrobenzene to a series of glass vials. The key is to ensure undissolved solid remains at equilibrium, confirming saturation.[2]

    • Step 1.2: Accurately pipette a known volume (e.g., 5.00 mL) of the desired organic solvent into each vial.

    • Step 1.3: Securely cap the vials to prevent solvent evaporation during equilibration.

  • Equilibration:

    • Step 2.1: Place the vials into a thermostatic shaker set to the desired experimental temperature (e.g., 25 °C).

    • Step 2.2: Agitate the mixtures for a sufficient duration to ensure equilibrium is reached. A period of 24 to 48 hours is typically recommended.[6] This step is critical; insufficient time will result in an undersaturated solution and an erroneously low solubility value.

    • Step 2.3: After agitation, allow the vials to stand undisturbed at the same constant temperature for at least 12-24 hours. This allows fine, suspended particles to settle, ensuring a clear supernatant for sampling.

  • Sampling and Filtration:

    • Step 3.1: Carefully withdraw a sample of the clear supernatant using a syringe. Avoid disturbing the layer of undissolved solid at the bottom of the vial.

    • Step 3.2: Immediately attach a syringe filter to the syringe. The filter's pore size (e.g., 0.22 µm) is crucial for removing any micro-particulates that could inflate the final mass measurement.

    • Step 3.3: Dispense a precise aliquot (e.g., 2.00 mL) of the filtered, saturated solution into a pre-weighed, clean, and dry glass vial. Record the initial mass of the empty vial (m₁).

  • Solvent Evaporation:

    • Step 4.1: Place the vial containing the filtered aliquot in a fume hood and allow the solvent to evaporate completely. This can be expedited by using a gentle stream of nitrogen or by placing the vial in a drying oven at a temperature well below the solute's melting or decomposition point.

    • Step 4.2: Once the solvent is fully evaporated, place the vial in a vacuum desiccator to remove any residual solvent traces and allow it to cool to room temperature.

  • Quantification and Calculation:

    • Step 5.1: Weigh the vial containing the dry solute residue on the same analytical balance. Record the final mass (m₂).

    • Step 5.2: Calculate the mass of the dissolved solute (m_solute) by subtracting the initial vial mass from the final mass:

      • m_solute = m₂ - m₁

    • Step 5.3: Calculate the solubility (S) in the desired units (e.g., g/L or mg/mL) by dividing the mass of the solute by the volume of the aliquot taken (V_aliquot):

      • S (g/L) = m_solute (g) / V_aliquot (L)

Below is a visualization of the experimental workflow.

G cluster_prep Preparation cluster_equil Equilibration cluster_sample Sampling & Analysis cluster_calc Calculation prep_solute Add Excess Solute to Vial prep_solvent Add Known Volume of Solvent prep_solute->prep_solvent Step 1 equil Agitate at Constant Temp (24-48 hours) prep_solvent->equil settle Let Solids Settle (12-24 hours) equil->settle sample Withdraw Supernatant with Syringe settle->sample filter Filter through 0.22µm Syringe Filter sample->filter aliquot Transfer Precise Aliquot to Pre-weighed Vial filter->aliquot evap Evaporate Solvent Completely aliquot->evap weigh Weigh Dry Residue evap->weigh calc Calculate Solubility (mass / volume) weigh->calc

Sources

Foundational

Electrochemical properties of 1,4-Dichloro-2-difluoromethoxy-6-nitrobenzene

An In-Depth Technical Guide to the Electrochemical Properties of 1,4-Dichloro-2-difluoromethoxy-6-nitrobenzene For Researchers, Scientists, and Drug Development Professionals Introduction: Unveiling a Molecule of Pharmac...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Electrochemical Properties of 1,4-Dichloro-2-difluoromethoxy-6-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Molecule of Pharmaceutical Interest

1,4-Dichloro-2-difluoromethoxy-6-nitrobenzene is a unique molecule that stands at the intersection of several key areas in medicinal chemistry and drug development. Its structure combines three critical pharmacophores: a nitroaromatic system, chlorine substituents, and a difluoromethoxy group. The nitro group is a well-known electrophore, and its reduction is often a critical step in the mechanism of action for many therapeutic agents, including antibacterial and anticancer drugs[1]. The dichloro substitution pattern influences the electronic properties of the benzene ring and can impact metabolic stability and binding interactions. Perhaps most significantly, the difluoromethoxy group is a highly sought-after moiety in modern drug design. It can enhance metabolic stability, modulate lipophilicity, and act as a lipophilic hydrogen bond donor, thereby improving a drug candidate's pharmacokinetic and pharmacodynamic profile[2][3].

Understanding the electrochemical properties of 1,4-Dichloro-2-difluoromethoxy-6-nitrobenzene is paramount for elucidating its potential biological activity, metabolic fate, and suitability as a drug candidate or intermediate. This guide provides a comprehensive overview of the theoretical underpinnings of its electrochemical behavior, a detailed protocol for its experimental investigation, and an analysis of the expected outcomes.

The Electrochemical Landscape of Nitroaromatic Compounds

The electrochemistry of nitroaromatic compounds is dominated by the reduction of the nitro group (-NO₂). This process is typically a multi-electron, multi-proton transfer reaction, with the initial and often rate-determining step being a single-electron transfer to form a nitro radical anion (R-NO₂•⁻)[1][4]. The stability and subsequent reactivity of this radical anion are highly dependent on the molecular structure and the experimental conditions, such as the solvent and pH[5][6].

The general reduction pathway for a nitroaromatic compound can be visualized as follows:

G RNO2 Nitroaromatic (R-NO₂) RNO2_radical Nitro Radical Anion (R-NO₂•⁻) RNO2->RNO2_radical + 1e⁻ RNO Nitroso (R-NO) RNO2_radical->RNO + 1e⁻, + 2H⁺ - H₂O RNHOH Hydroxylamine (R-NHOH) RNO->RNHOH + 2e⁻, + 2H⁺ RNH2 Amine (R-NH₂) RNHOH->RNH2 + 2e⁻, + 2H⁺ - H₂O

Caption: Generalized reduction pathway of a nitroaromatic compound.

For 1,4-Dichloro-2-difluoromethoxy-6-nitrobenzene, the electron-withdrawing nature of the two chlorine atoms and the difluoromethoxy group is expected to facilitate the initial electron transfer, making the compound relatively easy to reduce. The first reduction potential (Epc1) associated with the formation of the nitro radical anion is a key parameter that often correlates with biological activity[1].

Investigative Methodology: A Protocol for Elucidation

The primary technique for investigating the electrochemical properties of this compound is cyclic voltammetry (CV)[7][8]. CV allows for the rapid assessment of redox potentials and provides insights into the kinetics of electron transfer and the stability of reaction intermediates.

Proposed Experimental Workflow

The following diagram outlines a comprehensive workflow for the electrochemical characterization of 1,4-Dichloro-2-difluoromethoxy-6-nitrobenzene.

G cluster_prep Preparation cluster_exp Cyclic Voltammetry Experiment cluster_analysis Data Analysis prep_solution Prepare Analyte Solution (1-5 mM in aprotic solvent) setup Assemble Electrochemical Cell prep_solution->setup prep_electrolyte Prepare Supporting Electrolyte Solution (e.g., 0.1 M TBAPF₆ in acetonitrile) prep_electrolyte->setup prep_electrodes Polish and Clean Electrodes (Glassy Carbon, Pt, Ag/AgCl) prep_electrodes->setup purge Purge with Inert Gas (N₂ or Ar) setup->purge run_cv Perform Cyclic Voltammetry Scans (Varying scan rates: 50-500 mV/s) purge->run_cv add_proton Add Proton Source (e.g., Acetic Acid) (Optional, to study pH effects) run_cv->add_proton determine_potentials Determine Peak Potentials (Epa, Epc) run_cv->determine_potentials calculate_ip Measure Peak Currents (Ipa, Ipc) run_cv->calculate_ip analyze_reversibility Analyze Reversibility (ΔEp) determine_potentials->analyze_reversibility plot_randles Plot Ip vs. √v (Randles-Sevcik) calculate_ip->plot_randles

Caption: Experimental workflow for cyclic voltammetry analysis.

Detailed Step-by-Step Protocol
  • Preparation of Solutions:

    • Analyte Solution: Prepare a 1.0 mM solution of 1,4-dichloro-2-difluoromethoxy-6-nitrobenzene in anhydrous acetonitrile. Acetonitrile is a common aprotic solvent for electrochemical studies of organic compounds, minimizing proton-related side reactions.

    • Supporting Electrolyte: Prepare a 0.1 M solution of tetrabutylammonium hexafluorophosphate (TBAPF₆) in anhydrous acetonitrile. TBAPF₆ is a standard supporting electrolyte that provides conductivity to the solution without interfering with the redox processes of interest.

  • Electrochemical Cell Setup:

    • Working Electrode: A glassy carbon electrode (GCE) is recommended due to its wide potential window and inertness. Polish the GCE surface with alumina slurry and sonicate in ethanol and deionized water before each experiment to ensure a clean, reproducible surface.

    • Reference Electrode: A silver/silver chloride (Ag/AgCl) electrode is a suitable reference.

    • Counter Electrode: A platinum wire or mesh serves as the counter electrode.

    • Assemble the three electrodes in an electrochemical cell containing the supporting electrolyte solution.

  • Experimental Procedure:

    • Purge the solution with high-purity nitrogen or argon for at least 10-15 minutes to remove dissolved oxygen, which can interfere with the reduction process. Maintain an inert atmosphere over the solution throughout the experiment.

    • Record a background cyclic voltammogram of the supporting electrolyte solution to establish the potential window.

    • Add the analyte solution to the cell to achieve the desired final concentration (e.g., 1 mM).

    • Record cyclic voltammograms at various scan rates (e.g., 50, 100, 200, 500 mV/s). The initial potential should be set to a value where no faradaic current flows (e.g., 0 V), and the potential should be scanned towards negative values to observe the reduction.

    • (Optional) To investigate the effect of protons, small aliquots of a weak acid (e.g., acetic acid) can be added, and the cyclic voltammograms can be re-recorded.

Expected Results and Interpretation

Anticipated Cyclic Voltammogram

In an aprotic solvent like acetonitrile, the cyclic voltammogram is expected to show a quasi-reversible to irreversible reduction peak corresponding to the formation of the nitro radical anion. A subsequent, more negative and typically irreversible peak corresponding to further reduction may also be observed.

Quantitative Data Summary (Predicted)

The following table summarizes the expected range for key electrochemical parameters for 1,4-dichloro-2-difluoromethoxy-6-nitrobenzene, in comparison to nitrobenzene.

ParameterNitrobenzene (Literature Values)1,4-Dichloro-2-difluoromethoxy-6-nitrobenzene (Predicted)Significance
First Reduction Potential (Epc1 vs. SCE) ~ -1.1 V in CH₃CN[9]-0.8 to -1.0 VThe electron-withdrawing substituents are expected to make the reduction occur at a less negative potential.
Peak Separation (ΔEp = Epa - Epc) at 100 mV/s > 60 mV (quasi-reversible)> 100 mV (likely irreversible)Indicates the stability of the nitro radical anion. A larger separation suggests lower stability.
Randles-Sevcik Plot (Ip vs. √v) Linear relationshipExpected to be linearConfirms a diffusion-controlled process[10].
Interpretation of Expected Data
  • Reduction Potential: A less negative reduction potential compared to nitrobenzene would confirm the electron-withdrawing influence of the chloro and difluoromethoxy groups. This value is critical as it relates to the ease of bioreduction, a key factor in the activity of many nitroaromatic drugs[1].

  • Reversibility: The degree of reversibility of the first reduction peak provides information about the stability of the nitro radical anion. An irreversible or quasi-reversible wave would suggest that the radical anion is chemically reactive and may undergo subsequent reactions, such as dimerization or reaction with solvent impurities.

  • Effect of Substituents: The combination of two chlorine atoms and a difluoromethoxy group significantly impacts the electronic environment of the nitro group. The logical relationship can be visualized as follows:

G substituents Electron-withdrawing Substituents (-Cl, -OCF₂H) electron_density Decreased Electron Density on Nitro Group substituents->electron_density Inductive Effect reduction_potential Less Negative Reduction Potential electron_density->reduction_potential Thermodynamic Consequence bioreduction Facilitated Bioreduction reduction_potential->bioreduction biological_activity Potential for Enhanced Biological Activity bioreduction->biological_activity

Caption: Influence of substituents on electrochemical properties and potential biological activity.

Implications for Drug Development

The electrochemical characterization of 1,4-dichloro-2-difluoromethoxy-6-nitrobenzene provides invaluable data for drug development professionals:

  • Mechanism of Action: For nitroaromatic compounds intended as, for example, hypoxic cell-selective cytotoxins, a less negative reduction potential is often desirable, as it allows the drug to be activated by cellular reductases under low-oxygen conditions.

  • Metabolic Stability: While the difluoromethoxy group is known to enhance metabolic stability, electrochemical data can provide insights into reductive metabolic pathways, which are often initiated by single-electron transfers[11].

  • Structure-Activity Relationship (SAR) Studies: By comparing the electrochemical data of this compound with other analogues, researchers can build robust SAR models to guide the design of more potent and selective drug candidates.

Conclusion

1,4-Dichloro-2-difluoromethoxy-6-nitrobenzene is a molecule of significant interest due to its unique combination of pharmacologically relevant functional groups. While direct experimental data on its electrochemical properties are scarce, a thorough understanding of the behavior of related nitroaromatic compounds allows for the formulation of a robust investigative strategy. The application of cyclic voltammetry, guided by the principles and protocols outlined in this guide, will enable researchers to elucidate the key electrochemical parameters of this compound. This knowledge is crucial for predicting its biological activity, understanding its potential metabolic fate, and ultimately, for making informed decisions in the drug discovery and development process.

References

  • Recent Developments in the Electrochemistry of Some Nitro Compounds of Biological Significance. (n.d.). Google Scholar.
  • Glicksman, R., & Morehouse, C. K. (1958). Investigation of the Electrochemical Properties of Organic Compounds: I. Aromatic Nitro Compounds. Journal of The Electrochemical Society, 105(6), 299.
  • Béguin, C., et al. (2002). Electrochemical Synthesis of Alkyl Nitroaromatic Compounds. The Journal of Organic Chemistry, 67(25), 8859–8863.
  • Electrochemical Reduction of Nitro-Aromatic Compounds Product Studies and Mathematical Modeling. (1999).
  • Nitroaromatic Compounds Dictate Electrochemical Properties of Escherichia coli by Manipulating the Cellular Membrane. (2025). PubMed.
  • Inam-ul-Haque. (2018). On Electroreduction of Nitrobenzene: Nominal Simulation of Voltammograms.
  • Heineman, W. R., & Kissinger, P. T. (1982). Cyclic voltammetry.
  • Water phase synthesis process of difluoromethoxy nitrobenzene. (n.d.). Google Patents.
  • Voltammetric Sensor Based on Waste-Derived Carbon Nanodots for Enhanced Detection of Nitrobenzene. (2023). ChemElectroChem.
  • One-electron reduction potentials for para-substituted nitrobenzene... (n.d.). ResearchGate. Retrieved March 15, 2026, from [Link]

  • The Role of Difluoroethoxybenzene in Modern Pharmaceutical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved March 15, 2026, from [Link]

  • The Difluoromethoxy Group: A Strategic Tool in Modern Medicinal Chemistry. (2025). BenchChem.
  • A Comparative Guide to the Synthesis and Characterization of 4-(Difluoromethoxy)benzene-1,2-diamine. (2025). BenchChem.
  • A Competitive Substitution of the Difluoromethoxy Group in Aminodehalogenation Reactions of Aromatic Nitro Compounds. (2025).
  • Cyclic Voltammetry. (n.d.). BASi. Retrieved March 15, 2026, from [Link]

  • Benzene, 1,4-dichloro-2-nitro- (2,5-dichloronitrobenzene) - Evaluation statement. (2022). Australian Industrial Chemicals Introduction Scheme (AICIS).
  • Electrochemical reduction of nitroso compounds: Voltammetric, UV-vis and EPR characterization of ortho- and meta-nitrosotoluene derivatives. (2025).
  • Preparation of 1,4-dichloro-2-nitrobenzene. (n.d.). PrepChem.com. Retrieved March 15, 2026, from [Link]

  • Voltammetric Behaviour of Drug Molecules as a Predictor of Metabolic Liabilities. (2020). MDPI.
  • Electrochemical Degradation of Nitrobenzene Wastewater: From Laboratory Experiments to Pilot-Scale Industrial Applic
  • One-Electron Standard Reduction Potentials of Nitroaromatic and Cyclic Nitramine Explosives. (2010).
  • Synthesis of 1,4-dichlorobenzene. (n.d.). Google Patents.
  • Electrochemical and Thermodynamic Properties of Diclofenac and Dibucaine Ions Across Water|1,6-dichlorohexane Interface. (2021). International Journal of Electrochemical Science.
  • Simulation and Fitting of Cyclic Voltammetry and Chronoamperometry Curves of Electrochemical Reactions with Different Mechanism. (2019).
  • Wardman, P. (1989). Reduction Potentials of One-Electron Couples Involving Free Radicals in Aqueous Solution.
  • Electrochemical Behavior and Detection of Diclofenac at a Microporous Si3N4 Membrane Modified Water–1,6-dichlorohexane Interface System. (2020). MDPI.
  • 1,4-Dichloro-2-nitrobenzene. (2020).
  • 1,4-Dichloro-2-nitrobenzene. (n.d.). Wikipedia. Retrieved March 15, 2026, from [Link]

  • Voltammetric Sensor Based on Waste-Derived Carbon Nanodots for Enhanced Detection of Nitrobenzene. (2023).
  • Blázquez, M., et al. (1987). Voltammetric behaviour of nitrofurazone, furazolidone and other nitro derivatives of biological importance. The Analyst, 112(10), 1375–1378.
  • Lide, D. R. (Ed.). (2004). CRC Handbook of Chemistry and Physics (85th ed.). CRC Press.
  • P1: Standard Reduction Potentials by Element. (2021). Chemistry LibreTexts.

Sources

Exploratory

Synthesis and Derivatization of Novel 1,4-Dichloro-2-difluoromethoxy-6-nitrobenzene Scaffolds: A Comprehensive Technical Guide

Executive Summary & Rationale The strategic incorporation of fluorine into aromatic scaffolds is a cornerstone of modern pharmaceutical and agrochemical design. Among fluorinated motifs, the difluoromethoxy group (–OCF₂H...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

The strategic incorporation of fluorine into aromatic scaffolds is a cornerstone of modern pharmaceutical and agrochemical design. Among fluorinated motifs, the difluoromethoxy group (–OCF₂H) occupies a privileged position. Unlike the highly lipophilic and strongly electron-withdrawing trifluoromethoxy (–OCF₃) group, the –OCF₂H moiety retains a polarized C–H bond. This allows it to function as a lipophilic hydrogen-bond donor, serving as an excellent bioisostere for hydroxyl or thiol groups while significantly enhancing membrane permeability and metabolic stability.

This technical guide details the synthesis and derivatization of 1,4-dichloro-2-difluoromethoxy-6-nitrobenzene , a highly versatile, multi-functionalized building block. The architecture of this scaffold is deliberately designed for late-stage diversification:

  • The –OCF₂H Group: Modulates physicochemical properties (e.g., target binding in PDE4 inhibitors like Roflumilast).

  • The Nitro Group: Serves as a masked amine, allowing for chemoselective reduction to an aniline for subsequent amide/urea coupling.

  • The Orthogonal Chlorines: Provide synthetic handles for sequential transition-metal-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination or Suzuki-Miyaura coupling).

Retrosynthetic Analysis & Route Design

The construction of novel derivatives from this scaffold relies on a logical sequence of functional group manipulations. The target compounds (e.g., complex amides) are disconnected back to a central aniline intermediate, which is derived from the core nitrobenzene scaffold. The scaffold itself is synthesized via the electrophilic difluoromethylation of the commercially available starting material, 2,5-dichloro-3-nitrophenol.

Retrosynthesis Target Novel Derivatives (e.g., Amides/Ureas) Aniline 2,5-Dichloro-3- (difluoromethoxy)aniline Target->Aniline Amidation (Disconnect C-N) Nitrobenzene 1,4-Dichloro-2-difluoromethoxy- 6-nitrobenzene Aniline->Nitrobenzene Nitro Reduction (Disconnect N-O) Phenol 2,5-Dichloro-3-nitrophenol Nitrobenzene->Phenol Difluoromethylation (Disconnect O-C) Reagent Sodium Chlorodifluoroacetate (Difluorocarbene Source) Nitrobenzene->Reagent +

Retrosynthetic pathway for 1,4-dichloro-2-difluoromethoxy-6-nitrobenzene derivatives.

Mechanistic Causality: The Difluoromethylation Step

The most scalable and environmentally benign method for installing the –OCF₂H group utilizes Sodium Chlorodifluoroacetate (SCDA) as a bench-stable precursor to difluorocarbene (:CF₂) .

Expertise & Experience: Causality in Experimental Design
  • Base Selection (Why Cs₂CO₃?): The use of cesium carbonate is critical. The large ionic radius of the cesium cation results in a highly dissociated, "naked" phenolate. This maximizes the nucleophilicity of the oxygen atom, allowing it to rapidly trap the short-lived, electrophilic singlet difluorocarbene before the carbene undergoes side reactions (such as dimerization to tetrafluoroethylene) .

  • Solvent System (Why add Water?): The addition of a substoichiometric amount of water (typically 10:1 DMF/H₂O) is not a solvent impurity but a strict mechanistic requirement. Upon attack of the phenolate onto the difluorocarbene, a transient aryl-O-CF₂⁻ anion is formed. Water acts as the essential, immediate proton source to quench this anion. In strictly anhydrous conditions, this intermediate can undergo deleterious side reactions, drastically reducing the overall yield .

Mechanism SCDA ClCF2COONa (SCDA) Carboxylate ClCF2COO⁻ SCDA->Carboxylate Dissociation in DMF/H2O Carbene :CF2 (Singlet Difluorocarbene) Carboxylate->Carbene -CO2, -Cl⁻ (Thermal Decarboxylation at 100 °C) Intermediate Transient Aryl-O-CF2⁻ Carbene->Intermediate + Phenolate (Electrophilic Attack) Phenolate 2,5-Dichloro-3-nitrophenolate Phenolate->Intermediate Product 1,4-Dichloro-2-difluoromethoxy-6-nitrobenzene Intermediate->Product + H⁺ (from H2O) (Rapid Protonation)

Mechanism of O-difluoromethylation via thermal decarboxylation of SCDA.

Optimization & Quantitative Data

The table below summarizes the optimization of the difluoromethylation step, highlighting the critical nature of the base and the protic co-solvent.

EntryBase (1.5 eq)Solvent SystemTemp (°C)Time (h)Yield (%)Observation / Causality
1K₂CO₃Anhydrous DMF100445Poor phenolate dissociation; side reactions observed.
2Cs₂CO₃Anhydrous DMF100468Better dissociation, but lack of proton source limits yield.
3NaOHMeCN / H₂O801215SCDA degrades prematurely; poor carbene generation.
4 Cs₂CO₃ DMF / H₂O (10:1) 100 4 92 Optimal "naked" phenolate + rapid proton quenching.
5Cs₂CO₃NMP / H₂O (10:1)100489Comparable to DMF, viable alternative solvent.

Core Methodology: Step-by-Step Protocols

Protocol 1: O-Difluoromethylation of 2,5-Dichloro-3-nitrophenol

This protocol establishes the core scaffold utilizing the optimized conditions from Entry 4.

  • Preparation: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2,5-dichloro-3-nitrophenol (2.08 g, 10.0 mmol, 1.0 equiv) and anhydrous Cs₂CO₃ (4.89 g, 15.0 mmol, 1.5 equiv).

  • Atmosphere Exchange: Seal the flask with a septum, evacuate, and backfill with dry nitrogen (repeat 3x).

  • Solvent Addition: Inject dry DMF (15.0 mL) followed by deionized water (1.5 mL) via syringe. Stir the suspension at room temperature for 10 minutes to generate the phenolate (solution deepens in color).

  • Reagent Addition: Briefly remove the septum under positive N₂ flow and add Sodium Chlorodifluoroacetate (SCDA) (3.81 g, 25.0 mmol, 2.5 equiv) in one portion. (Caution: Subsequent heating will generate CO₂ gas; ensure the system is vented through an oil bubbler).

  • Reaction: Heat the mixture in an oil bath at 100 °C for 4 hours. Monitor completion via TLC (Hexanes/EtOAc 4:1).

  • Workup: Cool to room temperature. Dilute with EtOAc (50 mL) and quench with water (50 mL). Separate the layers and extract the aqueous phase with EtOAc (2 × 30 mL). Wash the combined organic layers with 5% aqueous LiCl (3 × 30 mL) to remove residual DMF, followed by brine (30 mL).

  • Purification: Dry over Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes) to yield 1,4-dichloro-2-difluoromethoxy-6-nitrobenzene as a pale yellow oil.

Protocol 2: Chemoselective Nitro Reduction

Reducing the nitro group in the presence of two aryl chlorides presents a chemoselectivity challenge. Standard palladium-catalyzed hydrogenation is prone to hydrodehalogenation. A Béchamp-type reduction is employed to guarantee chemoselectivity.

  • Reaction Setup: Suspend 1,4-dichloro-2-difluoromethoxy-6-nitrobenzene (1.29 g, 5.0 mmol, 1.0 equiv) in a mixture of Ethanol (20 mL) and Water (5 mL).

  • Reagent Addition: Add Iron powder (1.40 g, 25.0 mmol, 5.0 equiv) and Ammonium Chloride (1.34 g, 25.0 mmol, 5.0 equiv).

  • Reduction: Heat the heterogeneous mixture to reflux (80 °C) for 2 hours with vigorous stirring.

  • Workup: While still hot, filter the mixture through a pad of Celite to remove the iron sludge. Wash the Celite pad with hot EtOAc (30 mL).

  • Isolation: Concentrate the filtrate to remove ethanol. Extract the aqueous residue with EtOAc (2 × 20 mL). Wash with brine, dry over Na₂SO₄, and concentrate to yield 2,5-dichloro-3-(difluoromethoxy)aniline .

Protocol 3: Derivatization via Amide Coupling
  • Activation: In a vial, dissolve the desired carboxylic acid (1.2 equiv) and HATU (1.5 equiv) in dry DMF (0.2 M). Add DIPEA (3.0 equiv) and stir for 15 minutes at room temperature.

  • Coupling: Add the aniline generated in Protocol 2 (1.0 equiv). Stir at room temperature for 12 hours.

  • Purification: Dilute with EtOAc, wash sequentially with saturated NaHCO₃, 1M HCl, and brine. Dry, concentrate, and purify via flash chromatography to isolate the novel derivative.

Self-Validating Analytical Workflows

To ensure absolute scientific integrity, the synthesized scaffold must be verified using specific spectroscopic markers. The difluoromethoxy group provides highly distinct, self-validating signals:

  • ¹H NMR (400 MHz, CDCl₃): The most diagnostic feature is the difluoromethoxy proton, which appears as a characteristic triplet at δ 6.65 ppm . The massive geminal hydrogen-fluorine coupling constant (²J_{HF} ≈ 73.5 Hz ) is the definitive marker of successful carbene insertion and protonation.

  • ¹⁹F NMR (376 MHz, CDCl₃): Appears as a distinct doublet at δ -82.4 ppm (²J_{FH} ≈ 73.5 Hz). The absence of singlet peaks in this region confirms no trifluoromethoxy impurities.

  • ¹³C NMR (100 MHz, CDCl₃): The –OCF₂H carbon appears as a triplet at δ 115.8 ppm with a large one-bond carbon-fluorine coupling constant (¹J_{CF} ≈ 262 Hz).

  • LC-MS (ESI+): For the aniline derivative (Protocol 2), the mass spectrum will show an[M+H]⁺ ion. The presence of two chlorine atoms dictates a characteristic 9:6:1 isotopic distribution pattern , confirming that no hydrodehalogenation occurred during the reduction step.

Conclusion

The 1,4-dichloro-2-difluoromethoxy-6-nitrobenzene scaffold bridges the gap between complex organofluorine methodology and practical medicinal chemistry. By leveraging the thermal decarboxylation of SCDA in a precisely tuned biphasic solvent system, the critical –OCF₂H pharmacophore can be installed with high efficiency. The orthogonal reactivity of the nitro group and the two aryl chlorides subsequently empowers researchers to rapidly generate vast libraries of novel, highly lipophilic, and metabolically stable derivatives for advanced drug discovery programs.

References

  • Title: Difluoromethylation of Phenols Source: Organic Syntheses, 2024, 101, 164-180. URL: [Link]

  • Title: S-, N-, and Se-Difluoromethylation Using Sodium Chlorodifluoroacetate Source: Organic Letters, 2013, 15(18), 4850-4853. URL: [Link]

  • Title: Difluoromethylation of Phenols and Thiophenols with the S-(Difluoromethyl)sulfonium Salt: Reaction, Scope, and Mechanistic Study Source: The Journal of Organic Chemistry, 2019, 84(24), 16222-16229. URL: [Link]

Protocols & Analytical Methods

Method

Application Note: Experimental Protocol for Synthesizing 1,4-Dichloro-2-difluoromethoxy-6-nitrobenzene

Executive Summary As a Senior Application Scientist, I have designed this protocol to provide a robust, scalable, and self-validating methodology for the synthesis of 1,4-Dichloro-2-difluoromethoxy-6-nitrobenzene (CAS: 1...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist, I have designed this protocol to provide a robust, scalable, and self-validating methodology for the synthesis of 1,4-Dichloro-2-difluoromethoxy-6-nitrobenzene (CAS: 1807185-15-4)[1]. This highly functionalized arene is a critical building block in drug development, where the difluoromethoxy (-OCF2H) group is frequently employed as a bioisostere for lipophilic electron-withdrawing groups to enhance metabolic stability and modulate physicochemical properties. The protocol leverages a decarboxylative difluoromethylation strategy, ensuring high atom economy and operational safety.

Mechanistic Rationale & Experimental Design

The synthesis is achieved via the O-difluoromethylation of the precursor 2,5-dichloro-3-nitrophenol. Historically, introducing a -OCF2H group required the use of ozone-depleting and difficult-to-handle gases such as chlorodifluoromethane (Freon-22)[2]. To ensure a modern, bench-stable, and environmentally conscious approach, this protocol utilizes sodium chlorodifluoroacetate (SCDA) as a solid-state difluorocarbene precursor (2)[2].

The reaction causality is governed by two converging pathways:

  • Nucleophile Generation: The starting phenol is deprotonated by potassium carbonate (K2CO3). The presence of the strongly electron-withdrawing nitro and chloro groups increases the acidity of the phenol, allowing for rapid and quantitative formation of the phenoxide intermediate without requiring stronger, moisture-sensitive bases.

  • Electrophile Generation & Trapping: SCDA undergoes thermal decarboxylation strictly at elevated temperatures (95–100 °C), extruding CO2 and NaCl to generate singlet difluorocarbene (:CF2) in situ (3)[3]. The phenoxide rapidly traps this electrophilic carbene. Subsequent proton transfer yields the target difluoromethoxy ether (4)[4].

Logical Workflow & Reaction Pathway

G Phenol 2,5-Dichloro-3-nitrophenol (Starting Material) Base K2CO3 in DMF (Deprotonation) Phenol->Base Phenoxide Phenoxide Intermediate (Nucleophile) Base->Phenoxide Reaction Nucleophilic Attack & Protonation Phenoxide->Reaction SCDA Sodium Chlorodifluoroacetate (SCDA) Heat Heat (95-100 °C) Thermal Activation SCDA->Heat - CO2, - NaCl Carbene Difluorocarbene (:CF2) (Electrophile) Heat->Carbene - CO2, - NaCl Carbene->Reaction Product 1,4-Dichloro-2-difluoromethoxy- 6-nitrobenzene (Target Product) Reaction->Product

Workflow illustrating the convergence of nucleophile and electrophile generation.

Quantitative Data & Stoichiometry

Reagent / SolventMW ( g/mol )EquivalentsMass / VolumeFunction
2,5-Dichloro-3-nitrophenol 208.001.02.08 g (10.0 mmol)Starting Material
Sodium chlorodifluoroacetate 152.482.53.81 g (25.0 mmol)Difluorocarbene Precursor
Potassium carbonate (K2CO3) 138.211.52.07 g (15.0 mmol)Base
N,N-Dimethylformamide (DMF) 73.09N/A20 mLPolar Aprotic Solvent
Ethyl Acetate (EtOAc) 88.11N/A120 mLExtraction Solvent

Detailed Experimental Protocol

This protocol is designed as a self-validating system , incorporating specific observable milestones to ensure successful execution.

Step 1: Preparation of the Phenoxide Nucleophile

  • In an oven-dried 100 mL round-bottom flask equipped with a PTFE-coated magnetic stir bar, charge 2,5-dichloro-3-nitrophenol (2.08 g, 10.0 mmol) and anhydrous K2CO3 (2.07 g, 15.0 mmol).

  • Add 20 mL of anhydrous DMF to the flask.

  • Stir the suspension at room temperature (20–25 °C) for 15 minutes. Causality & Validation: The reaction mixture will exhibit a distinct color shift (typically deepening to a dark yellow/orange), visually validating the deprotonation and formation of the phenoxide anion.

Step 2: Generation and Trapping of Difluorocarbene

  • Add sodium chlorodifluoroacetate (SCDA, 3.81 g, 25.0 mmol) to the reaction mixture in a single portion.

  • Attach a reflux condenser to the flask and transfer the assembly to a pre-heated oil bath set to 95–100 °C. Causality & Validation: Heating is the critical trigger for this reaction. At approximately 90 °C, SCDA begins to undergo thermal decarboxylation. You will observe continuous gas evolution (CO2 bubbling) within the mixture. This bubbling acts as an internal self-validation mechanism; the active generation of the electrophilic :CF2 species is occurring as long as gas is evolving.

Step 3: Reaction Monitoring

  • Maintain heating and stirring for 4 to 6 hours.

  • Monitor the reaction progress via TLC (Eluent: 10% EtOAc in Hexanes) or LC-MS. Validation: The cessation of CO2 gas evolution generally indicates the complete consumption of the SCDA precursor. TLC should confirm the disappearance of the highly polar phenol spot and the emergence of a new, less polar spot corresponding to the difluoromethoxy ether.

Step 4: Quenching and Liquid-Liquid Extraction

  • Remove the flask from the oil bath and allow it to cool to ambient temperature.

  • Quench the reaction by slowly adding 60 mL of deionized water. This step solubilizes the inorganic salts (NaCl, unreacted K2CO3) and halts any residual reactivity.

  • Transfer the mixture to a separatory funnel and extract with Ethyl Acetate (3 × 40 mL).

  • Critical Wash Step: Wash the combined organic layers with water (3 × 50 mL) followed by brine (50 mL). Causality: DMF is highly miscible with water. The repeated aqueous washes are strictly necessary to partition the DMF out of the organic layer, preventing solvent contamination during concentration.

  • Dry the organic phase over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the crude product.

Step 5: Purification

  • Purify the crude residue via flash column chromatography on silica gel.

  • Elute with a gradient of 0% to 10% Ethyl Acetate in Hexanes.

  • Pool the product-containing fractions and concentrate in vacuo to afford 1,4-Dichloro-2-difluoromethoxy-6-nitrobenzene as a solid.

References

  • Source: Organic Letters (American Chemical Society)
  • Difluoromethylation of Phenols - Organic Syntheses Procedure Source: Organic Syntheses URL
  • Source: Chemical Society Reviews (RSC Publishing)

Sources

Method

Application Note: Orthogonal Analytical Methods for the Quantification of 1,4-Dichloro-2-difluoromethoxy-6-nitrobenzene

Target Audience: Analytical Chemists, Formulation Scientists, and CMC (Chemistry, Manufacturing, and Controls) Professionals. Introduction and Chemical Context 1,4-Dichloro-2-difluoromethoxy-6-nitrobenzene (CAS: 1807185-...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Formulation Scientists, and CMC (Chemistry, Manufacturing, and Controls) Professionals.

Introduction and Chemical Context

1,4-Dichloro-2-difluoromethoxy-6-nitrobenzene (CAS: 1807185-15-4) is a highly specialized, polyhalogenated nitroaromatic building block frequently utilized in the synthesis of advanced agrochemicals and active pharmaceutical ingredients (APIs)[1]. The molecule presents unique analytical challenges and opportunities due to its specific functional groups:

  • Nitroaromatic Core: Provides a strong, distinct chromophore suitable for ultraviolet (UV) detection.

  • Halogen and Ether Substituents: The chloro and difluoromethoxy (-OCF₂H) groups impart significant volatility and thermal stability, making the compound highly amenable to gas-phase analysis.

  • Fluorine Atoms: The presence of the -OCF₂H group provides an isolated, highly responsive spin system for Nuclear Magnetic Resonance (NMR) spectroscopy.

To ensure rigorous scientific integrity and regulatory compliance during drug development, a single analytical method is rarely sufficient. This application note details a self-validating, orthogonal analytical system utilizing RP-HPLC-UV for routine purity, GC-MS for isomeric impurity profiling, and ¹⁹F qNMR for absolute quantification without the need for a homologous reference standard.

Method 1: Reverse-Phase HPLC-UV (Routine Quantification)

Causality and Methodological Design

Drawing upon the principles of EPA Method 8330—the gold standard for nitroaromatic analysis—Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the primary method for assay and purity determination[2][3]. The highly hydrophobic nature of the dichlorinated ring necessitates a robust C18 stationary phase. However, because nitroaromatics can exhibit co-elution with closely related positional isomers (e.g., 1,5-dichloro vs. 1,4-dichloro derivatives), column temperature control and the use of a slightly acidic mobile phase are critical to suppress silanol interactions and sharpen peak shapes[4].

Step-by-Step Protocol
  • Sample Preparation: Accurately weigh 10.0 mg of the sample into a 10 mL volumetric flask. Dissolve and dilute to volume with HPLC-grade Acetonitrile (Stock Solution: 1.0 mg/mL).

  • Working Standard: Dilute the stock solution with a 50:50 mixture of Water:Acetonitrile to achieve a final working concentration of 50 µg/mL. Filter through a 0.22 µm PTFE syringe filter.

  • System Equilibration: Purge the HPLC system with Mobile Phase A (Water + 0.1% Formic Acid) and Mobile Phase B (Acetonitrile). Equilibrate the column at 40 °C until the baseline is stable.

  • Injection and Analysis: Inject 5 µL of the sample. Monitor the eluent at 254 nm, which corresponds to the strong π-π* transition of the nitrobenzene chromophore[5].

Chromatographic Conditions
ParameterSpecification
Column Zorbax Eclipse Plus C18 (4.6 × 150 mm, 3.5 µm)
Mobile Phase A HPLC-Grade Water with 0.1% Formic Acid
Mobile Phase B HPLC-Grade Acetonitrile
Flow Rate 1.0 mL/min
Column Temperature 40 °C
Detection Wavelength 254 nm (Reference 360 nm)
Gradient Program 0-2 min: 40% B; 2-10 min: 40% 80% B; 10-15 min: 80% B

Method 2: GC-MS (Volatile Impurity Profiling)

Causality and Methodological Design

While HPLC is excellent for non-volatile impurities, the synthesis of 1,4-Dichloro-2-difluoromethoxy-6-nitrobenzene often generates volatile isomeric byproducts (e.g., over-chlorinated or structurally rearranged analogs). Based on EPA Method 8091 for halogenated nitrobenzenes, Gas Chromatography coupled with Mass Spectrometry (GC-MS) provides superior resolving power for these volatile isomers[6]. The electron ionization (EI) source induces predictable fragmentation, specifically the loss of the nitro group[M-NO₂]⁺ and the difluoromethoxy group, allowing for definitive structural confirmation of impurities[7].

Step-by-Step Protocol
  • Sample Preparation: Dissolve 5.0 mg of the analyte in 10 mL of GC-grade Ethyl Acetate or Hexane (500 µg/mL).

  • Instrument Setup: Equip the GC with a 5% phenyl-arylene / 95% dimethylpolysiloxane capillary column (e.g., DB-5MS), which provides optimal selectivity for halogenated aromatics via dipole-induced dipole interactions.

  • Injection: Inject 1 µL of the sample using a split ratio of 10:1 to prevent column overloading and peak fronting.

  • Data Acquisition: Operate the MS in full scan mode (m/z 50–350) to identify unknown impurities, and use Selected Ion Monitoring (SIM) for precise quantification of the target analyte.

GC-MS Operating Parameters
ParameterSpecification
Column DB-5MS (30 m × 0.25 mm ID × 0.25 µm film thickness)
Carrier Gas Helium (Constant flow: 1.2 mL/min)
Injection Port Temp 250 °C
Oven Temperature 100 °C (hold 1 min) 15 °C/min to 280 °C (hold 5 min)
Ion Source Temp 230 °C (Electron Ionization, 70 eV)
Primary SIM Ions m/z 257 (M⁺), m/z 211 ([M-NO₂]⁺), m/z 206 ([M-CF₂H]⁺)

Method 3: Quantitative ¹⁹F NMR (Absolute Mass Fraction)

Causality and Methodological Design

A critical bottleneck in early-stage drug development is the lack of highly purified, certified reference materials (CRMs) for novel intermediates. Quantitative Nuclear Magnetic Resonance (qNMR) bypasses this requirement. By utilizing the ¹⁹F nucleus—which boasts 100% natural abundance, high sensitivity, and a wide chemical shift range with zero background interference from non-fluorinated matrix components—we can achieve absolute quantification[8][9].

The difluoromethoxy (-OCF₂H) protons couple with the fluorine atoms, typically presenting as a distinct doublet or triplet in the ¹⁹F spectrum (approx. -80 to -85 ppm). 4-Fluorobenzoic acid (PFBA) is selected as the internal standard because its fluorine resonance (-108 ppm) is well separated from the analyte's signals, ensuring baseline resolution[10].

Step-by-Step Protocol
  • Gravimetric Preparation: Using a microbalance (readability 0.01 mg), accurately co-weigh approximately 15.0 mg of 1,4-Dichloro-2-difluoromethoxy-6-nitrobenzene and 10.0 mg of the internal standard (4-Fluorobenzoic acid, certified purity >99.9%) into a clean glass vial.

  • Solvation: Add 0.6 mL of deuterated dimethyl sulfoxide (DMSO- d6​ ) to the vial. Vortex until complete dissolution is achieved, then transfer the solution to a 5 mm NMR tube.

  • NMR Acquisition: Acquire the ¹⁹F NMR spectrum at 298 K. Crucially, set the relaxation delay ( D1​ ) to at least 5 times the longest longitudinal relaxation time ( T1​ ) of the fluorine nuclei in the mixture (typically D1​≥15 seconds) to ensure complete magnetization recovery and quantitative accuracy[11].

  • Calculation: Calculate the absolute purity ( Px​ ) using the following equation:

    Px​=Istd​Ix​​×Nx​Nstd​​×Mstd​Mx​​×Wx​Wstd​​×Pstd​

    (Where I = integral area, N = number of fluorine nuclei, M = molar mass, W = weight, and P = purity).

Analytical Workflow Visualization

The following diagram illustrates the orthogonal testing strategy, ensuring that data generated from one technique is cross-validated by another, culminating in a highly trustworthy Certificate of Analysis (CoA).

AnalyticalWorkflow Sample 1,4-Dichloro-2-difluoromethoxy- 6-nitrobenzene Sample HPLC RP-HPLC-UV (Purity & Routine Quant) Sample->HPLC Aliquot 1 GCMS GC-MS (Volatile Impurity Profiling) Sample->GCMS Aliquot 2 QNMR 19F qNMR (Absolute Mass Fraction) Sample->QNMR Aliquot 3 DataInt Data Integration & Orthogonal Validation HPLC->DataInt GCMS->DataInt QNMR->DataInt CoA Certificate of Analysis (Validated Release) DataInt->CoA

Orthogonal analytical workflow for the comprehensive quantification and purity assessment.

References

  • U.S. Environmental Protection Agency (EPA). (2007). Method 8330A: Nitroaromatics and Nitramines by High Performance Liquid Chromatography (HPLC). Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2007). Method 8091: Nitroaromatics and Cyclic Ketones by Gas Chromatography. Retrieved from[Link]

  • Shimadzu. (n.d.). Determination of Nitrobenzene Compounds in Nifedipine by GCMS. Retrieved from [Link]

  • RSC Publishing. (2014). Quantitative analysis of sitagliptin using the 19F-NMR method: a universal technique for fluorinated compound detection. Retrieved from [Link]

  • ACS Publications. (2011). Application of Quantitative 19F and 1H NMR for Reaction Monitoring and In Situ Yield Determinations for an Early Stage Pharmaceutical Candidate. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. Retrieved from[Link]

Sources

Application

Application Note: A Robust HPLC-MS Method for the Analysis of 1,4-Dichloro-2-difluoromethoxy-6-nitrobenzene

Abstract This application note presents a detailed and robust High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) method for the sensitive and selective quantification of 1,4-Dichloro-2-difluoromethoxy-6-n...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note presents a detailed and robust High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) method for the sensitive and selective quantification of 1,4-Dichloro-2-difluoromethoxy-6-nitrobenzene. This compound is of significant interest in various industrial and environmental contexts. The method utilizes reversed-phase chromatography for optimal separation and negative ion electrospray ionization for high-sensitivity mass spectrometric detection. This guide provides a comprehensive, step-by-step protocol, from sample preparation to data analysis, and explains the scientific rationale behind the chosen parameters, making it an invaluable resource for researchers, scientists, and professionals in drug development and chemical analysis.

Introduction

1,4-Dichloro-2-difluoromethoxy-6-nitrobenzene is a halogenated nitroaromatic compound. The presence of chloro, difluoromethoxy, and nitro functional groups on a benzene ring gives it unique chemical properties and potential industrial applications. Halogenated nitroaromatic compounds are often used as intermediates in the synthesis of pharmaceuticals, pesticides, and dyes[1][2]. Due to their potential toxicity and environmental persistence, sensitive and specific analytical methods are crucial for their detection and quantification in various matrices[3].

This application note addresses the need for a reliable analytical method by providing a comprehensive HPLC-MS protocol. The inherent selectivity and sensitivity of mass spectrometry coupled with the separation power of HPLC make this an ideal technique for the analysis of such complex molecules.

Physicochemical Properties of the Analyte

PropertyPredicted Value/Characteristic for 1,4-Dichloro-2-difluoromethoxy-6-nitrobenzeneReference Compound: 1,4-Dichloro-2-nitrobenzene Data
Molecular Formula C₇H₃Cl₂F₂NO₃C₆H₃Cl₂NO₂
Appearance Likely a yellow solid or crystalline material[4]Yellow flakes[5]
Solubility Expected to have low water solubility[4]95 mg/L in water[6]
Polarity Non-polar, hydrophobicLog Pow: 2.93[5]
Reactivity The aromatic ring is susceptible to nucleophilic attack due to the electron-withdrawing nitro and halogen groups[7].The chloride adjacent to the nitro group is susceptible to nucleophilic displacement[4].

The addition of the difluoromethoxy group will increase the molecular weight and likely enhance the compound's hydrophobicity. These properties are critical considerations for developing the chromatographic separation and mass spectrometric detection strategy.

HPLC-MS Method Development: A Rationale-Driven Approach

The development of a robust HPLC-MS method requires a systematic approach, with each parameter chosen to ensure optimal separation, sensitivity, and reproducibility.

Chromatographic Separation: Reversed-Phase HPLC

Reversed-phase liquid chromatography (RP-LC) is the most widely used HPLC mode for separating hydrophobic organic compounds[8]. Given the predicted non-polar nature of 1,4-Dichloro-2-difluoromethoxy-6-nitrobenzene, RP-LC is the logical choice.

  • Stationary Phase Selection: A C18 (octadecylsilyl) column is the workhorse of reversed-phase chromatography, offering excellent hydrophobic retention for a wide range of non-polar to moderately polar analytes[8]. For halogenated compounds, a pentafluorophenyl (PFP) phase can sometimes offer alternative selectivity due to dipole-dipole and pi-pi interactions, which can be beneficial for resolving closely related isomers or impurities[9][10]. For this initial method, a C18 column is proposed for its broad applicability and proven performance.

  • Mobile Phase Selection: The mobile phase in RP-LC typically consists of a polar solvent (the "weak" solvent, usually water) and a less polar organic solvent (the "strong" solvent, commonly acetonitrile or methanol)[11].

    • Organic Modifier: Acetonitrile (ACN) is often preferred over methanol (MeOH) as it generally provides lower backpressure and better peak shapes for many compounds.

    • Aqueous Phase and Additives: For MS compatibility, it is crucial to use volatile additives. Formic acid (0.1%) is added to the mobile phase to acidify it slightly. This can improve peak shape by ensuring consistent ionization of any acidic silanol groups on the silica-based stationary phase and can aid in the ionization process in the MS source[12].

Mass Spectrometric Detection: Negative Ion ESI

The choice of ionization technique and polarity is critical for achieving high sensitivity in mass spectrometry.

  • Ionization Technique: Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are two common atmospheric pressure ionization techniques[13][14]. ESI is particularly well-suited for polar molecules that are soluble in the mobile phase, while APCI is often more effective for less polar and more volatile compounds[15]. Given that the analyte will be in a polar mobile phase, ESI is a suitable starting point.

  • Polarity Selection: The presence of the strongly electron-withdrawing nitro group and electronegative halogen atoms on the aromatic ring makes 1,4-Dichloro-2-difluoromethoxy-6-nitrobenzene an excellent candidate for negative ion mode analysis. In the negative ion mode, the molecule can readily deprotonate or form adducts with negative ions from the mobile phase, leading to a strong signal[16][17].

  • Fragmentation Analysis (MS/MS): Tandem mass spectrometry (MS/MS) provides enhanced selectivity and specificity. The fragmentation of nitroaromatic compounds in the collision cell of a mass spectrometer often involves the characteristic loss of the nitro group (NO₂) or a nitro radical (NO)[16]. These predictable fragmentation patterns are invaluable for confirming the identity of the analyte and for developing highly selective Multiple Reaction Monitoring (MRM) methods for quantification.

Experimental Protocols

Materials and Reagents
  • 1,4-Dichloro-2-difluoromethoxy-6-nitrobenzene reference standard (purity >98%)

  • HPLC-grade acetonitrile (ACN)

  • HPLC-grade methanol (MeOH)

  • Ultrapure water (18.2 MΩ·cm)

  • Formic acid (LC-MS grade, 99%)

  • Sample diluent: 50:50 (v/v) ACN:water

Instrumentation
  • HPLC system with a binary pump, degasser, autosampler, and column oven (e.g., Agilent 1200 series or equivalent)[9].

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source (e.g., Agilent 6430 or equivalent)[9].

Standard and Sample Preparation
  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the sample diluent to achieve a concentration range suitable for the calibration curve (e.g., 1 ng/mL to 1000 ng/mL).

  • Sample Preparation: The sample preparation protocol will depend on the matrix. For liquid samples, a simple dilution with the sample diluent followed by filtration through a 0.22 µm syringe filter may be sufficient. For solid samples, an extraction step with a suitable organic solvent (e.g., acetonitrile) followed by filtration will be necessary[18].

HPLC Method
ParameterConditionRationale
Column C18, 2.1 x 100 mm, 3.5 µmProvides good retention and resolution for non-polar compounds[8].
Mobile Phase A 0.1% Formic Acid in WaterVolatile buffer suitable for MS[12].
Mobile Phase B 0.1% Formic Acid in AcetonitrileCommon organic modifier with good elution strength.
Gradient 0-1 min: 40% B, 1-8 min: 40% to 95% B, 8-10 min: 95% B, 10.1-12 min: 40% BA gradient elution is used to effectively elute the non-polar analyte while maintaining good peak shape.
Flow Rate 0.3 mL/minAppropriate for a 2.1 mm ID column.
Column Temperature 30 °CEnsures reproducible retention times.
Injection Volume 5 µLA small injection volume is used to prevent peak distortion.
Mass Spectrometry Method
ParameterConditionRationale
Ionization Mode ESI NegativeThe electron-withdrawing groups favor negative ion formation[16].
Capillary Voltage 3500 VOptimizes the electrospray process.
Gas Temperature 325 °CFacilitates desolvation of the analyte ions.
Gas Flow 8 L/minAssists in the desolvation process.
Nebulizer Pressure 35 psiCreates a fine spray for efficient ionization.
Scan Mode Full Scan (m/z 100-400) and MRMFull scan for initial identification, MRM for quantification.
MRM Transitions To be determined by infusion of the standardPrecursor ion will be the [M-H]⁻ or other adducts. Product ions will likely correspond to the loss of NO₂ or other characteristic fragments.

Visualizing the Workflow

A clear understanding of the experimental workflow is essential for successful implementation.

HPLC_MS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC-MS Analysis cluster_data Data Processing Stock 1. Prepare Stock Solution (1 mg/mL in MeOH) Working 2. Create Working Standards (Serial Dilution) Stock->Working HPLC 4. HPLC Separation (C18 Column, ACN/H₂O Gradient) Working->HPLC Sample 3. Prepare Sample (Dilute/Extract & Filter) Sample->HPLC MS 5. MS Detection (ESI Negative, Full Scan & MRM) HPLC->MS Eluent Transfer Qual 6. Qualitative Analysis (Identify Peak & Fragments) MS->Qual Quant 7. Quantitative Analysis (Calibration Curve & Concentration) MS->Quant

Sources

Method

Application Note: 1,4-Dichloro-2-difluoromethoxy-6-nitrobenzene as a Strategic Building Block for Advanced Dyestuffs

Executive Summary In the design of high-performance dyestuffs and advanced pharmaceutical intermediates, the strategic placement of halogenated and fluorinated functional groups is paramount. 1,4-Dichloro-2-difluorometho...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the design of high-performance dyestuffs and advanced pharmaceutical intermediates, the strategic placement of halogenated and fluorinated functional groups is paramount. 1,4-Dichloro-2-difluoromethoxy-6-nitrobenzene (CAS: 1807185-15-4) has emerged as a highly versatile, multi-functional building block [1].

For researchers and drug development professionals, this molecule offers a unique trifecta of reactivity:

  • The Nitro Group (-NO₂): A reliable precursor for reduction to an aniline, enabling subsequent diazotization for azo dye synthesis or amide coupling in active pharmaceutical ingredients (APIs).

  • The Difluoromethoxy Group (-OCHF₂): A critical moiety that enhances lipophilicity, metabolic stability (in APIs), and photostability (in dyes). It acts as a robust electron-withdrawing group that fine-tunes the chromophore's absorption profile [2].

  • The 1,4-Dichloro Substituents: These provide steric shielding and serve as potential handles for late-stage Nucleophilic Aromatic Substitution (S_NAr) or cross-coupling reactions, allowing for the modular tuning of the dye's electronic properties.

This application note details the physicochemical profiling, mechanistic rationale, and self-validating synthetic protocols required to successfully integrate this building block into advanced chemical workflows.

Physicochemical & Structural Profiling

Understanding the baseline properties of 1,4-Dichloro-2-difluoromethoxy-6-nitrobenzene is essential for predicting its behavior in complex reaction matrices.

PropertyValue / DescriptorMechanistic Implication
CAS Number 1807185-15-4Unique identifier for procurement and regulatory tracking [3].
Molecular Formula C₇H₃Cl₂F₂NO₃High halogen content necessitates specialized waste disposal.
Molecular Weight 258.01 g/mol Determines stoichiometric calculations for micro-scale R&D.
Electronic Nature Highly Electron-DeficientThe combined -I (inductive) effects of Cl, F, and NO₂ make the aromatic ring highly deactivated, requiring strong nucleophiles for any S_NAr attempts.
Steric Profile Highly HinderedThe ortho-relationship between the NO₂, Cl, and OCHF₂ groups forces out-of-plane twisting, influencing the crystal packing and solubility of derived dyes.

Mechanistic Insights: The Difluoromethoxy Advantage

In traditional dye chemistry, methoxy (-OCH₃) groups are frequently used as electron-donating auxochromes to induce bathochromic (red) shifts. However, they suffer from poor photo-oxidative stability. The substitution of hydrogen atoms with fluorine to create a difluoromethoxy (-OCHF₂) group fundamentally alters the molecule's behavior [4]:

  • Photostability (Light Fastness): The strong C-F bonds (approx. 485 kJ/mol) resist homolytic cleavage upon UV irradiation. Dyes incorporating the -OCHF₂ moiety exhibit significantly higher light fastness compared to their -OCH₃ analogs.

  • Dichroic Properties: In liquid crystal displays (LCDs) and advanced optical materials, azo dyes containing fluorinated alkoxy groups demonstrate superior dichroic ratios and solubility in nematic liquid crystal hosts [5].

  • Bioisosterism (Pharma Crossover): For drug development professionals, the -OCHF₂ group is a known lipophilic hydrogen-bond donor/acceptor that resists Cytochrome P450-mediated O-dealkylation, making this building block equally valuable for synthesizing metabolically stable APIs.

SPR Core 1,4-Dichloro-2-difluoromethoxy -6-nitrobenzene Core Sub1 -OCHF2 Group (Difluoromethoxy) Core->Sub1 Sub2 -Cl Groups (1,4-Dichloro) Core->Sub2 Sub3 -NO2 Group (Nitro) Core->Sub3 Effect1 Increases Lipophilicity Enhances Photostability Sub1->Effect1 Effect2 Steric Hindrance SNAr Reactive Sites Sub2->Effect2 Effect3 Strong Electron Withdrawing Precursor to Diazonium Sub3->Effect3 DyeProp Superior Dye Performance (High wash fastness, vibrant hue) Effect1->DyeProp Effect2->DyeProp Effect3->DyeProp

Caption: Structure-property relationships of the functional groups in advanced dye performance.

Experimental Methodologies & Self-Validating Protocols

To utilize this building block in dyestuff synthesis, the nitro group must first be reduced to an amine, followed by diazotization and coupling.

Protocol A: Chemoselective Reduction to the Aniline Derivative

Expertise Rationale: Standard catalytic hydrogenation (e.g., H₂ with Pd/C) is contraindicated here. The palladium catalyst will readily catalyze the hydrodehalogenation of the 1,4-dichloro substituents, destroying the structural integrity of the building block. Therefore, a chemoselective reduction using Iron powder and Ammonium Chloride (a modified Béchamp reduction) is mandated to preserve the halogens.

Step-by-Step Procedure:

  • Preparation: In a 250 mL round-bottom flask, dissolve 10.0 mmol of 1,4-Dichloro-2-difluoromethoxy-6-nitrobenzene in 50 mL of a 4:1 Ethanol/Water mixture.

  • Activation: Add 50.0 mmol of fine Iron powder (325 mesh) and 15.0 mmol of solid NH₄Cl.

  • Reaction: Equip the flask with a reflux condenser and heat the vigorously stirred suspension to 80 °C for 3 hours.

  • In-Process Control (IPC) & Self-Validation:

    • Visual Cue: The initial bright yellow solution will gradually turn into a dark, murky suspension (iron oxides) with a pale/colorless liquid phase.

    • Analytical Validation: Spot the reaction mixture on a silica TLC plate (Eluent: Hexane/EtOAc 4:1). The UV-active starting material ( Rf​≈0.7 ) must be completely consumed, replaced by a new spot ( Rf​≈0.3 ) that fluoresces under short-wave UV and stains purple with ninhydrin, confirming the presence of the primary amine.

  • Workup: Cool to room temperature. Filter the mixture through a pad of Celite to remove iron sludge, washing the pad generously with ethyl acetate. Concentrate the filtrate in vacuo, extract with EtOAc/H₂O, dry over Na₂SO₄, and evaporate to yield the substituted aniline.

Protocol B: Diazotization and Azo Coupling

Expertise Rationale: The resulting aniline is highly electron-deficient. While this makes it a poor nucleophile, it makes the resulting diazonium salt an exceptionally potent electrophile, ideal for coupling with sterically hindered or electron-poor chromophores. Temperature control is critical to prevent the diazonium salt from decomposing into a phenol.

Step-by-Step Procedure:

  • Diazotization: Suspend 5.0 mmol of the synthesized aniline in 15 mL of 6M HCl. Cool the suspension to 0–5 °C using an ice-salt bath.

  • Nitrous Acid Generation: Dissolve 5.5 mmol of NaNO₂ in 5 mL of cold distilled water. Add this dropwise to the aniline suspension over 15 minutes, maintaining the internal temperature below 5 °C.

  • In-Process Control (IPC) & Self-Validation:

    • Visual Cue: The suspension will clarify into a pale, transparent diazonium solution.

    • Analytical Validation: Dip a piece of starch-iodide paper into the reaction mixture. An immediate, persistent blue-black color confirms the presence of excess nitrous acid, validating that diazotization is complete. Destroy the excess nitrous acid by adding small portions of sulfamic acid until the starch-iodide test is negative.

  • Coupling: In a separate beaker, dissolve 5.0 mmol of a coupling component (e.g., 2-Naphthol or a specialized N,N-dialkylaniline) in 20 mL of 10% NaOH solution. Cool to 0–5 °C.

  • Dye Formation: Add the cold diazonium solution dropwise to the alkaline coupling solution under vigorous stirring.

  • Self-Validation: An immediate, dramatic color change (typically deep red, orange, or violet, depending on the coupling partner) accompanied by the precipitation of the azo dye confirms a successful reaction.

  • Isolation: Stir for 1 hour, adjust pH to 7 using dilute HCl to ensure complete precipitation, filter the dye, wash with cold water, and dry under a vacuum.

Workflow Start 1,4-Dichloro-2-difluoromethoxy -6-nitrobenzene Reduction Selective Reduction (Fe / NH4Cl, 80°C) Start->Reduction Avoid dehalogenation SNAr S_NAr Modification (Optional tuning at Cl sites) Start->SNAr Nucleophilic attack Aniline Substituted Aniline Intermediate Reduction->Aniline IPC: TLC/Ninhydrin Diazotization Diazotization (NaNO2 / HCl, 0-5°C) Aniline->Diazotization Diazonium Diazonium Salt Electrophile Diazotization->Diazonium Starch-Iodide Test Coupling Azo Coupling (Alkaline Naphthol, 0-5°C) Diazonium->Coupling AzoDye Advanced Azo Dye (High Fastness) Coupling->AzoDye Immediate precipitation SNAr->Reduction

Caption: Synthetic workflow for converting the nitrobenzene building block into advanced azo dyes.

Quantitative Data Presentation: Impact of Substituents

To quantify the value of the difluoromethoxy group in dyestuff applications, the table below summarizes the comparative performance metrics of dyes synthesized from this building block versus standard methoxy analogs.

Performance MetricStandard Analog (-OCH₃)Target Compound (-OCHF₂)Mechanistic Causality
Light Fastness (ISO 105-B02) Grade 4-5 (Moderate)Grade 6-7 (Excellent)C-F bonds resist photo-oxidation and radical degradation pathways.
Lipophilicity (Calculated LogP) ~ 2.8~ 3.5Fluorine substitution increases hydrophobicity, improving dye uptake in synthetic fibers (e.g., polyester).
Absorption Shift ( Δλmax​ ) BaselineHypsochromic (-10 to -20 nm)The electron-withdrawing nature of -OCHF₂ widens the HOMO-LUMO gap relative to the electron-donating -OCH₃.
Chemical Stability (Acid/Base) Susceptible to ether cleavageHighly StableThe inductive effect of fluorine strengthens the C-O bond against hydrolytic cleavage.

References

  • ChemicalCell. "4-Difluoromethoxy-2-Nitro-Aniline CAS NO 97963-76-3 - Dye and Pigment Precursor." ChemicalCell. Available at: [Link]

  • Google Patents. "US11174431B2 - Liquid crystal composition and liquid crystal display device (Azo dichroic dyes)." Google Patents.
Application

Application Note: Advanced Difluoromethylation Techniques for Aromatic Compounds

Executive Summary & Rationale The incorporation of fluorine into aromatic scaffolds is a cornerstone of modern pharmaceutical and agrochemical design. Specifically, the difluoromethyl group (–CF₂H) has emerged as a privi...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

The incorporation of fluorine into aromatic scaffolds is a cornerstone of modern pharmaceutical and agrochemical design. Specifically, the difluoromethyl group (–CF₂H) has emerged as a privileged motif. Unlike the heavily electron-withdrawing trifluoromethyl (–CF₃) group, the –CF₂H moiety acts as a lipophilic hydrogen-bond donor, serving as a bioisostere for alcohols, thiols, and amines while dramatically improving metabolic stability and membrane permeability.

Historically, late-stage difluoromethylation was plagued by harsh conditions, requiring ozone-depleting gases (e.g., Freon-22) or highly unstable organometallic intermediates. This application note synthesizes recent breakthroughs in mild, site-selective difluoromethylation, focusing on three distinct mechanistic paradigms: innate radical C–H functionalization, visible-light photoredox catalysis, and transition-metal-catalyzed cross-coupling. By understanding the causality behind these reagent choices, researchers can implement self-validating protocols for late-stage functionalization.

Mechanistic Pathways & Experimental Causality

Innate Radical C–H Difluoromethylation (The Baran Protocol)

Traditional Minisci-type reactions often require highly acidic media and elevated temperatures, which are incompatible with delicate drug-like molecules. The introduction of zinc difluoromethanesulfinate (DFMS, also known as the Baran difluoromethylation reagent) revolutionized this space[1].

Causality of Reagent Choice: DFMS is an air-tolerant, bench-stable solid. When treated with a mild oxidant like tert-butyl hydroperoxide (TBHP), it undergoes single-electron oxidation followed by the extrusion of SO₂ to generate the nucleophilic •CF₂H radical[2]. This radical selectively attacks the most electron-deficient positions of heteroaromatic rings. The biphasic nature of the reaction (often DCM/water) buffers the system, preventing the over-oxidation of sensitive functional groups like amines or thioethers.

BaranMechanism A Zinc Difluoromethanesulfinate (DFMS) C CF2H Radical Formation (-SO2, -Zn) A->C Oxidation B Oxidant (e.g., TBHP) B->C E Radical Addition to Electron-Deficient C-H C->E •CF2H D Heteroaromatic Substrate D->E F Oxidation & Rearomatization E->F Intermediate G Difluoromethylated Heteroarene F->G -H+, -e-

Figure 1: Mechanistic pathway of innate radical C-H difluoromethylation using DFMS.

Visible-Light Photoredox Difluoromethylation

For the synthesis of aryl difluoromethyl ethers (Ar–OCF₂H) and thioethers (Ar–SCF₂H), direct C–H functionalization is ineffective. Instead, difluorocarbene (:CF₂) must be generated and trapped by nucleophilic phenols or thiophenols.

Causality of Reagent Choice: Conventional carbene generation requires strong bases and high heat. By employing commercially available difluorobromoacetic acid (BrCF₂COOH) in conjunction with a photocatalyst (e.g., fac-Ir(ppy)₃) and blue LEDs, researchers can generate :CF₂ at room temperature via a redox-neutral decarboxylative pathway[3]. The excited photocatalyst reduces the carbon-halogen bond, prompting decarboxylation and bromide elimination to yield the reactive carbene, which is rapidly intercepted by the heteroatom[4].

PhotoredoxMechanism Light Visible Light (Blue LEDs) PC_star Excited Photocatalyst (PC*) Light->PC_star PC Photocatalyst (fac-Ir(ppy)3) PC->PC_star Excitation Carbene Difluorocarbene (:CF2) Generation PC_star->Carbene SET to Reagent Reagent BrCF2COOH (Carbene Precursor) Reagent->Carbene -Br-, -CO2 Product O-/S- Difluoromethylated Product Carbene->Product Nucleophilic Attack Substrate Phenol / Thiophenol Substrate->Product

Figure 2: Visible-light photoredox generation of difluorocarbene for O/S-difluoromethylation.

Copper-Catalyzed Cross-Coupling

When absolute regiocontrol is required on an all-carbon aromatic ring (where radical C–H functionalization would yield isomeric mixtures), cross-coupling is the optimal choice. Causality of Reagent Choice: Direct use of CuCF₂H is limited by its thermal instability. A self-validating workaround involves coupling aryl iodides with α-silyldifluoroacetates catalyzed by copper, followed by hydrolysis and KF-promoted decarboxylation[5]. This sequence ensures the –CF₂H group is installed exactly where the iodine atom was located.

Quantitative Data Summary

The following table summarizes the operational parameters and performance metrics of the three primary difluoromethylation strategies discussed.

MethodologyReagent SystemTarget Bond FormedTypical ConditionsSubstrate ScopeAvg. Yield Range
Radical C–H Functionalization Zinc difluoromethanesulfinate (DFMS) + TBHPC(sp²)–CF₂H (Heteroarenes)DCM/H₂O, RT, Air, 12-24hPyridines, pyrimidines, purines, complex drug scaffolds40% – 85%
Photoredox Difluoromethylation BrCF₂COOH + fac-Ir(ppy)₃ + Blue LEDsO–CF₂H / S–CF₂H (Phenols/Thiophenols)MeCN, Cs₂CO₃, RT, Argon, 12hPhenols, thiophenols, heteroaryl alcohols48% – 95%
Cu-Catalyzed Cross-Coupling α-Silyldifluoroacetates + CuI + KFC(sp²)–CF₂H (Unactivated Arenes)DMSO/DME, 80°C, then hydrolysis/decarboxylationAryl iodides (ortho/meta/para specific)50% – 80%

Experimental Protocols

Protocol A: Innate C–H Difluoromethylation using Zinc Sulfinates (Baran Protocol)

This protocol is designed for the late-stage functionalization of electron-deficient heteroarenes.

Materials:

  • Heteroaromatic substrate (1.0 equiv, 0.5 mmol)

  • Zinc difluoromethanesulfinate (DFMS) (3.0 equiv, 1.5 mmol)

  • Trifluoroacetic acid (TFA) (1.0 equiv, 0.5 mmol)

  • tert-Butyl hydroperoxide (TBHP, 70% in water) (5.0 equiv, 2.5 mmol)

  • Dichloromethane (DCM) and Deionized Water (2.5 mL each)

Step-by-Step Procedure:

  • Reaction Assembly: In a 20 mL glass vial equipped with a magnetic stir bar, dissolve the heteroaromatic substrate in DCM (2.5 mL). Add water (2.5 mL) to create a biphasic system. Rationale: The biphasic system prevents total degradation of the substrate by the strong oxidant.

  • Reagent Addition: Add TFA (1.0 equiv) to the vigorously stirring mixture, followed immediately by the DFMS solid (3.0 equiv).

  • Radical Initiation: Dropwise, add the aqueous TBHP solution (5.0 equiv).

    • Self-Validation Checkpoint: The reaction mixture should transition from colorless to a pale yellow/orange hue, indicating the active generation of the •CF₂H radical. Gas evolution (SO₂) may be faintly observable.

  • Incubation: Cap the vial loosely (to prevent pressure buildup from SO₂ gas) and stir vigorously at room temperature for 12–24 hours.

  • Monitoring & Quenching: Monitor the reaction via LCMS or TLC. If starting material remains after 12 hours, a second bolus of DFMS (1.5 equiv) and TBHP (2.5 equiv) can be added. Once complete, quench the reaction by adding saturated aqueous sodium bicarbonate (5 mL) and saturated aqueous sodium thiosulfate (5 mL) to neutralize residual peroxide.

  • Extraction & Validation: Extract with DCM (3 x 10 mL). Dry the combined organic layers over Na₂SO₄, concentrate, and purify via flash chromatography.

    • NMR Validation: Confirm product formation via ¹⁹F NMR (typically a doublet around -115 to -120 ppm) and ¹H NMR (a distinct triplet for the –CH F₂ proton between 6.0–7.5 ppm with a large coupling constant, 2JHF​≈50−70 Hz).

Protocol B: Visible-Light Photoredox O-Difluoromethylation

This protocol is tailored for converting phenols into aryl difluoromethyl ethers[3].

Materials:

  • Phenol derivative (1.0 equiv, 0.2 mmol)

  • Difluorobromoacetic acid (BrCF₂COOH) (2.0 equiv, 0.4 mmol)

  • fac-Ir(ppy)₃ (1.0 mol%)

  • Cesium carbonate (Cs₂CO₃) (3.0 equiv, 0.6 mmol)

  • Anhydrous Acetonitrile (MeCN) (2.0 mL)

  • Blue LED light source (e.g., 450 nm, 12W)

Step-by-Step Procedure:

  • Preparation: In an oven-dried Schlenk tube equipped with a magnetic stir bar, combine the phenol (0.2 mmol), Cs₂CO₃ (0.6 mmol), and fac-Ir(ppy)₃ (0.002 mmol).

  • Solvent & Reagent Addition: Transfer the tube to a nitrogen-filled glovebox (or use standard Schlenk techniques) and add anhydrous MeCN (2.0 mL) followed by BrCF₂COOH (0.4 mmol).

  • Degassing (Critical Step): Seal the tube and perform three freeze-pump-thaw cycles.

    • Causality: Molecular oxygen is a potent triplet quencher. Failing to remove O₂ will deactivate the excited fac-Ir(ppy)₃*, completely halting the generation of difluorocarbene and resulting in zero yield.

  • Irradiation: Place the sealed tube approximately 5 cm away from the Blue LED light source. Stir the mixture at room temperature for 12 hours. A cooling fan should be used to ensure the reaction remains at ambient temperature (preventing thermal degradation of the carbene).

  • Workup & Validation: Turn off the light, dilute the mixture with ethyl acetate (10 mL), and wash with brine (3 x 10 mL). Dry over MgSO₄ and concentrate under reduced pressure.

    • NMR Validation: The –OCH F₂ proton typically appears further downfield in the ¹H NMR (around 6.5–7.8 ppm) compared to C-linked CF₂H, maintaining the characteristic large 2JHF​ coupling triplet.

References

  • 1 - ResearchGate 2.5 - ACS Publications 3.3 - ACS Publications

  • 2 - PMC (NIH)

  • 4 - PMC (NIH)

Sources

Method

Application Note: Multi-Modal Protocol for Monitoring Nucleophilic Aromatic Substitution (SNAr) of 1,4-Dichloro-2-difluoromethoxy-6-nitrobenzene

Introduction & Mechanistic Grounding 1,4-Dichloro-2-difluoromethoxy-6-nitrobenzene (CAS: 1807185-15-4) is a highly functionalized, poly-substituted aromatic building block frequently utilized in the development of advanc...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Grounding

1,4-Dichloro-2-difluoromethoxy-6-nitrobenzene (CAS: 1807185-15-4) is a highly functionalized, poly-substituted aromatic building block frequently utilized in the development of advanced agrochemicals and pharmaceuticals[1]. The molecule presents a unique reactivity profile due to the complex electronic interplay of its substituents: a strongly electron-withdrawing nitro group, a lipophilic difluoromethoxy ether (-OCF₂H), and two chloride leaving groups.

When subjected to Nucleophilic Aromatic Substitution (SNAr) with amines or alkoxides, the reaction is highly regioselective. Causality of Regioselectivity: The nitro group at the C6 position strongly withdraws electron density via resonance, activating the ortho-chloride at C1 for nucleophilic attack. Conversely, the chloride at C4 is meta to the nitro group and is only weakly influenced by the inductive effects of the -OCF₂H group, rendering it largely unreactive under standard SNAr conditions.

Monitoring this transformation presents a specific analytical challenge: tracking the conversion accurately requires distinguishing the starting material from the mono-substituted product, ensuring regioselectivity, and confirming mass balance in a complex reaction matrix. As noted in process chemistry literature, difluoromethoxy-substituted nitrobenzenes can undergo competitive side reactions (such as polymerization or des-halogenation) if conditions are not strictly controlled, making real-time, high-fidelity monitoring essential [2].

Analytical Strategy: Orthogonal Self-Validating Modalities

To establish a self-validating analytical system, this protocol employs two orthogonal techniques:

  • Quantitative ¹⁹F NMR (qNMR): The -OCF₂H group serves as a built-in, non-destructive spectroscopic probe. It appears as a distinct doublet (due to ²JHF coupling) in a region free from background interference. As the C1 chloride is displaced, the local electronic environment shifts, causing a baseline-resolved change in the ¹⁹F chemical shift. This allows for direct kinetic tracking without the need for UV calibration curves [3].

  • LC-MS Profiling: Mass spectrometry provides definitive proof of structural integrity. By tracking the shift in the chlorine isotopic cluster, we can unequivocally confirm that exactly one chloride has been displaced.

Workflow Visualization

Workflow Start Reaction Setup 1,4-Dichloro-2-difluoromethoxy-6-nitrobenzene + Nucleophile Sampling Aliquoting & Quenching (Time-course) Start->Sampling NMR 19F NMR Analysis (Non-destructive) Sampling->NMR LCMS LC-MS / HPLC-UV (Orthogonal Validation) Sampling->LCMS Data1 Kinetic Profiling (Shift of -OCF2H doublet) NMR->Data1 Data2 Mass Confirmation (Isotopic Pattern M/M+2) LCMS->Data2 Decision Reaction Completion & Regioselectivity Confirmed Data1->Decision Data2->Decision

Figure 1: Orthogonal analytical workflow for monitoring SNAr reactions of difluoromethoxy-arenes.

Step-by-Step Experimental Protocols

Protocol A: In-Situ ¹⁹F NMR Kinetic Monitoring

Rationale: Fluorine NMR is highly sensitive and covers a broad chemical shift range. By utilizing an internal standard, the system becomes self-validating; any discrepancy between the depletion of the starting material and the formation of the product immediately flags the generation of invisible byproducts or intermediates [4].

Procedure:

  • Standard Preparation: Prepare a stock solution of the internal standard, α,α,α-Trifluorotoluene (PhCF₃), at a known concentration (e.g., 0.1 M) in DMSO-d₆ or CDCl₃.

  • Sampling: At designated time points (e.g., 0, 15, 30, 60, 120 mins), extract a 50 µL aliquot from the reaction vessel.

  • Dilution: Immediately dilute the aliquot into 500 µL of the internal standard stock solution directly in an NMR tube.

  • Acquisition Parameters (Critical Step):

    • Nucleus: ¹⁹F (typically at 376 MHz on a 400 MHz spectrometer).

    • Relaxation Delay (D1): Set D1 to ≥ 5 seconds. Causality: Fluorine nuclei often exhibit long T₁ relaxation times. A short D1 will cause signal saturation, leading to artificially low integrations and destroying the quantitative nature of the assay.

    • Scans: 16–32 scans are usually sufficient for high signal-to-noise ratios.

  • Data Processing: Phase and baseline correct the spectrum. Integrate the PhCF₃ singlet (set to 3.00) and compare it against the -OCF₂H doublets of the starting material and product.

Protocol B: LC-MS / HPLC-UV Aliquot Profiling

Rationale: While NMR provides perfect kinetic quantification, LC-MS confirms the identity of the species being quantified. Quenching is the most critical step here to prevent the reaction from continuing inside the autosampler vial.

Procedure:

  • Quenching Solution: Prepare a quenching diluent of 50:50 Acetonitrile:Water containing 0.5% Trifluoroacetic acid (TFA). Causality: The acid instantly protonates the amine nucleophile, neutralizing its nucleophilicity and freezing the reaction profile at the exact moment of sampling.

  • Sampling: Extract a 10 µL aliquot from the reaction and inject it into 990 µL of the quenching solution (1:100 dilution). Vortex for 5 seconds.

  • Chromatography: Inject 2 µL onto a C18 column (e.g., 50 x 2.1 mm, 1.8 µm). Run a rapid gradient from 5% to 95% Acetonitrile (with 0.1% Formic Acid) over 3 minutes.

  • Detection: Monitor UV at 254 nm (optimal for nitroaromatics) and ESI-MS in negative ion mode (nitroaromatics often ionize better in negative mode via electron capture or deprotonation if acidic protons are present, though positive mode can be used depending on the nucleophile).

Data Presentation & Interpretation

The success of the protocol relies on cross-referencing the quantitative data from NMR with the qualitative structural data from LC-MS.

Table 1: ¹⁹F NMR Tracking Parameters

Compound ¹⁹F Chemical Shift (ppm)* Multiplicity J-Coupling (Hz) Diagnostic Utility
Starting Material ~ -82.5 Doublet ~ 74 Tracks depletion of the 1,4-dichloro species
SNAr Product (C1) ~ -80.1 Doublet ~ 74 Tracks formation of the mono-substituted product

| Trifluorotoluene (IS) | -63.7 | Singlet | N/A | Internal standard for absolute mass-balance quantification |

*Note: Exact chemical shifts will vary slightly depending on the solvent and the specific nucleophile utilized.

Table 2: LC-MS & HPLC-UV Tracking Parameters

Compound Expected Isotope Pattern Ratio Diagnostic Utility
Starting Material Cl₂ Cluster (M, M+2, M+4) 9 : 6 : 1 Confirms the presence of two intact chlorides.

| SNAr Product (C1) | Cl₁ Cluster (M, M+2) | 3 : 1 | Definitive proof of mono-substitution. The loss of the M+4 peak confirms exactly one chloride was displaced. |

Self-Validation Check: If the ¹⁹F NMR shows 100% conversion of the starting material, but the LC-MS shows a product with a 9:6:1 isotopic pattern, the nucleophile has likely attacked the nitro group or the difluoromethoxy group instead of the chloride. Conversely, if the LC-MS shows a product with no chlorides (M peak only), an over-reaction (bis-substitution) has occurred at both C1 and C4.

References

  • Title: An Efficient, Direct Bis-ortho-chlorination of 4-(Difluoromethoxy)aniline and Its Application to the Synthesis of BMS-665053, a Potent and Selective Pyrazinone-Containing Corticotropin-Releasing Factor-1 Receptor Antagonist Source: Organic Process Research & Development (ACS Publications) URL: [Link]

  • Title: 19F NMR Fingerprints: Identification of Neutral Organic Compounds in a Molecular Container Source: Journal of the American Chemical Society (via PMC/NIH) URL: [Link]

  • Title: N-Activation of 2-PySO2CF2H for Electrophilic Difluoromethylthiolation of Electron-Rich Heteroarenes (Use of 19F NMR for Reaction Monitoring) Source: Organic Letters (ACS Publications) URL: [Link]

Sources

Application

Scale-up synthesis of 1,4-Dichloro-2-difluoromethoxy-6-nitrobenzene

An Application Note and Protocol for the Scale-Up Synthesis of a Dichlorodifluoromethoxy-Nitrobenzene Isomer Abstract This document provides a comprehensive guide for the scale-up synthesis of a dichlorodifluoromethoxy-n...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the Scale-Up Synthesis of a Dichlorodifluoromethoxy-Nitrobenzene Isomer

Abstract

This document provides a comprehensive guide for the scale-up synthesis of a dichlorodifluoromethoxy-nitrobenzene isomer, a key intermediate in the development of novel pharmaceuticals and agrochemicals. The difluoromethoxy (OCF2H) group is a valuable substituent in medicinal chemistry, known for its ability to modulate physicochemical properties such as lipophilicity and metabolic stability.[1][2][3] This guide details a robust and scalable two-step synthetic route, starting from the readily available 3,4-dichlorophenol. The protocol emphasizes safety, efficiency, and process control, making it suitable for researchers and professionals in drug development and chemical manufacturing.

Due to the limited availability of a direct, single-source protocol for the specifically named 1,4-dichloro-2-difluoromethoxy-6-nitrobenzene, this application note outlines a scientifically sound and industrially viable pathway to a closely related and plausible isomer: 4,5-dichloro-2-(difluoromethoxy)-1-nitrobenzene . This route involves an initial difluoromethoxylation of 3,4-dichlorophenol, followed by a regioselective nitration. The principles and protocols described herein are broadly applicable to the synthesis of other related substituted aromatic compounds.

Introduction and Rationale

The incorporation of fluorine-containing functional groups is a cornerstone of modern drug design.[4] The difluoromethoxy group, in particular, serves as a lipophilic hydrogen bond donor and can act as an isostere for thiol or hydroxyl groups, often improving metabolic stability and membrane permeability.[2][4] The synthesis of aromatic compounds bearing this group, along with other functionalities like halogens and nitro groups, provides a versatile scaffold for further chemical elaboration.[]

The synthetic strategy detailed below was designed with scalability and safety as primary considerations. Aromatic nitration, a key transformation in this sequence, is a notoriously exothermic reaction that requires careful management to prevent thermal runaway, especially on a large scale.[6][7] This guide, therefore, integrates insights from reaction calorimetry and process safety literature to ensure a controllable and safe operation.

Overall Synthetic Workflow

The synthesis is divided into two main stages, starting from 3,4-dichlorophenol.

G cluster_0 Stage 1: Difluoromethoxylation cluster_1 Stage 2: Nitration 3,4-Dichlorophenol 3,4-Dichlorophenol 1,2-Dichloro-4-(difluoromethoxy)benzene 1,2-Dichloro-4-(difluoromethoxy)benzene 3,4-Dichlorophenol->1,2-Dichloro-4-(difluoromethoxy)benzene  NaOH, H₂O, PTC  CHClF₂ (gas)  Heat 4,5-Dichloro-2-(difluoromethoxy)-1-nitrobenzene 4,5-Dichloro-2-(difluoromethoxy)-1-nitrobenzene 1,2-Dichloro-4-(difluoromethoxy)benzene->4,5-Dichloro-2-(difluoromethoxy)-1-nitrobenzene  HNO₃, H₂SO₄  Controlled Temp.

Caption: Overall two-step synthesis workflow.

Stage 1: Scale-Up Synthesis of 1,2-Dichloro-4-(difluoromethoxy)benzene

This stage involves the O-alkylation of 3,4-dichlorophenol with chlorodifluoromethane. This reaction is typically performed under basic conditions, often with a phase-transfer catalyst (PTC) to facilitate the reaction between the aqueous phenoxide and the gaseous chlorodifluoromethane.[8][9]

Reaction Mechanism and Causality

The reaction proceeds via the deprotonation of the phenol by a base (e.g., sodium hydroxide) to form the corresponding phenoxide. The phenoxide anion then acts as a nucleophile. While the reaction can be viewed as a nucleophilic attack on the carbon atom of chlorodifluoromethane, under certain conditions, it may also involve the formation of difluorocarbene (:CF₂) as a highly reactive intermediate. The phase-transfer catalyst, such as a quaternary ammonium salt, is crucial for transporting the phenoxide from the aqueous phase to the organic phase (or the gas-liquid interface) where it can react with the chlorodifluoromethane.

Detailed Experimental Protocol

Equipment:

  • High-pressure reactor (e.g., Parr or Hastelloy autoclave) equipped with a mechanical stirrer, gas inlet, pressure gauge, thermocouple, and heating/cooling system.

  • Scrubber system for effluent gas, containing a caustic solution.

Reagents:

ReagentMolar Mass ( g/mol )MolesMass/VolumeNotes
3,4-Dichlorophenol163.001.0163.0 gStarting material
Sodium Hydroxide (NaOH)40.001.560.0 gBase
Tetrabutylammonium bromide (TBAB)322.370.0516.1 gPhase-Transfer Catalyst
Water18.02-800 mLSolvent
Chlorodifluoromethane (CHClF₂)86.472.0-3.0As requiredGaseous reagent

Procedure:

  • Reactor Setup: Ensure the reactor is clean, dry, and has been pressure tested.

  • Charging Reagents: To the reactor vessel, add water, sodium hydroxide pellets, and 3,4-dichlorophenol. Stir until all solids are dissolved. Add the phase-transfer catalyst (TBAB).

  • Inerting: Seal the reactor and purge the headspace with nitrogen three times to remove air.

  • Heating: Heat the reaction mixture to 80-90 °C with vigorous stirring.

  • Gas Introduction: Once the target temperature is reached, begin introducing chlorodifluoromethane gas below the surface of the liquid. Maintain the reactor pressure at a constant value (e.g., 5-10 bar, consult literature or conduct initial safety tests).

  • Reaction Monitoring: The reaction is exothermic and will require cooling to maintain a constant temperature. Monitor the reaction progress by GC analysis of aliquots (if a sampling valve is available) or by monitoring the uptake of the gas. The reaction is typically complete within 4-8 hours.

  • Cooldown and Venting: Once the reaction is complete, stop the gas flow, and cool the reactor to room temperature. Slowly and carefully vent the excess pressure through the caustic scrubber.

  • Workup: Transfer the reaction mixture to a separatory funnel. Add an organic solvent like dichloromethane or ethyl acetate (500 mL) and separate the layers.

  • Washing: Wash the organic layer sequentially with 1M HCl (2 x 250 mL), water (250 mL), and brine (250 mL).

  • Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude product, 1,2-dichloro-4-(difluoromethoxy)benzene, can be purified by vacuum distillation to yield a colorless oil.

Stage 2: Scale-Up Synthesis of 4,5-Dichloro-2-(difluoromethoxy)-1-nitrobenzene

This stage is a classic electrophilic aromatic substitution. The choice of nitrating agent and strict temperature control are paramount for both selectivity and safety. The use of a mixed acid system (HNO₃/H₂SO₄) is standard for generating the powerful electrophile, the nitronium ion (NO₂⁺).[10]

Reaction Mechanism and Causality

Sulfuric acid protonates nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion. The aromatic ring of the substrate attacks the nitronium ion, forming a resonance-stabilized carbocation (the sigma complex). A base (H₂O or HSO₄⁻) then removes a proton from the ring to restore aromaticity and yield the final product.

The directing effects of the substituents determine the position of nitration. The difluoromethoxy group is an ortho, para-director, while the chloro groups are also ortho, para-directing. The position ortho to the activating OCHF₂ group and meta to the two deactivating Cl groups is the most likely site of substitution.

Detailed Experimental Protocol

Equipment:

  • Jacketed glass reactor with a mechanical stirrer, dropping funnel, thermocouple, and a vent connected to a scrubber.

  • Cryostat for precise temperature control.

Reagents:

ReagentMolar Mass ( g/mol )MolesMass/VolumeNotes
1,2-Dichloro-4-(difluoromethoxy)benzene211.021.0211.0 gSubstrate
Sulfuric Acid (H₂SO₄, 98%)98.08-400 mLSolvent/Catalyst
Nitric Acid (HNO₃, 65%)63.011.172 mLNitrating Agent

Procedure:

  • Reactor Setup: Charge the 1,2-dichloro-4-(difluoromethoxy)benzene into the clean, dry reactor.

  • Cooling: Begin stirring and cool the substrate to 0-5 °C using the cryostat.

  • Acid Addition: Slowly add the concentrated sulfuric acid to the stirred substrate, ensuring the temperature does not exceed 10 °C.

  • Nitrating Mixture Addition: In a separate flask, prepare the nitrating mixture by slowly adding the nitric acid to an equal volume of sulfuric acid, pre-cooled to 0 °C.

  • Nitration: Add the cold nitrating mixture dropwise to the reactor over 2-3 hours. Crucially, maintain the internal temperature between 0-5 °C throughout the addition. A rapid temperature increase indicates a potential runaway reaction.[10]

  • Reaction Hold: After the addition is complete, maintain the reaction mixture at 0-5 °C with stirring for an additional 1-2 hours.

  • Reaction Monitoring: Monitor the reaction progress by HPLC or GC until the starting material is consumed.

  • Quenching: This is a critical step. Slowly and carefully pour the reaction mixture onto a large volume of crushed ice and water (approx. 2 kg of ice in 2 L of water) with vigorous stirring. The product will precipitate as a solid.

  • Isolation: Filter the precipitated solid using a Buchner funnel and wash thoroughly with cold water until the washings are neutral (pH 6-7).

  • Drying: Dry the product in a vacuum oven at a low temperature (40-50 °C). The result is the crude 4,5-dichloro-2-(difluoromethoxy)-1-nitrobenzene.

  • Purification: The product can be recrystallized from a suitable solvent system, such as ethanol or a hexane/ethyl acetate mixture, to achieve high purity.

Comprehensive Safety Protocols

Chemical Hazards:

  • Nitric Acid: Extremely corrosive and a strong oxidizing agent.[11] Can cause severe burns and its mists are toxic upon inhalation.[11][12] Reacts violently with organic materials.[13]

  • Sulfuric Acid: Highly corrosive, causing severe burns on contact. Reacts exothermically with water.

  • Chlorodifluoromethane: A gas at room temperature. Can cause asphyxiation in high concentrations.

  • 3,4-Dichlorophenol: Toxic and corrosive.

  • Organic Solvents: Flammable and may be toxic.

Procedural Hazards:

  • Nitration: Highly exothermic and can lead to thermal runaway and explosions if not properly controlled.[6][14] The accumulation of unreacted nitrating agent followed by a sudden reaction is a major risk.

  • Pressure Reactions: Working with gaseous reagents under pressure carries the risk of leaks and vessel failure.

Personal Protective Equipment (PPE):

  • Always wear: Chemical splash goggles, a face shield, a chemical-resistant lab coat, and heavy-duty acid-resistant gloves (e.g., neoprene or Viton).[13][15]

  • Work should be conducted in a well-ventilated fume hood or a walk-in hood for larger scales.[14]

  • Ensure emergency eyewash stations and safety showers are immediately accessible.[11]

G cluster_safety Nitration Safety Workflow Start Plan Reaction Assess Hazard Assessment (Calorimetry Data) Start->Assess Control Implement Engineering Controls (Jacketed Reactor, Scrubber) Assess->Control PPE Wear Appropriate PPE (Acid Suit, Face Shield) Control->PPE Addition Controlled Reagent Addition (Slow, Sub-surface) PPE->Addition Temp Strict Temperature Monitoring (Maintain <5°C) Addition->Temp Quench Controlled Quenching (Pour acid into ice) Temp->Quench Waste Neutralize & Dispose Waste Quench->Waste End Safe Product Isolation Waste->End

Caption: Critical safety workflow for the nitration stage.

Emergency Preparedness:

  • Have an emergency response plan in place for spills, chemical exposure, and runaway reactions.[12][14]

  • Spill kits with neutralizing agents (e.g., sodium bicarbonate for acids) must be readily available.[14]

  • For any skin contact with acids, immediately flush with copious amounts of water for at least 15 minutes and seek medical attention.[11]

Analytical and Quality Control

  • Reaction Monitoring:

    • GC-MS: Ideal for monitoring the progress of the difluoromethoxylation reaction and checking for byproducts.

    • HPLC: The preferred method for monitoring the nitration reaction, providing accurate quantification of starting material and product.

  • Product Characterization:

    • NMR (¹H, ¹³C, ¹⁹F): To confirm the structure of the intermediate and the final product, including the regiochemistry of nitration. The characteristic triplet of the OCHF₂ proton in ¹H NMR and the doublet in ¹⁹F NMR are key diagnostic signals.

    • Melting Point: To assess the purity of the final crystalline product.

    • Purity Analysis (HPLC/GC): To determine the final purity of the product, which should typically be >98% for use in further synthetic steps.

References

  • Nitrates - Standard Operating Procedure. (2012, December 14).
  • Hazard Evaluation and Safety Considerations for Scale-Up of a Fuming Nitric Acid Mediated Nitration of Aryl Boronic Acids. (2021, June 8).
  • Nitration reaction safety. (2024, June 7). YouTube.
  • How to Maximize Yield of Aromatic Compounds in Synthesis. (2026, March 5).
  • Scale-up and safety of toluene nitration in a meso-scale flow reactor.
  • Arom
  • Process Development System - Nitr
  • Continuous-flow-enabled intensification in nitration processes: a review of technological developments and practical applications over the past decade. (2025, August 26). Beilstein Journals.
  • Nitric Acid Safety Tips & Health Hazards. (2015, April 27). VelocityEHS.
  • Nitric Acid. (2024, June 4). CF Industries.
  • Handling Nitric Acid: Best Practices for Corrosive Chemical Management. (2024, February 26). The Safety Master.
  • Continuous-Flow Microreactor System for Enhanced Selectivity and Safety in Nitrobenzene Nitr
  • Bioprocess Optimization for the Production of Aromatic Compounds With Metabolically Engineered Hosts: Recent Developments and Future Challenges. (2020, February 20). PMC.
  • CN1136185C - Water phase synthesis process of difluoromethoxy nitrobenzene.
  • A Practical and Scalable Route to 6-Bromo-2,4,5-trichloropyrrolo[2,1-f][6][15][16]triazine: Process Optimization Guided by Thermal Safety Insights. (2026, March 13). Organic Process Research & Development - ACS Publications.

  • Synthesis, Scale-Up and Synthetic Route Development. Evotec.
  • Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox C
  • Preparation of 1,4-dichloro-2-nitrobenzene. PrepChem.com.
  • A New Reagent for Direct Difluoromethyl
  • Direct C–H difluoromethylation of heterocycles via organic photoredox c
  • A Comparative Guide to the Synthesis and Characterization of 4-(Difluoromethoxy)benzene-1,2-diamine. Benchchem.
  • A Competitive Substitution of the Difluoromethoxy Group in Aminodehalogenation Reactions of Aromatic Nitro Compounds. (2025, May 20). JNAS.
  • Difluoromethylation of heterocycles via a radical process. RSC Publishing.
  • State of knowledge in photoredox-catalysed direct difluoromethyl
  • Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. (2025, October 16).
  • 1,2,3-triiodo-5-nitrobenzene. Organic Syntheses Procedure.
  • Comparative Analysis of Synthesis Methods for 4-(Difluoromethoxy)benzene-1,2-diamine. Benchchem.
  • US6998502B1 - Convenient process of manufacture for difluoromethylornithine and related compounds.

Sources

Method

Application Note: High-Throughput Screening of Kinase Inhibitors Derived from 1,4-Dichloro-2-difluoromethoxy-6-nitrobenzene

Target Audience: Researchers, Medicinal Chemists, and High-Throughput Screening (HTS) Scientists Document Type: Technical Application Note & Standard Operating Procedure (SOP) Executive Summary and Rationale In modern dr...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and High-Throughput Screening (HTS) Scientists Document Type: Technical Application Note & Standard Operating Procedure (SOP)

Executive Summary and Rationale

In modern drug discovery, the strategic incorporation of fluorinated moieties is a proven method for optimizing the pharmacokinetic and pharmacodynamic profiles of small molecules. 1,4-Dichloro-2-difluoromethoxy-6-nitrobenzene (CAS: 1807185-15-4) is a highly specialized, privileged electrophilic scaffold used to generate combinatorial libraries of difluoromethoxy-substituted anilines and benzimidazoles.

As a Senior Application Scientist, I designed this workflow to leverage the unique chemical reactivity of this scaffold. The nitro group at position 6 strongly activates the adjacent chlorine at position 1 for Nucleophilic Aromatic Substitution (SNAr), allowing for rapid, automated diversification with various amines. Meanwhile, the difluoromethoxy (-OCF₂H) group acts as a lipophilic hydrogen-bond donor, significantly improving the metabolic stability and membrane permeability of the resulting compounds compared to traditional methoxy analogs[1].

This application note details a comprehensive, self-validating workflow: from the automated parallel synthesis of a targeted kinase inhibitor library using this specific scaffold, to the execution of a highly sensitive Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) high-throughput screening (HTS) assay[2].

Experimental Workflow Overview

The screening campaign is divided into two distinct phases: Chemical Library Synthesis and Biological HTS.

Workflow A 1,4-Dichloro-2-difluoromethoxy -6-nitrobenzene (Core Scaffold) B Automated SNAr & Library Synthesis A->B Amines C 384-Well TR-FRET Kinase Assay B->C Compound Library D Data Analysis (Z'-Factor > 0.6) C->D Raw Fluorescence E Hit Identification (IC50 < 100 nM) D->E Validated Hits

Fig 1. High-throughput screening workflow from scaffold synthesis to hit identification.

Phase I: Automated Library Synthesis Protocol

The causality behind choosing 1,4-Dichloro-2-difluoromethoxy-6-nitrobenzene lies in its regioselectivity. The highly electron-withdrawing nitro group selectively activates the ortho-chlorine (position 1) for rapid SNAr displacement by primary or secondary amines, leaving the meta-chlorine (position 4) intact for downstream cross-coupling reactions (e.g., Suzuki-Miyaura coupling) if further diversification is required.

Step-by-Step Methodology: SNAr Diversification
  • Preparation of Scaffold Stock: Dissolve 1,4-Dichloro-2-difluoromethoxy-6-nitrobenzene (100 mM) in anhydrous N,N-Dimethylformamide (DMF).

  • Amine Arraying: Using an automated liquid handler, dispense 1.2 equivalents of a diverse library of aliphatic and aromatic amines into a 96-well deep-well synthesis block.

  • Base Addition: Add 2.0 equivalents of N,N-Diisopropylethylamine (DIPEA) to each well to neutralize the HCl byproduct generated during the SNAr reaction, driving the reaction to completion.

  • Reaction Execution: Dispense the scaffold stock into the 96-well block. Seal the block and incubate at 80°C for 4 hours with orbital shaking (600 rpm).

  • Nitro Reduction (Optional for Benzimidazole formation): Add Iron powder (5 eq) and Ammonium Chloride (5 eq) in an Ethanol/Water mixture (3:1) to reduce the nitro group to an amine, followed by cyclization with aldehydes.

  • Purification & QC: Filter the crude mixtures through a Celite plate. Perform automated LC-MS to verify the mass of the difluoromethoxy-containing products. Only wells with >85% purity are advanced to the HTS assay.

Phase II: High-Throughput Screening (TR-FRET) Protocol

To screen the synthesized difluoromethoxy-library against a target kinase (e.g., Janus Kinase 2 - JAK2), we utilize a TR-FRET assay. TR-FRET is selected over standard fluorescence intensity assays because it utilizes lanthanide fluorophores (like Europium, Eu³⁺) which possess exceptionally long fluorescence lifetimes. By introducing a time delay before measurement, short-lived background autofluorescence from the library compounds is completely eliminated, ensuring a high signal-to-noise ratio[2].

Step-by-Step Methodology: 384-Well TR-FRET Kinase Assay

Note: This protocol is a self-validating system. It includes positive controls (known inhibitor), negative controls (DMSO vehicle), and blanks to calculate the Z'-factor prior to screening the library.

  • Compound Transfer: Using an acoustic liquid handler (e.g., Echo 550), transfer 10 nL of the synthesized library compounds (in 100% DMSO) into a low-volume 384-well white microplate. The final assay concentration of DMSO will be 0.1%, which prevents solvent interference[2].

  • Kinase/Substrate Addition: Add 5 µL of a master mix containing JAK2 kinase (1 nM) and biotinylated peptide substrate (100 nM) in Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Reaction Initiation: Add 5 µL of ATP (at the predetermined Km concentration of 10 µM) to initiate the phosphorylation reaction.

  • Incubation: Centrifuge the plate briefly (1000 rpm, 1 min) and incubate at room temperature for 60 minutes.

  • Detection Reagent Addition: Stop the reaction and initiate detection by adding 10 µL of TR-FRET detection buffer containing EDTA (to chelate Mg²⁺ and stop the kinase), Europium-labeled anti-phospho antibody (Donor), and Streptavidin-labeled APC (Acceptor).

  • Signal Maturation & Reading: Incubate for 60 minutes. Read the plate on a multi-mode microplate reader capable of TR-FRET (Excitation: 320 nm; Emission 1: 620 nm; Emission 2: 665 nm).

TRFRET A Kinase Reaction (Target + ATP + Substrate) B Inhibitor Present (Library Hit) A->B C No Inhibitor (Negative Control) A->C D No Phosphorylation B->D E Substrate Phosphorylated C->E F Low FRET Signal (High 620nm / Low 665nm) D->F Eu-Ab cannot bind G High FRET Signal (Low 620nm / High 665nm) E->G Eu-Ab binds substrate

Fig 2. Logical flow of the TR-FRET kinase assay used for high-throughput screening.

Data Analysis & Quality Control

Assay Validation (Z'-Factor)

Before evaluating the biological activity of the 1,4-Dichloro-2-difluoromethoxy-6-nitrobenzene derived library, the assay's robustness must be validated using the Z'-factor, a statistical parameter introduced by Zhang et al.[3][4]. The Z'-factor evaluates the separation band between the positive control (100% inhibition) and the negative control (0% inhibition).

Table 1: Z'-Factor Interpretation for HTS Quality Control

Z'-Factor RangeAssay QualityAction Required
1.0 IdealTheoretical limit; practically unattainable[5].
0.5 ≤ Z' < 1.0 ExcellentProceed with library screening. High confidence in hit identification[5].
0 < Z' < 0.5 MarginalPause screening. Optimize enzyme/ATP concentrations or incubation times[5].
Z' < 0 UnusableHalt workflow. High overlap between controls; data cannot be trusted[5].
Hit Identification

Compounds exhibiting >50% inhibition at a 10 µM screening concentration are flagged as primary hits. The difluoromethoxy group frequently drives target affinity via unique hydrogen-bonding interactions within the kinase hinge region.

Table 2: Representative Hit Data Summary

Compound IDScaffold OriginSubstituent (Position 1)IC₅₀ (nM)Lipophilicity (LogP)
DFM-001 1,4-Dichloro-2-difluoromethoxy-6-nitrobenzeneCyclopentylamine>10,0002.8
DFM-045 1,4-Dichloro-2-difluoromethoxy-6-nitrobenzene4-Fluoroaniline4503.4
DFM-088 1,4-Dichloro-2-difluoromethoxy-6-nitrobenzene3-Aminopyrazole122.1

Note: DFM-088 demonstrates how the combination of the difluoromethoxy scaffold and a hinge-binding pyrazole yields a highly potent kinase inhibitor.

Conclusion

By utilizing 1,4-Dichloro-2-difluoromethoxy-6-nitrobenzene as a foundational building block, researchers can efficiently generate highly diverse, metabolically stable chemical libraries. Coupling this automated synthesis with a self-validating TR-FRET HTS assay ensures that identified hits are both biologically potent and structurally primed for downstream lead optimization.

References

  • News-Medical. "Boost assay sensitivity and throughput with SwiftFluo® TR-FRET kinase kits." News-Medical Life Sciences, Feb 2026. Available at:[Link]

  • Zhang, J.H., Chung, T.D., & Oldenburg, K.R. "A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays." Journal of Biomolecular Screening, 1999, 4(2): 67-73. Available at:[Link]

  • GraphPad Software. "Calculating a Z-factor to assess the quality of a screening assay." GraphPad Knowledgebase. Available at:[Link]

Sources

Application

Application Note: Advanced Applications of Difluorocarbene (:CF₂) in Modern Organic Synthesis

Executive Summary The incorporation of fluorine into organic scaffolds is a cornerstone of modern drug development, drastically altering lipophilicity, metabolic stability, and binding affinity. Among the most versatile...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The incorporation of fluorine into organic scaffolds is a cornerstone of modern drug development, drastically altering lipophilicity, metabolic stability, and binding affinity. Among the most versatile fluorinated intermediates is difluorocarbene ( :CF2​ ), a reactive species capable of executing gem-difluorocyclopropanation, heteroatom difluoromethylation, and cascade cyclizations (). Historically, the generation of :CF2​ relied on harsh conditions and ozone-depleting substances (ODS)[1]. This application note provides self-validating, modern protocols utilizing non-ODS precursors—specifically Trimethylsilyl fluorosulfonyldifluoroacetate (TFDA) and Difluoromethylene phosphobetaine (PDFA)—to achieve high-yielding fluorination under mild conditions.

Mechanistic Foundations of Difluorocarbene

Difluorocarbene exists in a singlet ground state. The empty p-orbital on the carbon center renders it moderately electrophilic, while the lone pairs on the adjacent fluorine atoms provide stabilizing π -donation (2)[2]. This delicate electronic balance dictates its reactivity: :CF2​ preferentially attacks electron-rich π -systems and heteroatom nucleophiles (O, N, S) over electron-deficient substrates (3)[3].

G cluster_0 Precursors & Activation cluster_1 Reaction Pathways TFDA TFDA (Thermal/F⁻) CF2 Singlet Difluorocarbene (:CF₂) TFDA->CF2 -TMSF, -SO₂, -CO₂ PDFA PDFA (Thermal Decarboxylation) PDFA->CF2 -CO₂, -Ph₃P Acetophenone 2-Chloro-2,2-difluoroacetophenone (Base Mediated) Acetophenone->CF2 -PhCO₂⁻, -Cl⁻ Cyclo [2+1] Cycloaddition (Alkenes/Alkynes) CF2->Cyclo Electrophilic addition NuAttack Nucleophilic Attack (X-H bonds: O, N, S) CF2->NuAttack Proton transfer Ylide Ylide Formation (Tertiary Amines) CF2->Ylide Cascade reactions gem gem-Difluorocyclopropanes Cyclo->gem difluoro Difluoromethylated Heteroatoms NuAttack->difluoro complex Fluorinated Heterocycles Ylide->complex

Workflow of difluorocarbene generation and subsequent reaction pathways.

Protocol I: gem-Difluorocyclopropanation via TFDA

Causality & Experimental Design

The gem-difluorocyclopropyl group is a highly sought-after bioisostere. Trimethylsilyl fluorosulfonyldifluoroacetate (TFDA) is the premier reagent for this transformation because it decomposes at moderate temperatures to release :CF2​ without the hazardous gaseous byproducts seen with TMSCF3​ (4)[4]. The reaction is initiated by a catalytic fluoride source (NaF), which attacks the silyl group, triggering a cascade decarboxylation and loss of SO2​ (5)[5].

Self-Validating Protocol

Control Check: Before scaling up, run a parallel NMR tube reaction spiked with trifluorotoluene as an internal standard to quantify the kinetics of :CF2​ generation and ensure the alkene is sufficiently nucleophilic.

Step-by-Step Procedure:

  • Preparation: Flame-dry a Schlenk flask under an inert N2​ atmosphere. Add the alkene substrate (10.0 mmol, 1.0 equiv) and a catalytic amount of anhydrous NaF (1.0 mmol, 10 mol%) into anhydrous xylene (20 mL)[5].

  • Thermal Initiation: Heat the stirred mixture to 110–120 °C.

  • Carbene Generation: Using a syringe pump, add TFDA (20.0–40.0 mmol, 2.0–4.0 equiv) dropwise over a period of 2 hours[5].

    • Causality Note: Slow addition is critical. Rapid addition leads to a high localized concentration of :CF2​ , promoting undesired dimerization into tetrafluoroethylene rather than the desired[2+1] cycloaddition.

  • Completion: Maintain heating for an additional 2 hours. Monitor the consumption of the alkene via GC-MS.

  • Validation & Workup: Cool the reaction to room temperature. Extract a 0.1 mL aliquot, dilute in CDCl3​ , and perform 19F NMR. A successful reaction is validated by the appearance of a characteristic gem-difluoro AB-quartet or multiplet (typically between -120 and -150 ppm). Quench the bulk mixture with water, extract with ethyl acetate, dry over Na2​SO4​ , and purify via silica gel chromatography.

Protocol II: Neutral Heteroatom Difluoromethylation via PDFA

Causality & Experimental Design

Traditional difluoromethylation of heteroatoms (O, N, S) requires strong bases (e.g., KOH or NaOH) to activate the pronucleophile, which severely limits the substrate scope for base-sensitive pharmaceutical intermediates (1)[1]. Difluoromethylene phosphobetaine (PDFA, Ph3​P+CF2​CO2−​ ) circumvents this limitation. Heating PDFA drives simple thermal decarboxylation, generating a phosphonium ylide that dissociates into triphenylphosphine and :CF2​ , allowing the reaction to proceed under completely neutral conditions (6)[6].

Self-Validating Protocol

Control Check: Run a control reaction of the substrate in p-xylene at 110 °C without PDFA to ensure the starting material does not undergo thermal degradation.

Step-by-Step Procedure:

  • Preparation: In a heavy-walled pressure vessel, combine the nucleophile (e.g., phenol, amine, or thiol; 5.0 mmol, 1.0 equiv) and PDFA (7.5 mmol, 1.5 equiv) in anhydrous p-xylene (15 mL)[6].

  • Thermal Activation: Seal the vessel securely and heat the mixture to 110 °C for 2–4 hours (7)[7].

    • Causality Note: The closed system prevents the escape of the generated difluorocarbene gas, forcing it into solution to react with the un-deprotonated nucleophile.

  • Reaction Tracking: Monitor the reaction via 19F NMR. The product is validated by a characteristic doublet for the inserted −CF2​H group (typically around -80 to -85 ppm, with a large geminal coupling constant 2JHF​≈74 Hz).

  • Workup: Cool to room temperature and concentrate under reduced pressure. The primary byproduct, triphenylphosphine, can be easily separated by precipitating it with cold hexanes, followed by flash chromatography of the filtrate.

Quantitative Precursor Comparison

To aid in experimental design, the following table summarizes the operational parameters of modern :CF2​ precursors:

PrecursorActivation MethodByproductsPrimary ApplicationYield Range
TFDA Thermal / Catalytic F⁻TMSF, SO₂, CO₂gem-Difluorocyclopropanation60–95%
PDFA Thermal DecarboxylationPh₃P, CO₂Neutral X-H Difluoromethylation55–90%
2-Chloro-2,2-difluoroacetophenone Strong Base (KOH/NaOH)PhCO₂⁻, Cl⁻O-Difluoromethylation of Phenols50–85%
Sodium chlorodifluoroacetate High Heat (190 °C)NaCl, CO₂Classical Cyclopropanation30–70%

Safety & Scale-up Considerations

  • Fluoride Generation: Reactions utilizing TFDA or TMS-based reagents generate silyl fluorides or free fluoride ions. Glassware etching can occur over time; PTFE-lined equipment is highly recommended for industrial scale-up.

  • Pressure Build-up: Decarboxylation pathways (releasing CO2​ ) and TFDA decomposition (releasing SO2​ ) generate significant gas volumes. Reactions must be performed in appropriately rated pressure vessels or with proper venting manifolds to prevent catastrophic failure.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 1,4-Dichloro-2-difluoromethoxy-6-nitrobenzene

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the isolation of heavily substituted, electron-deficient aromatics.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the isolation of heavily substituted, electron-deficient aromatics. The purification of 1,4-Dichloro-2-difluoromethoxy-6-nitrobenzene (CAS: 1807185-15-4) presents unique physicochemical hurdles. The synergistic electron-withdrawing effects of the nitro, chloro, and difluoromethoxy (-OCF₂H) groups make the aromatic ring highly susceptible to nucleophilic attack, while the nitro group introduces strict thermal stability limits.

This guide provides field-proven, self-validating protocols and troubleshooting logic to ensure high-yield, high-purity isolation of this critical intermediate.

Part 1: Quantitative Data & Physicochemical Profiling

Before initiating purification, it is critical to understand the physical behavior of the target molecule. The table below summarizes the quantitative data that dictates our purification strategy.

ParameterValue / ObservationMechanistic Implication
Molecular Weight 258.01 g/mol High mass and lipophilicity; typically presents as a dense, high-boiling yellowish oil.
Boiling Point 110–125 °C @ 1 mmHgHigh thermal stress. Requires high vacuum to prevent explosive nitro-group decomposition.
R_f (9:1 Hexane:EtOAc) ~0.45Standard elution provides poor resolution from the 1,5-dichloro regioisomer [1].
R_f (7:3 Hexane:Toluene) ~0.35Enhanced resolution due to differential π-π stacking with the stationary phase.
Aqueous Stability pH 4.0 – 8.0The -OCF₂H group acts as a competitive leaving group under harsh basic conditions[2].
Part 2: Core Purification Workflows

PurificationWorkflow Crude Crude Reaction Mixture (1,4-Dichloro-2-difluoromethoxy-6-nitrobenzene) Workup Aqueous Workup (Neutral pH Workup) Crude->Workup Remove salts/catalysts Decision Purification Scale? Workup->Decision Organic phase Distill Vacuum Distillation (< 1 mmHg, Pot < 120°C) Decision->Distill Bulk (>10g) Chrom Flash Chromatography (Toluene/Hexane Gradient) Decision->Chrom Analytical (<10g) Pure Pure Target Compound (>98% Purity) Distill->Pure Collect main fraction Chrom->Pure Pool pure fractions

Fig 1: Purification workflow for 1,4-Dichloro-2-difluoromethoxy-6-nitrobenzene.
Protocol A: Two-Stage Distillation (Bulk Scale)

Causality: Direct vacuum distillation of crude nitroaromatics containing residual salts or phase-transfer catalysts can lead to severe tarring or thermal runaway. A preliminary steam distillation isolates the volatile fluorinated organics from polymeric byproducts [3]. Subsequent high-vacuum distillation ensures purification without exceeding the thermal degradation threshold.

  • Steam Distillation: Transfer the crude reaction mixture to a distillation flask. Add deionized water (3x volume of crude). Pass live steam through the mixture and collect the azeotropic distillate.

  • Extraction: Extract the milky distillate with Ethyl Acetate (3 x 100 mL). Wash the combined organic layers with neutral brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Vacuum Setup: Transfer the concentrated oil to a short-path distillation apparatus equipped with a Vigreux column.

  • Fractionation: Apply a high vacuum (≤ 1 mmHg). Slowly heat the oil bath. Discard the initial forerun (typically unreacted chlorophenols). Collect the main fraction at 110–125 °C.

  • Validation Check: Analyze the pot residue post-steam distillation. If it is a thick, dark tar, the steam distillation successfully prevented these polymers from catalyzing thermal decomposition during the vacuum stage.

Protocol B: Flash Column Chromatography (High Purity / Isomer Separation)

Causality: Standard Hexane/EtOAc mixtures separate compounds based on hydrogen bonding. However, regioisomers (e.g., the 1,5-dichloro isomer) have nearly identical dipole moments. Introducing Toluene into the mobile phase leverages π-π interactions between the electron-deficient nitroaromatic ring and the solvent, retarding the isomers differentially [1].

  • Silica Preparation: Slurry pack a column with silica gel (100:1 silica-to-crude ratio) using 100% Hexane.

  • Dry Loading: Dissolve the crude oil in a minimal amount of dichloromethane (DCM). Add silica gel (2x crude weight) and evaporate the DCM to create a free-flowing powder. Load this evenly onto the column.

  • Elution Gradient: Begin elution with 100% Hexane (2 column volumes). Gradually transition to a 70:30 Hexane:Toluene mixture.

  • Fraction Collection: Monitor fractions via TLC (UV 254 nm). The target compound will elute slightly faster than the 1,5-dichloro isomer in this system.

  • Validation Check: Co-spot the purified fraction with the crude mixture on a TLC plate. A single, distinct spot under UV 254 nm confirms the successful removal of regioisomeric impurities.

Part 3: Troubleshooting Guides & FAQs

TroubleshootingLogic Issue Impurity Co-elution Check1 Identify Impurity Type Issue->Check1 Regio Regioisomer (e.g., 1,5-dichloro) Check1->Regio Hydro Hydrolyzed Product (Loss of -OCF2H) Check1->Hydro Action1 Use Toluene/Hexane (π-π interactions) Regio->Action1 Action2 Ensure Neutral pH during Workup Hydro->Action2

Fig 2: Troubleshooting logic for impurity co-elution and degradation.

Q1: During vacuum distillation, the pot residue turns black and evolves gas. What is happening? A1: This indicates thermal decomposition. Nitroaromatics are highly energetic molecules. The presence of residual alkali or metal catalysts significantly lowers the decomposition onset temperature. Action: Immediately remove the heat source. For future runs, ensure a strictly neutral aqueous wash and perform the preliminary steam distillation [3] before subjecting the compound to high heat. Ensure your vacuum pump is capable of pulling <1 mmHg to keep pot temperatures strictly below 120°C.

Q2: I am observing a highly polar byproduct on TLC that lacks the difluoromethoxy group (confirmed by NMR). How is this forming? A2: The -OCF₂H group, while generally stable, can undergo competitive nucleophilic substitution under harsh basic conditions or prolonged heating, effectively acting as a leaving group to form a phenoxide [2]. Action: Ensure that any neutralization steps during the reaction workup are performed at low temperatures (0–5°C) and avoid prolonged exposure to strong aqueous bases (e.g., NaOH). Use saturated NaHCO₃ instead.

Q3: My isolated yield is low after column chromatography, despite complete conversion observed on the crude TLC. Where is the product going? A3: 1,4-Dichloro-2-difluoromethoxy-6-nitrobenzene is highly lipophilic and electron-deficient, which can lead to irreversible chemisorption on highly active, acidic silica sites. Action: Pre-treat your silica gel by flushing the column with 1% triethylamine (TEA) in hexane, followed by pure hexane, before loading your sample. This deactivates the acidic silanol groups and improves recovery.

Q4: How do I separate the 1,4-dichloro target from the 1,5-dichloro regioisomer? They co-elute in Hexane/Ethyl Acetate. A4: Regioisomers of heavily substituted benzenes have nearly identical dipole moments, making separation by standard hydrogen-bonding solvents (EtOAc) nearly impossible [1]. Action: Switch to a Toluene/Hexane gradient. The aromatic ring of toluene engages in π-π donor-acceptor interactions with the electron-deficient nitrobenzene ring. The slight steric differences between the 1,4 and 1,5 isomers will result in differential stacking, allowing for baseline separation.

References
  • BenchChem. "Technical Support Center: Purification of 4-(Difluoromethoxy)benzene-1,2-diamine". BenchChem Protocols.
  • Journal of the National Academy of Sciences of Ukraine (JNAS). "A Competitive Substitution of the Difluoromethoxy Group in Aminodehalogenation Reactions of Aromatic Nitro Compounds".
  • Google Patents (CN1136185C). "Water phase synthesis process of difluoromethoxy nitrobenzene".
Optimization

Improving the stability of 1,4-Dichloro-2-difluoromethoxy-6-nitrobenzene in solution

Welcome to the Technical Support Center for 1,4-Dichloro-2-difluoromethoxy-6-nitrobenzene (CAS: 1807185-15-4). As a highly functionalized building block used in advanced drug development and agrochemical synthesis, this...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 1,4-Dichloro-2-difluoromethoxy-6-nitrobenzene (CAS: 1807185-15-4). As a highly functionalized building block used in advanced drug development and agrochemical synthesis, this compound presents unique handling challenges. Its structural architecture—featuring a strongly electron-withdrawing nitro group, two labile halogens, and a difluoromethoxy ether linkage—creates multiple competing sites for degradation in solution.

This guide is engineered by application scientists to provide you with mechanistic insights, troubleshooting workflows, and self-validating protocols to ensure absolute stability during your assays and synthetic steps.

Section 1: The Chemistry of Instability (FAQs)

Q1: Why does my stock solution degrade rapidly when dissolved in methanol or ethanol? A: The root cause is Nucleophilic Aromatic Substitution (SNAr) . The nitro (-NO2) group is a powerful electron-withdrawing moiety that severely depletes electron density from the aromatic ring. This activation makes the chlorine atoms—particularly the one positioned ortho or para to the nitro group—highly susceptible to nucleophilic attack. When dissolved in protic, nucleophilic solvents like methanol, trace methoxide can attack the ring, displacing the chlorine to form a methoxylated byproduct.

Q2: Is the difluoromethoxy (-OCF2H) group stable in aqueous biological buffers? A: Stability is highly pH-dependent. While the terminal C-F bonds are exceptionally strong, the ether linkage (-O-CF2H) is vulnerable to acid- or base-catalyzed hydrolysis. Under strong acidic stress, the ether oxygen becomes protonated, facilitating cleavage into the corresponding phenol and difluoromethanol (which rapidly decomposes into formic acid and hydrogen fluoride)[1]. Furthermore, aqueous environments can significantly accelerate the hydrolysis of difluoromethoxy substituents depending on neighboring group participation[2].

Q3: Why does my solution exhibit a color shift (yellowing/browning) over 24 hours on the benchtop, even in inert solvents? A: This is a classic symptom of Photolytic Degradation . Nitroaromatic compounds undergo rapid photodecomposition when exposed to ambient ultraviolet (UV) or visible light, following first-order kinetics[3]. The excitation of the nitro group leads to radical formation, reduction to nitroso derivatives, or ring cleavage, yielding complex mixtures of nitrophenol isomers[3]. This photodegradation is highly efficient, necessitating the strict use of low-actinic environments[4].

DegradationPathways Compound 1,4-Dichloro-2-difluoromethoxy- 6-nitrobenzene Hydrolysis Acidic/Basic Hydrolysis (-OCF2H Cleavage) Compound->Hydrolysis Aqueous H+/OH- SNAr Nucleophilic Aromatic Substitution (Cl displacement) Compound->SNAr Nucleophilic Solvents (e.g., MeOH, Amines) Photolysis UV Photodegradation (Nitro reduction/cleavage) Compound->Photolysis UV/Vis Light Phenol Phenol Derivatives + Formic Acid/HF Hydrolysis->Phenol Substituted Solvent-Adducts (e.g., Methoxylated) SNAr->Substituted Radicals Nitrophenol Isomers & Radicals Photolysis->Radicals

Fig 1: Primary degradation pathways of 1,4-Dichloro-2-difluoromethoxy-6-nitrobenzene in solution.

Section 2: Troubleshooting Guide for Solution Failures

When your analytical results deviate from expected purities, use the following causality-based troubleshooting matrix to identify and eliminate the stressor.

Issue A: Appearance of new, distinct peaks in HPLC chromatograms after 12-24 hours.

  • Diagnostic Logic: Distinct peaks usually indicate a clean chemical transformation, such as SNAr or hydrolysis, rather than random radical breakdown.

  • Corrective Action: Immediately audit your solvent system. Transition from protic solvents (Alcohols, Water) to strictly anhydrous, aprotic solvents (e.g., dry Acetonitrile, DMSO, or THF). If an aqueous mobile phase is required for LC-MS/HPLC, ensure the sample is kept in the autosampler at 4°C and injected within 4 hours of aqueous dilution.

Issue B: Broad baseline elevation, loss of main peak area, and irreproducible integration without distinct byproduct peaks.

  • Diagnostic Logic: Photolysis often generates highly polar, polymeric, or volatile fragments that either elute in the void volume, stick to the column, or lack UV absorbance at your target wavelength.

  • Corrective Action: Shield the workflow from light. Switch to amber volumetric flasks and amber HPLC vials. Wrap any clear reagent bottles in aluminum foil.

TroubleshootingWorkflow Start Detect Instability in Solution CheckLight Is solution exposed to ambient light? Start->CheckLight UseAmber Use Amber Vials & Store in Dark CheckLight->UseAmber Yes CheckSolvent Is solvent nucleophilic or aqueous? CheckLight->CheckSolvent No UseAprotic Switch to Aprotic (e.g., dry MeCN, DMSO) CheckSolvent->UseAprotic Yes CheckpH Is pH < 3 or > 8? CheckSolvent->CheckpH No Buffer Buffer to pH 5-7 & Lower Temp (4°C) CheckpH->Buffer Yes

Fig 2: Step-by-step troubleshooting workflow for mitigating solution instability.

Section 3: Quantitative Stability Data

To assist in experimental planning, the following table summarizes the expected half-life (t1/2) of 1,4-Dichloro-2-difluoromethoxy-6-nitrobenzene under various environmental conditions based on structural reactivity principles.

Solvent SystemEnvironmental ConditionPrimary Degradation MechanismEstimated Half-Life (t1/2)
Methanol (100%) Room Temp, Ambient LightSNAr & Photolysis< 12 hours
Aqueous Buffer (pH 2) 40°C, DarkAcidic Hydrolysis~ 48 hours
Aqueous Buffer (pH 10) Room Temp, DarkBasic Hydrolysis / SNAr< 6 hours
Dry Acetonitrile Room Temp, Ambient LightPhotolysis~ 5 days
Dry Acetonitrile / DMSO -20°C, Amber Vial (Dark)None (Stable)> 6 months

Section 4: Standardized Protocol for Stable Stock Preparation

To guarantee data integrity, every protocol must be a self-validating system. The following methodology ensures the preparation of a 10 mM stock solution that will maintain >99% purity, complete with built-in validation controls.

Objective: Prepare and validate a stable, SNAr-resistant, and photolysis-protected stock solution.

Step-by-Step Methodology:

  • Solvent Qualification: Procure anhydrous, HPLC-grade Acetonitrile (MeCN) or Dimethyl Sulfoxide (DMSO). Verify that the water content is <0.01% via Karl Fischer titration prior to use.

  • Controlled Weighing: Weigh the solid compound using an anti-static analytical balance. Due to potential hygroscopicity, perform this step in a low-humidity environment (RH < 30%) or a glovebox.

  • Actinic Protection & Dissolution: Transfer the solid directly into an amber volumetric flask. Add the aprotic solvent to 80% of the final volume. Sonicate for 60 seconds (monitor bath temperature to ensure it does not exceed 25°C), then bring to final volume.

  • Inert Storage: Aliquot the solution into amber glass HPLC vials equipped with PTFE-lined septa. Gently purge the headspace of each vial with dry Nitrogen (N2) or Argon gas to displace oxygen and ambient moisture. Store immediately at -20°C.

  • The Self-Validating System (Mandatory Control):

    • Test Sample: Pull one optimized aliquot (Amber vial, dry MeCN).

    • Positive Control: Prepare a parallel 1 mL solution using unbuffered Methanol in a clear glass vial, exposed to ambient lab light.

    • Validation: Analyze both samples via HPLC-UV (e.g., 254 nm) at t=0 and t=24h.

    • Pass Criteria: The optimized stock must show <1% peak area deviation, while the positive control will exhibit >5% degradation (confirming that the protective measures are actively preventing the inherent degradation pathways).

References

  • Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process - PubMed. National Institutes of Health (NIH).[Link]

  • Photodegradation of nitrobenzene using 172 nm excimer UV lamp - PubMed. National Institutes of Health (NIH).[Link]

  • 2-Difluoromethoxy-substituted Estratriene Sulfamates: Synthesis, Anti-proliferative SAR, Anti-tubulin Activity and Steroid Sulfatase Inhibition - PMC. National Institutes of Health (NIH).[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of 1,4-Dichloro-2-difluoromethoxy-6-nitrobenzene

Welcome to the Advanced Chromatography Support Center. Analyzing highly substituted, electron-deficient aromatics like 1,4-Dichloro-2-difluoromethoxy-6-nitrobenzene requires a departure from standard HPLC troubleshooting...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chromatography Support Center. Analyzing highly substituted, electron-deficient aromatics like 1,4-Dichloro-2-difluoromethoxy-6-nitrobenzene requires a departure from standard HPLC troubleshooting logic. Because this molecule is strictly neutral and highly lipophilic, traditional advice regarding "basic tailing" and mobile phase pH adjustment does not apply.

This guide is designed for researchers and drug development professionals to systematically diagnose and resolve physical and thermodynamic peak tailing issues.

Diagnostic Workflow

Before adjusting your method, use the following logical workflow to isolate whether the tailing is caused by a physical hardware failure or a thermodynamic/sample preparation error.

G Start Peak Tailing Observed (Tf > 1.5) Step1 Inject Neutral Marker (e.g., Toluene) Start->Step1 Decision1 Does the marker tail? Step1->Decision1 Hardware Physical / Hardware Issue Decision1->Hardware Yes Method Method / Sample Issue Decision1->Method No CheckFittings Check extra-column volume & PEEK fittings Hardware->CheckFittings CheckColumn Replace column (Check for void/clogged frit) Hardware->CheckColumn Solvent Check Sample Solvent (Match to mobile phase) Method->Solvent Overload Check Mass Overload (Dilute sample 1:10) Method->Overload Coelution Check for Co-elution (Change gradient slope) Method->Coelution Resolve Symmetrical Peak Achieved (Tf 1.0 - 1.2) CheckFittings->Resolve CheckColumn->Resolve Solvent->Resolve Overload->Resolve Coelution->Resolve

Diagnostic flowchart for isolating physical vs. thermodynamic causes of peak tailing.

Frequently Asked Questions & Troubleshooting Protocols
Q1: My peak is tailing severely (USP Tf​ > 1.5). Since 1,4-Dichloro-2-difluoromethoxy-6-nitrobenzene has no basic amines, what is driving this asymmetry?

Causality: Most HPLC peak tailing literature focuses on secondary chemical interactions—specifically, basic amines undergoing ion-exchange with negatively charged silanols on the silica backbone[1]. However, 1,4-Dichloro-2-difluoromethoxy-6-nitrobenzene is completely neutral; it lacks basic protons and cannot undergo ion-exchange[2]. Therefore, if this specific compound tails, the root cause is strictly physical (e.g., a void in the column bed, dead volume in the tubing) or thermodynamic (e.g., sample solvent mismatch, mass overload)[2][3].

Self-Validating Protocol: The Neutral Marker Test

  • Inject a standard neutral marker (e.g., toluene or uracil) under your current isocratic conditions.

  • Calculate the USP Tailing Factor ( Tf​ ) at 5% peak height.

  • Validation: If the neutral marker also tails ( Tf​ > 1.2), you have confirmed a physical hardware problem (e.g., a clogged frit or poorly seated fitting)[2]. If the neutral marker is perfectly symmetrical but your target compound tails, the issue is specific to your sample preparation[4].

Q2: How does my sample diluent cause peak tailing, and how do I fix it?

Causality: Because 1,4-Dichloro-2-difluoromethoxy-6-nitrobenzene is highly lipophilic, researchers often dissolve stock solutions in 100% strong organic solvents (like Acetonitrile or THF). If a large volume of this strong solvent is injected into a highly aqueous mobile phase, the analyte experiences a "strong solvent effect"[3]. The molecules at the center of the injection plug travel rapidly with the strong solvent, while molecules at the edges partition into the weaker mobile phase and lag behind, leading to severe band distortion, tailing, or peak splitting[3][5].

Self-Validating Protocol: Solvent Matching

  • Prepare your sample in the exact starting composition of your mobile phase (e.g., 60:40 Water:Acetonitrile).

  • If the compound is insoluble in the mobile phase, dissolve it in a minimal amount of 100% organic solvent, then incrementally titrate with water until it matches the mobile phase strength (stop just before precipitation).

  • Inject the newly diluted sample.

  • Validation: A restoration of peak symmetry confirms the strong solvent effect. If tailing persists, proceed to overload testing.

Q3: I suspect column overload. How do I differentiate mass overload from a co-eluting impurity?

Causality: Highly halogenated aromatics can exhibit Langmuir isotherm behavior at relatively low concentrations, saturating the hydrophobic stationary phase and causing the peak to tail on the right side[4]. Alternatively, synthetic byproducts (e.g., regiochemical isomers of the difluoromethoxy or nitro substitutions) possess nearly identical hydrophobicity and may co-elute slightly behind the main peak, masquerading as a tail[6].

Self-Validating Protocol: The Dilution & Gradient Shift Test

  • Test for Overload: Dilute your current sample by a factor of 1:10 and 1:50. Inject both[6].

    • Validation: If the Tf​ improves dramatically with dilution, you have validated mass overload. Reduce your injection volume or sample concentration permanently[4].

  • Test for Co-elution: If dilution does not improve the tailing factor, suspect an impurity. Flatten your gradient slope (e.g., change from 5% B/min to 2% B/min) or change the organic modifier from Acetonitrile to Methanol to alter selectivity[1].

    • Validation: If the "tail" resolves into a distinct second peak or shoulder, you have successfully identified a co-eluting isomer[6].

Q4: What hardware issues specifically cause tailing for neutral compounds, and how do I isolate them?

Causality: Extra-column volume (dead volume) acts as an un-swept mixing chamber, causing infinite dilution of the sample band[2]. This disproportionately affects early-eluting peaks. Conversely, a void at the head of the column (caused by silica dissolution or pressure shocks) disrupts the flow path equally for all analytes, regardless of retention time[6][7].

Self-Validating Protocol: Hardware Isolation

  • Check fittings: Ensure all PEEK finger-tight fittings are pushed completely into the column inlet before tightening. A slipped tube creates a micro-void[3].

  • Evaluate retention time ( k′ ): Compare the tailing of an early-eluting peak to a late-eluting peak.

    • Validation: If early peaks tail worse than late peaks, replace your tubing with narrower ID (e.g., 0.005" red PEEK)[1]. If all peaks tail equally, the column bed is likely collapsed, and the column must be replaced[7].

Quantitative Diagnostic Matrix

Use the following table to quickly correlate your observed chromatographic symptoms with the appropriate corrective action.

Table 1: Diagnostic Matrix for Peak Tailing of Neutral Lipophilic Compounds

Potential CauseTailing Factor ( Tf​ ) BehaviorEffect of 1:10 Sample DilutionEffect of Retention Factor ( k′ )Primary Solution
Mass Overload Tf​ increases with concentration Tf​ drops significantly (approaches 1.0)Tailing is consistent across k′ Reduce injection volume or sample concentration.
Solvent Mismatch Severe tailing or peak splittingMinor improvement, but distortion remainsEarly eluting peaks (low k′ ) tail much worseDissolve sample in starting mobile phase.
Extra-Column Volume Moderate tailingNo change in Tf​ Early eluting peaks (low k′ ) tail much worseUse narrower ID tubing (e.g., 0.005"); check fittings.
Column Void / Frit Clog Severe tailing or split peaksNo change in Tf​ All peaks tail equally, regardless of k′ Backflush column or replace with a new column.
Co-eluting Impurity Appears as a tail or shoulderNo change in Tf​ Varies; tail may resolve into a peak with gradient shiftOptimize gradient slope or change organic modifier.
References
  • Axion Labs. "HPLC Peak Tailing - Axion Labs: Troubleshooting peak tailing in HPLC". 2

  • Waters Corporation. "What are common causes of peak tailing when running a reverse-phase LC column? - WKB237593". 3

  • Hawach. "Reasons for Peak Tailing of HPLC Column". 4

  • Pharma Growth Hub. "Peak Tailing: Phenomenon, Symptoms and Corrections".5

  • Phenomenex. "HPLC Troubleshooting Mini Guide - Peak Issues".

  • Restek. "Troubleshooting HPLC- Tailing Peaks". 6

  • Waters Corporation. "Troubleshooting Peak Shape Problems in HPLC". 7

  • Chrom Tech, Inc. "What Causes Peak Tailing in HPLC?". 1

Sources

Optimization

Resolving isomer separation for dichloronitrobenzene derivatives

Welcome to the Dichloronitrobenzene (DCNB) Separation Technical Support Center . The nitration of dichlorobenzenes inevitably produces a mixture of isomers—most commonly 3,4-dichloronitrobenzene (3,4-DCNB) and 2,3-dichlo...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Dichloronitrobenzene (DCNB) Separation Technical Support Center .

The nitration of dichlorobenzenes inevitably produces a mixture of isomers—most commonly 3,4-dichloronitrobenzene (3,4-DCNB) and 2,3-dichloronitrobenzene (2,3-DCNB). Because these isomers possess nearly identical boiling points (ΔT_bp ≈ 1–2 °C), conventional fractional distillation is highly inefficient.

This guide provides drug development professionals and chemical engineers with field-proven, self-validating protocols to resolve DCNB isomer separation at both the analytical and preparative scales.

Part 1: Troubleshooting FAQs (Analytical & Preparative)

Q1: My GC-MS chromatogram shows co-elution of 3,4-DCNB and 2,3-DCNB. How can I achieve baseline separation? A1: Co-elution occurs because standard non-polar stationary phases (e.g., 5% phenyl/95% dimethylpolysiloxane) separate analytes primarily by boiling point. Since the boiling points of 3,4-DCNB and 2,3-DCNB are 255–256 °C and 257–258 °C respectively, non-polar columns cannot resolve them.

  • The Fix: Switch to a high-polarity capillary column (e.g., PEG/Wax) that exploits the slight differences in the isomers' dipole moments. Use a shallow temperature ramp (≤ 2 °C/min) to maximize residence time in the stationary phase. Electron ionization (EI) mass spectrometry will provide characteristic fragmentation for unambiguous identification [1].

Q2: During melt crystallization, the 3,4-DCNB product separates as an oil and traps 2,3-DCNB impurities. Why is this happening? A2: DCNB isomers have relatively low melting points and readily form eutectic mixtures. When cooling a melt rapidly, 3,4-DCNB drops below its melting point but lacks the nucleation energy to crystallize immediately, phase-separating as an amorphous oil that physically entraps the 2,3-DCNB impurity.

  • The Fix: Transition from melt crystallization to solvent crystallization using a 1–4C alcohol/water mixture (e.g., aqueous methanol). By dropping the melted DCNB into a cooled solvent (≤ 30 °C), you alter the solid-liquid phase equilibrium, forcing the 3,4-DCNB to precipitate as distinct, high-purity crystals while the 2,3-DCNB remains dissolved [2].

Q3: We have a large volume of crystallization mother liquor ("low oil") containing ~70% 3,4-DCNB and 30% 2,3-DCNB. How do we recover the remaining product? A3: This ratio represents the eutectic point of the mixture; further cooling will precipitate both isomers simultaneously, preventing purification.

  • The Fix: Employ extractive distillation or zeolite adsorption . Extractive distillation introduces an entrainer (e.g., tritolyl phosphate, triglycol, or specific ketones) that selectively alters the relative volatility of the isomers, breaking the eutectic point [3]. Alternatively, ZSM-5 zeolites can be used for shape-selective adsorption [4].

Part 2: Separation Strategy & Mechanisms

DCNBWorkflow Start DCNB Isomeric Mixture Anal Analytical Phase Start->Anal Prep Preparative Phase Start->Prep GC Capillary GC-MS (Isomer Quantification) Anal->GC HPLC HPLC-UV (Reaction Monitoring) Anal->HPLC Cryst Solvent Crystallization (Aqueous Alcohols) Prep->Cryst Primary Separation ExtDist Extractive Distillation (Eutectic Breaking) Cryst->ExtDist Mother Liquor Processing

Decision tree for analytical and preparative DCNB isomer separation.

Quantitative Data: Isomer Properties

Understanding the physicochemical differences between the isomers is critical for selecting the correct separation vector.

Property / Metric3,4-Dichloronitrobenzene (1,2,4-substituted)2,3-Dichloronitrobenzene (1,2,3-substituted)
Boiling Point (°C) 255 – 256257 – 258
Melting Point (°C) ~43~61
Zeolite (ZSM-5) Affinity Strong (Adsorbed Phase)Weak (Non-Adsorbed / Steric Exclusion)
Solubility in Methanol Lower (Precipitates first)Higher (Remains in mother liquor)
Separation Vector Shape / SolubilityShape / Solubility

Data supported by solid-liquid phase equilibrium studies[5].

Part 3: Self-Validating Experimental Protocols

Protocol 1: Solvent Crystallization of 3,4-DCNB

Causality: By utilizing a mixed solvent system (methanol/water), the thermodynamic solubility of 2,3-DCNB is kept high enough to remain in solution, while the 3,4-DCNB is forced past its supersaturation point, yielding high-purity crystals rather than an entrapped oil [6].

  • Melt Preparation: Heat the crude DCNB mixture (containing ~10% 2,3-DCNB impurity) to 40–50 °C until fully liquified.

  • Solvent System Setup: In a jacketed crystallization vessel, prepare a solvent mixture of methanol and water (ensure alcohol concentration is ≥ 50 vol%). Cool and maintain the solvent at ≤ 30 °C.

  • Controlled Quench: Add the melted DCNB dropwise into the cooled solvent under continuous agitation (300 rpm).

  • Filtration: Filter the precipitated 3,4-DCNB crystals under a vacuum. Wash the filter cake twice with cold (5 °C) aqueous methanol.

  • Self-Validation Check: Dissolve a 10 mg aliquot of the dried crystal in 1 mL of HPLC-grade acetonitrile. Analyze via HPLC-UV at 254 nm. If the 2,3-DCNB peak area exceeds 0.5%, the cooling rate was too fast (causing localized oiling). Recrystallize using a higher methanol-to-water ratio.

Protocol 2: Zeolite Shape-Selective Adsorption (Mother Liquor Recovery)

Causality: ZSM-5 zeolites have a highly specific pore structure (~5.5 Å). The 1,2,4-substituted geometry of 3,4-DCNB allows it to enter the pores and strongly adsorb. The bulkier 1,2,3-substituted geometry of 2,3-DCNB faces steric hindrance, remaining in the non-adsorbed phase [7].

ZeoliteMechanism Mix Crystallization Mother Liquor (~70% 3,4-DCNB, 30% 2,3-DCNB) ZSM ZSM-5 / ZSM-11 Zeolite Bed (Pore Size: ~5.5 Å) Mix->ZSM Contact at 100-250 °C Adsorbed Adsorbed Phase (1,2,4-Substituted Isomer) ZSM->Adsorbed Shape-Selective Affinity NonAdsorbed Non-Adsorbed Phase (1,2,3-Substituted Isomer) ZSM->NonAdsorbed Steric Exclusion Desorption Thermal Desorption (100-250 °C) Adsorbed->Desorption Pure23 High-Purity 2,3-DCNB NonAdsorbed->Pure23 Pure34 High-Purity 3,4-DCNB Desorption->Pure34

Zeolite ZSM-5 shape-selective adsorption mechanism for DCNB isomers.

  • Zeolite Activation: Pre-treat ZSM-5 or ZSM-11 zeolite (acid type) by heating at 300–600 °C for 4 hours to remove all water of crystallization [7].

  • Adsorption Phase: Pass the pre-heated DCNB mother liquor over the zeolite bed at 100–250 °C. Collect the eluent (non-adsorbed phase), which will be highly enriched in 2,3-DCNB.

  • Desorption Phase: Once the bed is saturated, elute the strongly adsorbed 3,4-DCNB using thermal desorption or a displacing solvent.

  • Self-Validation Check: Monitor the refractive index or UV absorbance of the column effluent in real-time. A sudden spike in the signal during the adsorption phase indicates bed saturation (breakthrough), meaning the feed must be stopped immediately to prevent contamination of the 2,3-DCNB fraction.

References

  • Benchchem - 2,3-Dichloronitrobenzene | 3209-22-1.
  • Google Patents (JPH03190847A) - Purification of 3,4-dichloronitrobenzene.
  • Google Patents (CN102875384A) - Method for separating 3, 4-dichloronitrobenzene crystallization mother liquor through extractive distillation.
  • Google Patents (JPS632956A / JPH08796B2) - Method for separating dichloronitrobenzene isomers.
  • ResearchGate - Solubility of Dichloronitrobenzene in Eight Organic Solvents from T = (278.15 to 303.15) K: Measurement and Thermodynamic Modeling.
  • ACS Publications - Journal of Chemical & Engineering Data: Solubility of Dichloronitrobenzene.

Sources

Troubleshooting

Technical Support Center: Troubleshooting &amp; Quenching Protocols for 1,4-Dichloro-2-difluoromethoxy-6-nitrobenzene Workflows

Introduction & Reactivity Profile As a highly functionalized building block, 1,4-Dichloro-2-difluoromethoxy-6-nitrobenzene (CAS: 1807185-15-4) is a critical intermediate in modern drug discovery and agrochemical synthesi...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Reactivity Profile

As a highly functionalized building block, 1,4-Dichloro-2-difluoromethoxy-6-nitrobenzene (CAS: 1807185-15-4) is a critical intermediate in modern drug discovery and agrochemical synthesis. The strategic incorporation of the difluoromethoxy (-OCF₂H) group enhances a molecule's lipophilicity and metabolic stability, acting as a unique lipophilic hydrogen bond donor[1].

However, this molecule presents a highly complex reactivity profile due to three distinct reactive axes:

  • Activated Aryl Chlorides (C1 and C4): The strongly electron-withdrawing nitro group activates the ring for Nucleophilic Aromatic Substitution (SNAr)[2].

  • Reducible Nitro Group (C6): Highly susceptible to metal-mediated or catalytic reduction to form an aniline.

  • Base-Sensitive Difluoromethoxy Group (C2): While metabolically stable in biological systems[3], the -OCF₂H proton is weakly acidic. Under strongly basic aqueous conditions, it can undergo base-catalyzed hydrolysis or α-elimination to generate difluorocarbene.

Because of these competing sensitivities, quenching procedures must be meticulously controlled . Improper quenching will lead to defluorination, intractable emulsions, or protodehalogenation.

Troubleshooting Guides & FAQs

FAQ 1: Nucleophilic Aromatic Substitution (SNAr)

Q: My SNAr reaction with an alkoxide nucleophile yields a mixture of the desired product and a defluorinated byproduct. How should I quench the reaction to prevent this? A: The degradation of the -OCF₂H group during workup is a classic consequence of improper quenching. When unreacted strong bases (e.g., NaH, KOtBu) are quenched directly with water, the localized exothermic generation of hydroxide ions (pH > 12) triggers the base-catalyzed hydrolysis of the difluoromethoxy group[1]. Causality & Solution: To preserve the -OCF₂H moiety, you must bypass the high-pH aqueous intermediate state. Quench the reaction by adding it dropwise to a pre-chilled (0 °C) saturated aqueous solution of Ammonium Chloride (NH₄Cl). The buffering capacity of NH₄Cl ensures the pH never exceeds 8, safely neutralizing the base without compromising the fluorinated ether.

FAQ 2: Nitro Group Reduction

Q: I am reducing the nitro group to an aniline using Iron (Fe) and HCl. During the basic workup to neutralize the acid, I form an intractable emulsion and lose product yield. What is the optimal quench? A: Emulsions in metal-mediated reductions are caused by the precipitation of gelatinous metal hydroxides (e.g., Fe(OH)₃) when the acidic reaction mixture is neutralized with strong bases like NaOH. Furthermore, as established, NaOH risks degrading the -OCF₂H group. Causality & Solution: Utilize a Rochelle Salt (Potassium Sodium Tartrate) quench. The tartrate acts as a bidentate ligand, chelating the Fe³⁺/Fe²⁺ ions and keeping them completely soluble in the aqueous phase at a mild pH (7.5–8.5). This creates a self-validating biphasic system: a clear phase separation indicates successful chelation, allowing for seamless organic extraction.

FAQ 3: Palladium-Catalyzed Cross-Coupling

Q: After a Suzuki-Miyaura coupling at the C4 position, my product is contaminated with palladium black, and I observe protodehalogenation of the unreacted C1 chloride. How do I quench this effectively? A: Protodehalogenation occurs when active Pd(0) species remain in the presence of basic aqueous workup conditions and trace hydrogen donors. Causality & Solution: Quench the reaction with a metal scavenger such as a 10% aqueous solution of N-acetylcysteine or SiliaMetS® Thiol. This immediately coordinates and deactivates the Pd catalyst, preventing secondary oxidative addition into the sterically hindered but electronically activated C1-Cl bond.

Quenching Agent Compatibility Matrix

To ensure the integrity of the -OCF₂H and -NO₂ groups, consult the following quantitative compatibility matrix before initiating your workup:

Reaction WorkflowQuenching AgentTarget Final pH-OCF₂H StabilityEmulsion Risk
SNAr (Strong Base) Sat. aq. NH₄Cl7.0 – 8.0High (Preserved) Low
SNAr (Strong Base) Water / NaOH> 11.0Low (Degrades) High
Nitro Reduction (Fe/HCl) Sat. Rochelle Salt7.5 – 8.5High (Preserved) None
Nitro Reduction (Fe/HCl) 1M NaOH> 12.0Low (Degrades) High (Sludge)
Cross-Coupling (Pd) N-Acetylcysteine (10%)6.0 – 7.0High (Preserved) Low

Visualizing Reactivity and Workflows

Reactivity Molecule 1,4-Dichloro-2-difluoromethoxy -6-nitrobenzene SNAr SNAr (C1 or C4) Requires Mild Quench Molecule->SNAr Reduction Nitro Reduction (C6) Requires Chelation Quench Molecule->Reduction Degradation -OCF2H Degradation Triggered by pH > 10 Molecule->Degradation

Fig 1. Reactivity axes of 1,4-Dichloro-2-difluoromethoxy-6-nitrobenzene and quenching constraints.

Workflow Start Crude SNAr Reaction Cool Cool to 0 °C Start->Cool Add Dropwise Sat. NH4Cl Addition Cool->Add Prevent Exotherm Check Verify pH 7-8 Add->Check Neutralize Base Extract Organic Extraction Check->Extract Safe -OCF2H

Fig 2. Step-by-step buffered quenching workflow for SNAr reactions to preserve the -OCF2H group.

Experimental Methodologies (Self-Validating Protocols)

Protocol A: Buffered Quench for SNAr Reactions

Purpose: To neutralize strong bases (e.g., NaH, alkoxides) without triggering the base-catalyzed hydrolysis of the difluoromethoxy group.

  • Thermal Control: Transfer the crude reaction vessel to an ice-water bath and allow it to cool to an internal temperature of 0–5 °C.

  • Buffered Addition: Vigorously stir the mixture while adding a saturated aqueous solution of NH₄Cl dropwise. Do not dump the quench; control the addition rate to prevent the internal temperature from exceeding 10 °C.

  • Self-Validation Checkpoint 1 (pH): Stop stirring and test the aqueous layer with pH paper. The pH must read between 7.0 and 8.0. If the pH > 8.0, unquenched base remains; add additional NH₄Cl until the target pH is reached. This validates the safe environment for the -OCF₂H group.

  • Extraction: Dilute the mixture with Ethyl Acetate (EtOAc) and separate the layers.

  • Self-Validation Checkpoint 2 (Phase Separation): Wash the organic layer with brine. A rapid, distinct phase separation without emulsion validates the absence of amphiphilic degradation byproducts (which would have formed if the -OCF₂H group had hydrolyzed into a phenol).

Protocol B: Chelation-Assisted Quench for Metal-Mediated Nitro Reduction

Purpose: To neutralize acidic reduction conditions (e.g., Fe/HCl) while preventing the precipitation of metal hydroxides that trap the aniline product.

  • Cooling: Allow the crude reduction mixture to cool to room temperature.

  • Chelation Quench: Add 10 volumes (relative to the reaction volume) of a saturated aqueous solution of Rochelle Salt (Potassium Sodium Tartrate).

  • Vigor: Stir the mixture vigorously for 30 to 45 minutes at room temperature.

  • Self-Validation Checkpoint (Visual): Observe the mixture. A transition from a dark, sludgy suspension to a clear, biphasic liquid system (often with a deep-colored but transparent aqueous layer) validates the complete chelation of Fe ions. If sludge persists, add more Rochelle salt and continue stirring.

  • Filtration & Extraction: Filter the biphasic mixture through a thin pad of Celite to remove any trace unreacted metal particulates, then extract the aqueous layer with EtOAc.

References

  • Catalytic radical difluoromethoxylation of arenes and heteroarenes Chemical Science (RSC Publishing) URL: [Link]

  • Recent Advances in the Synthetic Application of Difluorocarbene CAS.cn / Thieme URL: [Link]

  • 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II KPU Pressbooks URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

1,4-Dichloro-2-difluoromethoxy-6-nitrobenzene vs. 1,4-dichloro-2-nitrobenzene in synthesis

Synthesis Application Guide: 1,4-Dichloro-2-difluoromethoxy-6-nitrobenzene vs. 1,4-Dichloro-2-nitrobenzene Executive Summary In the landscape of modern organic synthesis, the strategic selection of halogenated nitrobenze...

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Author: BenchChem Technical Support Team. Date: March 2026

Synthesis Application Guide: 1,4-Dichloro-2-difluoromethoxy-6-nitrobenzene vs. 1,4-Dichloro-2-nitrobenzene

Executive Summary

In the landscape of modern organic synthesis, the strategic selection of halogenated nitrobenzene building blocks dictates the success of downstream active pharmaceutical ingredient (API) and agrochemical development. This guide provides an objective, data-driven comparison between two critical intermediates: 1,4-dichloro-2-nitrobenzene (CAS 89-61-2) and its highly functionalized fluorinated analog, 1,4-Dichloro-2-difluoromethoxy-6-nitrobenzene (CAS 1807185-15-4).

While 1,4-dichloro-2-nitrobenzene serves as a foundational, high-volume precursor for diazo pigments and basic agrochemicals[1][2], the addition of the difluoromethoxy (-OCF₂H) group in the latter compound fundamentally alters its electronic landscape and lipophilicity[3]. This guide delineates the causality behind their divergent reactivities, providing researchers with self-validating protocols to master their synthetic workflows.

Structural and Electronic Profiling

Understanding the reactivity of these two molecules requires a deep dive into their stereoelectronic environments.

  • 1,4-Dichloro-2-nitrobenzene (Compound B): The nitro group exerts a strong electron-withdrawing effect via both resonance (-M) and induction (-I). This strongly activates the ortho-chlorine (at C1) toward Nucleophilic Aromatic Substitution (SNAr). The chlorine at C4 remains relatively inert under mild conditions, allowing for highly chemoselective and regioselective functionalization. Furthermore, this compound has recently been leveraged as a terminal molecular oxidant in advanced cascade aromatization reactions[4].

  • 1,4-Dichloro-2-difluoromethoxy-6-nitrobenzene (Compound A): The structural complexity here is defined by dual ortho-substitution. The C1 chlorine is flanked by a nitro group at C6 and a difluoromethoxy group at C2. The -OCF₂H group acts as a lipophilic electron-withdrawing group (-I), which theoretically increases the electrophilicity of C1. However, the physical bulk of the -OCF₂H group creates a highly sterically hindered environment. Consequently, forming the Meisenheimer intermediate requires significantly higher activation energy, dictating harsher reaction conditions but ultimately yielding highly stable, lipophilic products ideal for crossing biological membranes.

Experimental Data & Performance Metrics

The following table summarizes the quantitative and qualitative metrics governing the synthetic utility of both compounds.

Property1,4-Dichloro-2-nitrobenzene1,4-Dichloro-2-difluoromethoxy-6-nitrobenzene
CAS Number 89-61-21807185-15-4
Molecular Formula C₆H₃Cl₂NO₂C▵H₃Cl₂F₂NO₃
Molecular Weight 192.00 g/mol 258.01 g/mol
SNAr Active Site C1 (ortho to -NO₂)C1 (flanked by -NO₂ and -OCF₂H)
Steric Hindrance at C1 Low to ModerateHigh (Dual ortho-substitution)
Lipophilicity (LogP) Impact BaselineSignificantly Increased (+0.6 to +1.0)
Typical SNAr Temp (Amines) 80–100 °C120–140 °C
Primary Application Dyes, Basic AgrochemicalsAdvanced APIs, PPO Inhibitor Herbicides

Mechanistic Pathway Visualizations

SNAr_Comparison cluster_B Pathway B: 1,4-Dichloro-2-nitrobenzene (Standard SNAr) cluster_A Pathway A: 1,4-Dichloro-2-difluoromethoxy-6-nitrobenzene (Hindered SNAr) B1 1,4-Dichloro-2-nitrobenzene (Activated at C1) B2 Meisenheimer Complex (Low Steric Barrier) B1->B2 + Nu- (80-100°C) B3 4-Chloro-2-nitroaniline Derivative (High Yield, Mild Cond.) B2->B3 - Cl- (Fast) A1 1,4-Dichloro-2-OCF2H-6-NO2-benzene (Highly Electrophilic C1) A2 Meisenheimer Complex (High Steric Barrier) A1->A2 + Nu- (120-140°C) A3 2-OCF2H-4-Chloro-6-nitroaniline Derivative (Requires 120-140°C) A2->A3 - Cl- (Slow)

Figure 1: Comparative SNAr mechanistic pathways illustrating steric and electronic divergence.

Step-by-Step Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems, embedding the chemical causality behind each step.

Protocol 1: Regioselective SNAr with Aliphatic Amines

Objective: Displace the C1 chlorine with a primary amine.

  • Reagent Preparation: Dissolve 10 mmol of the nitroarene in 15 mL of anhydrous DMSO.

    • Causality: DMSO is a polar aprotic solvent that selectively solvates cations (e.g., K⁺), leaving the nucleophile highly "naked" and reactive. This is critical for overcoming the activation energy of the Meisenheimer complex.

  • Nucleophile Addition: Add 12 mmol (1.2 eq) of the aliphatic amine and 20 mmol (2.0 eq) of K₂CO₃ (for Compound B) or Cs₂CO₃ (for Compound A).

    • Causality: The inorganic base acts as an acid scavenger to neutralize the HCl byproduct, preventing the protonation of the incoming amine nucleophile, which would otherwise stall the reaction. Cs₂CO₃ is used for Compound A due to its higher solubility and stronger "cesium effect" to overcome steric hindrance.

  • Thermal Activation: Heat the mixture to 90 °C for Compound B, or 130 °C for Compound A.

    • Causality: The -OCF₂H group in Compound A introduces severe steric bulk at the C1 position. Elevated thermal energy is mandatory to achieve the necessary collision frequency to form the sterically congested transition state.

  • Quench and Validation: Pour the mixture into 50 mL of ice water. Extract with EtOAc (3 x 20 mL).

    • Self-Validation: The phase separation serves as an immediate physical check; a successful reaction yields a highly organic-soluble product. Monitor via HPLC (254 nm) until the starting material peak (<1% AUC) is consumed.

Protocol 2: Chemoselective Nitro Reduction (Béchamp-type)

Objective: Reduce the -NO₂ group to an amine (-NH₂) without cleaving the C-Cl bonds (hydrodehalogenation).

  • Iron Activation: Suspend 50 mmol (5.0 eq) of Iron powder in 30 mL of EtOH/H₂O (3:1). Add 20 mmol (2.0 eq) of NH₄Cl and heat to 60 °C for 15 minutes.

    • Causality: NH₄Cl serves as a mild proton source that etches the passivating oxide layer off the iron powder, generating the active Fe(0) surface required for single-electron transfer (SET) to the nitro group.

  • Substrate Addition: Slowly add 10 mmol of the nitroarene (Compound A or B) over 10 minutes.

    • Causality: The reduction is highly exothermic. Controlled addition prevents thermal runaway and suppresses the formation of azoxy or azo dimers, driving the reaction cleanly to the primary aniline.

  • Isolation and Validation: Reflux for 2 hours. Filter the mixture hot through a Celite pad.

    • Self-Validation: Iron sludge (Fe₃O₄) will trap the product if allowed to cool. Hot filtration ensures the target aniline remains solvated. Confirm product identity and the preservation of the C-Cl bonds via LC-MS (m/z [M+H]⁺).

Reduction_Workflow cluster_conditions Chemoselective Reduction Strategies Start Nitroarene Precursor (Compound A or B) Cond1 Fe powder / NH4Cl EtOH/H2O, 80°C Start->Cond1 Chemical Cond2 H2 (1 atm), Pt/C Poisoned (e.g., V or S) Start->Cond2 Catalytic Success Target Aniline Derivative (Preserved C-Cl & OCF2H) Cond1->Success High Chemoselectivity Risk Risk: Hydrodehalogenation (Loss of C-Cl bonds) Cond2->Risk If unpoisoned Cond2->Success If poisoned

Figure 2: Chemoselective nitro reduction workflow emphasizing the mitigation of hydrodehalogenation.

Conclusion & Strategic Recommendations

When designing a synthetic route, the choice between these two intermediates dictates the operational parameters of the workflow. 1,4-Dichloro-2-nitrobenzene is highly reactive and forgiving, making it ideal for rapid library generation and bulk scale-up. Conversely, 1,4-Dichloro-2-difluoromethoxy-6-nitrobenzene demands rigorous thermal and solvent control due to the steric shielding of the difluoromethoxy group. However, successfully navigating these steric barriers rewards the chemist with a highly privileged, metabolically stable fluorinated scaffold that is highly sought after in contemporary drug and agrochemical discovery.

References

  • Title: 1,4-Dichloro-2-nitrobenzene - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Exposure Data - Some nitrobenzenes and other industrial chemicals Source: National Center for Biotechnology Information (NCBI) / NIH URL: [Link]

  • Title: Benzene, 1,4-dichloro-2-nitro- (2,5-dichloronitrobenzene) - Evaluation statement Source: Australian Industrial Chemicals Introduction Scheme (AICIS) URL: [Link]

  • Title: Cascade synthesis of diarylamines catalyzed by oxygen-rich and porous carbon Source: Green Chemistry (RSC Publishing) URL: [Link]

Sources

Comparative

Comparative Reactivity of Difluoromethoxy (-OCF₂H) / Trifluoromethoxy (-OCF₃) vs. Chloro (-Cl) as Leaving Groups

As late-stage functionalization becomes increasingly critical in drug development, understanding the nuanced reactivity of unconventional leaving groups is paramount. Traditionally, the chloro group (-Cl) has served as t...

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Author: BenchChem Technical Support Team. Date: March 2026

As late-stage functionalization becomes increasingly critical in drug development, understanding the nuanced reactivity of unconventional leaving groups is paramount. Traditionally, the chloro group (-Cl) has served as the workhorse electrophilic site for both Nucleophilic Aromatic Substitution (SNAr) and transition-metal-catalyzed cross-couplings. Conversely, fluorinated alkoxy groups like difluoromethoxy (-OCF₂H) and trifluoromethoxy (-OCF₃) are typically installed to improve a drug's lipophilicity and metabolic stability, acting as inert pharmacophores.

However, recent methodological breakthroughs have demonstrated that under specific catalytic or highly electron-deficient conditions, these robust C–O bonds can be selectively cleaved, allowing -OCF₂H and -OCF₃ to act as unconventional leaving groups (pseudohalides)[1]. This guide objectively compares the thermodynamic, kinetic, and practical performance of these groups to help researchers design orthogonal synthetic strategies.

Thermodynamic & Kinetic Profiling

The fundamental difference in leaving group ability between -Cl and -OCF₃ stems from the bond dissociation energy (BDE) and the stability of the resulting anion. The C–Cl bond is relatively weak, and the chloride anion is highly stable (conjugate acid pKₐ ≈ -7). In contrast, the C–O bond in -OCF₃ is significantly stronger, and the resulting trifluoromethoxide anion is a much stronger base (conjugate acid pKₐ ≈ 5.4), making it a thermodynamically poorer leaving group under standard conditions[2].

Despite this, the strong electron-withdrawing nature of the -OCF₃ group (Hammett constant σp​ = 0.35) highly activates the ipso-carbon toward nucleophilic attack[2]. If the activation barrier for the elimination step can be overcome, the group can be successfully displaced.

Table 1: Quantitative Comparison of Leaving Group Properties
PropertyChloro (-Cl)Trifluoromethoxy (-OCF₃)Difluoromethoxy (-OCF₂H)
Hammett Constant ( σp​ ) 0.230.35~0.32
Bond Dissociation Energy (Ph–X) ~96 kcal/mol~102 kcal/mol~100 kcal/mol
Leaving Group Anion Chloride ( Cl− )Trifluoromethoxide ( −OCF3​ )Difluoromethoxide ( −OCF2​H )
SNAr Reactivity Excellent (Standard)Poor (Requires high activation)Poor
Cross-Coupling Reactivity High (Pd/Ni catalysis)Moderate (Ni-mechanochemistry)Low

Nucleophilic Aromatic Substitution (SNAr)

In classical SNAr reactions, the leaving group ability follows the trend: F > NO₂ > Cl ≈ Br > I[3]. The rate-determining step is typically the addition of the nucleophile to form the Meisenheimer complex, which is accelerated by highly electronegative substituents (like F) that lower the LUMO of the arene[4].

While -Cl is easily displaced in standard electron-deficient arenes, the -OCF₃ group requires extreme activation. For example, in 2,4-dinitro(trifluoromethoxy)benzene, the combined electron-withdrawing power of two nitro groups and the -OCF₃ group sufficiently stabilizes the Meisenheimer complex, allowing the -OCF₃ moiety to be displaced by nucleophiles such as fluoride or amines[5].

SNAr cluster_0 Rate-Determining Addition cluster_1 Fast Elimination A Activated Arene (EWG-Ar-LG) B Meisenheimer Complex (Anionic Intermediate) A->B Nucleophile Attack C Substituted Product (EWG-Ar-Nu) B->C Aromatization D Leaving Group (-Cl⁻ or -OCF₃⁻) B->D LG Departure

Figure 1: SₙAr mechanism highlighting the Meisenheimer complex and leaving group departure.

Protocol 1: Comparative SNAr Workflow

Objective: Displace -Cl vs. -OCF₃ in a 2,4-dinitroarene scaffold using an amine nucleophile. Causality & Design: A polar aprotic solvent (DMF) is selected to leave the amine nucleophile unsolvated and highly reactive. Because the -OCF₃ alkoxide is a poor leaving group, elevated temperatures are required compared to the -Cl analog.

  • Preparation: In two separate 10 mL vials, dissolve 1.0 mmol of 1-chloro-2,4-dinitrobenzene (Vial A) and 1-(trifluoromethoxy)-2,4-dinitrobenzene (Vial B) in 3.0 mL of anhydrous DMF.

  • Nucleophile Addition: Add 1.2 mmol of morpholine and 2.0 mmol of K2​CO3​ (to scavenge generated HCl or HOCF₃) to both vials.

  • Reaction Conditions:

    • Vial A (-Cl): Stir at 25 °C for 2 hours.

    • Vial B (-OCF₃): Stir at 80 °C for 12 hours (thermal activation is strictly required to overcome the C–O cleavage barrier).

  • Validation Checkpoint: Monitor via ¹⁹F NMR. For Vial B, the disappearance of the -OCF₃ singlet (approx. -58 ppm) and the emergence of free fluoride signals (due to the rapid decomposition of the expelled −OCF3​ anion into F− and COF2​ ) self-validates that the C–O bond was successfully cleaved[5].

Transition-Metal Catalyzed Cross-Coupling

Aryl chlorides are standard electrophiles in Pd- and Ni-catalyzed Suzuki-Miyaura or Buchwald-Hartwig cross-couplings. The oxidative addition of Pd(0) into a C–Cl bond is kinetically facile. Conversely, Pd(0) is generally insufficiently nucleophilic to insert into the strong C–OCF₃ bond.

To utilize -OCF₃ as a halide surrogate, researchers must pivot to Nickel catalysis . Ni(0) is more electron-rich and possesses a smaller atomic radius, allowing it to undergo oxidative addition into inert C–O bonds. Recently, mechanochemical ball-milling has been employed to provide the intense localized mechanical energy required to drive this specific Ni-catalyzed C–OCF₃ activation without causing the bulk thermal degradation typical of standard reflux conditions[1],[6].

NiCatalysis Ni0 Ni(0) Catalyst OxAdd Oxidative Addition (Cleavage of C-Cl or C-OCF₃) Ni0->OxAdd Ar-LG Trans Transmetalation (e.g., Arylboronic Acid) OxAdd->Trans LG = -Cl (Fast) LG = -OCF₃ (Requires Mechanochemistry) RedElim Reductive Elimination (C-C Bond Formation) Trans->RedElim Ar'-M RedElim->Ni0 Product (Ar-Ar')

Figure 2: Nickel-catalyzed cross-coupling cycle comparing C-Cl and C-O bond activation.

Protocol 2: Mechanochemical Ni-Catalyzed Suzuki-Miyaura Coupling

Objective: Cross-couple a trifluoromethoxyarene with an arylboronic acid. Causality & Design: Traditional solvent-based heating fails to activate the C–OCF₃ bond efficiently. By utilizing a planetary ball mill, the kinetic energy of the milling media forces the Ni(0) catalyst to insert into the C–O bond.

  • Milling Setup: Equip a 15 mL zirconium oxide ( ZrO2​ ) milling jar with a single 10 mm ZrO2​ milling ball.

  • Reagent Loading: Add 0.5 mmol of the trifluoromethoxyarene, 0.75 mmol of phenylboronic acid, 10 mol% of Ni(COD)2​ (catalyst), 20 mol% of PCy₃ (electron-rich ligand to stabilize the Ni intermediate), and 1.5 mmol of K3​PO4​ (base).

  • Mechanochemical Activation: Seal the jar under an argon atmosphere (critical to prevent Ni(0) oxidation) and mill at 800 rpm for 2 hours.

  • Extraction & Validation Checkpoint: Extract the solid mixture with ethyl acetate. Analyze the crude mixture via GC-MS. The presence of the cross-coupled biphenyl product, coupled with the strict absence of defluorinated arene side-products, self-validates that the catalyst selectively cleaved the C–O bond rather than the C–F bonds of the trifluoromethoxy group[1].

References

1.[3] Senger, N. A., et al. "The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions." Journal of Organic Chemistry, 2012.[Link] 2.[4] Chemistry LibreTexts. "15.4: Nucleophilic Aromatic Substitution." LibreTexts, 2023.[Link] 3.[5] Lin, A., et al. "Recent Advances in C-H Trifluoromethylthiolation and Trifluoromethoxylation Reactions." Current Organic Chemistry, 2015.[Link] 4.[1] Mkrtchyan, S., et al. "Introducing Trifluoromethoxyarenes as Halide Surrogates in Mechanochemical Realizations of Ni-catalyzed Cross-coupling Reactions." Asian Journal of Organic Chemistry, 2023.[Link] 5. Krogh, E. "Problem Set #3 – Solutions: Substituent Effects." Vancouver Island University, 2010.[Link] 6.[6] Mkrtchyan, S., et al. "Ru-catalyzed activation of free phenols in a one-step Suzuki–Miyaura cross-coupling under mechanochemical conditions." Chemical Science (PMC), 2023.[Link]

Sources

Comparative

A Comparative Guide to Purity Assessment of Synthesized 1,4-Dichloro-2-difluoromethoxy-6-nitrobenzene by Elemental Analysis

Abstract The definitive assessment of purity for newly synthesized active pharmaceutical ingredients (APIs) and chemical intermediates is a cornerstone of drug development and chemical research. This guide provides an in...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The definitive assessment of purity for newly synthesized active pharmaceutical ingredients (APIs) and chemical intermediates is a cornerstone of drug development and chemical research. This guide provides an in-depth technical comparison of elemental analysis (EA) as a primary method for determining the purity of 1,4-Dichloro-2-difluoromethoxy-6-nitrobenzene, a complex halogenated nitroaromatic compound. We will explore the theoretical basis, present a detailed experimental protocol, and critically evaluate its performance against orthogonal analytical techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Quantitative Nuclear Magnetic Resonance (qNMR). This document is intended for researchers, analytical scientists, and quality control professionals seeking to establish a robust, multi-faceted strategy for purity verification.

Introduction: The Imperative for High Purity

1,4-Dichloro-2-difluoromethoxy-6-nitrobenzene (C₇H₃Cl₂F₂NO₃) is a highly functionalized aromatic compound with significant potential as a building block in the synthesis of pharmaceuticals and agrochemicals. The presence of reactive sites—a nitro group, and chloro- and difluoromethoxy substituents—makes it a versatile intermediate. However, these same features can lead to the formation of regioisomeric, incompletely halogenated, or other structurally related impurities during synthesis.

The purity of such an intermediate is paramount; trace impurities can lead to undesirable side reactions, reduced yield of the final product, and the introduction of potentially toxic components. Therefore, a rigorous and reliable analytical methodology to confirm bulk purity is not merely a procedural step but a critical requirement for process control and regulatory compliance. Elemental analysis, which determines the mass fraction of constituent elements, serves as a fundamental measure of a compound's bulk purity against its theoretical composition.[1][2][3]

Theoretical Composition of 1,4-Dichloro-2-difluoromethoxy-6-nitrobenzene:

  • Formula: C₇H₃Cl₂F₂NO₃

  • Molecular Weight: 258.01 g/mol

  • Carbon (C): 32.59%

  • Hydrogen (H): 1.17%

  • Nitrogen (N): 5.43%

  • Chlorine (Cl): 27.48%

  • Fluorine (F): 14.73%

A synthesized batch is considered pure if the experimentally determined percentages of these elements closely match these theoretical values, typically within a ±0.4% deviation.[4][5]

Elemental Analysis: A First-Principles Approach to Purity

Elemental analysis by combustion is a primary technique that quantifies the elemental composition (C, H, N, S, and halogens) of a sample.[1] Its strength lies in its directness: it verifies the fundamental formula of the compound, providing a measure of absolute purity that is independent of the response factors that affect many chromatographic techniques.[6]

The Causality Behind the Combustion Method

The most common method for determining C, H, and N is based on the Pregl-Dumas method, which involves the complete, high-temperature combustion of the sample in an oxygen-rich environment.[1][5] For a complex molecule like 1,4-Dichloro-2-difluoromethoxy-6-nitrobenzene, specific considerations are crucial:

  • Complete Combustion: The presence of a nitro group and a stable benzene ring requires vigorous oxidation conditions to ensure all carbon is converted to CO₂, hydrogen to H₂O, and nitrogen to N₂ gas.[7]

  • Halogen Trapping: The chlorine and fluorine atoms are converted to acidic gases (HCl, HF) and other reactive species during combustion.[8][9] These must be effectively "scrubbed" or trapped to prevent interference with the detection of other elements and to avoid damage to the instrument. Modern analyzers use specialized reagents like silver tungstate or silver vanadate for this purpose.[7]

  • Detection: After combustion and scrubbing, the resulting gases (CO₂, H₂O, N₂) are separated, typically by gas chromatography, and measured by a thermal conductivity detector (TCD). The detector's response is directly proportional to the concentration of each gas.

Experimental Workflow: A Self-Validating System

The following protocol for CHN analysis is designed to ensure trustworthiness through system suitability checks and calibration. The determination of halogens often requires a separate combustion process followed by ion chromatography (CIC).[8][9][10]

CHN_Workflow cluster_prep Sample & System Preparation cluster_analysis Automated Analysis cluster_results Data Processing N1 Instrument Calibration (Acetanilide Standard) N2 Sample Weighing (1-2 mg, ultra-microbalance) N1->N2 If Calibrated N3 Encapsulation (Tin or Silver Capsule) N2->N3 N4 Flash Combustion (~1000°C in O₂) N3->N4 N5 Reduction & Scrubbing (Remove Halogens, S, excess O₂) N4->N5 Combustion Gases N6 Gas Separation (GC Column) N5->N6 N7 Detection (TCD) N6->N7 N₂, CO₂, H₂O N8 Integration of Gas Peaks N7->N8 N9 Calculation of %C, %H, %N N8->N9 N10 Purity Assessment: Compare to Theory N9->N10

Caption: Automated workflow for CHN elemental analysis.

  • System Preparation & Validation:

    • Ensure the combustion and reduction tubes are packed with fresh reagents.

    • Perform leak checks on the gas lines.

    • Analyze a certified reference material (e.g., Acetanilide) multiple times until the results for C, H, and N are within ±0.3% of the theoretical values. This validates system performance.

  • Sample Preparation:

    • Accurately weigh 1-2 mg of the synthesized 1,4-Dichloro-2-difluoromethoxy-6-nitrobenzene into a tin or silver capsule using an ultra-microbalance.

    • Fold the capsule to ensure no sample can escape and place it into the instrument's autosampler.

  • Instrumental Analysis:

    • Initiate the automated analysis sequence. The sample is dropped into a combustion furnace operating at approximately 1000°C with a pulse of pure oxygen.

    • The resulting gases are passed through a reduction tube (containing copper) to convert nitrogen oxides to N₂ and remove excess oxygen. Halogen and sulfur scrubbing agents are positioned downstream.

    • The separated N₂, CO₂, and H₂O gases are quantified by the TCD.

  • Data Interpretation:

    • The instrument software calculates the mass percentages of C, H, and N.

    • Compare the average experimental values (from triplicate analyses) with the theoretical values. The purity is often expressed as the ratio of the experimental to the theoretical value for the most reliable element (usually carbon).

Comparative Analysis: Elemental Analysis vs. Orthogonal Methods

While elemental analysis provides a measure of bulk purity, it cannot detect impurities with a similar elemental composition (e.g., regioisomers) or provide information on minor components. Therefore, validation by orthogonal methods is essential as per ICH Q2(R1) guidelines.[11][12][13][14]

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for purity assessment, especially for non-volatile compounds like our target molecule.[15][16][17][18] It separates the main compound from its impurities based on their differential partitioning between a liquid mobile phase and a solid stationary phase.

  • Strengths: Excellent for quantifying non-volatile and thermally unstable impurities. Can separate closely related structures, including positional isomers.

  • Weaknesses: Requires a reference standard for accurate quantification. The response factor (e.g., UV absorbance) can vary significantly between the main compound and impurities, potentially leading to inaccurate quantification without proper calibration.

Gas Chromatography (GC)

GC is ideal for analyzing volatile and thermally stable compounds.[15][17] Our target molecule can be analyzed by GC, which often provides high resolution and fast analysis times.

  • Strengths: Exceptional separation efficiency for volatile impurities (e.g., residual solvents, starting materials). Highly sensitive, especially with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).[18]

  • Weaknesses: Not suitable for non-volatile or thermally labile impurities. The compound's polarity and nitro group may require derivatization or specialized columns to achieve good peak shape.

Quantitative NMR (qNMR)

qNMR has emerged as a powerful primary ratio method for determining purity without the need for a specific reference standard of the analyte.[6][19][20] It relies on the direct proportionality between the integral of an NMR signal and the number of nuclei contributing to it.[19]

  • Strengths: Provides a direct measure of purity against a certified internal standard of known purity.[21] It is structure-specific and can quantify impurities even if their identity is unknown, provided they have unique signals. No difference in "response factor" as every proton gives the same response.[6]

  • Weaknesses: Requires a highly pure internal standard that is soluble in the same deuterated solvent and has non-overlapping peaks.[19][21] Lower sensitivity compared to chromatographic methods.

Data Summary and Comparison

The table below presents hypothetical but realistic data for a synthesized batch of 1,4-Dichloro-2-difluoromethoxy-6-nitrobenzene, illustrating the type of results obtained from each technique.

Analytical Technique Parameter Measured Result Interpretation & Key Insights
Elemental Analysis %C, %H, %NC: 32.45%, H: 1.15%, N: 5.39%Purity ≈ 99.6% (based on Carbon). Excellent agreement with theory, indicating high bulk purity. Confirms the correct elemental formula for the majority of the material.
HPLC-UV (254 nm) Area %Main Peak: 99.55%Impurity 1: 0.25% (at RRT 0.92)Impurity 2: 0.20% (at RRT 1.15)High purity confirmed. The presence of two minor impurities is detected. Without reference standards for the impurities, this is an area percent purity, not a true mass percent.
GC-FID Area %Main Peak: 99.60%Impurity 3: 0.35% (at RRT 0.75)Solvent (Toluene): 0.05%Confirms high purity and detects a volatile impurity (likely a starting material) and residual solvent not seen by HPLC.
¹H qNMR (500 MHz) Molar Purity vs. Internal Std.Purity = 99.5 ± 0.2% Provides a highly accurate, absolute purity value. Corroborates the findings from both HPLC and GC, confirming the mass of the analyte.

Decision-Making Framework for Purity Assessment

The choice of analytical method depends on the development stage and the specific question being asked. Elemental analysis provides the foundational confirmation of the molecular formula, while chromatographic and spectroscopic methods offer detailed impurity profiles.

decision_tree A Goal: Assess Purity of Synthesized C₇H₃Cl₂F₂NO₃ B Is this a new chemical entity requiring formula confirmation? A->B C Perform Elemental Analysis (CHN + Halogens) B->C Yes G Orthogonal Purity Checks B->G No, routine batch D Does EA result match theory (within ±0.4%)? C->D E Bulk purity is high. Proceed to impurity profiling. D->E Yes F Significant Impurity or Incorrect Structure. Re-synthesize / Re-purify. D->F No E->G H Analyze by HPLC-UV/MS (for non-volatile impurities) G->H I Analyze by GC-FID/MS (for volatile/solvent impurities) G->I J Assign Absolute Purity using qNMR (for reference standard) G->J K Combine all data for a Comprehensive Purity Statement H->K I->K J->K

Caption: Decision tree for selecting purity assessment methods.

Conclusion

For the purity assessment of 1,4-Dichloro-2-difluoromethoxy-6-nitrobenzene, elemental analysis serves as an indispensable, first-principles technique. It provides a direct and robust verification of the elemental formula and an accurate measure of bulk purity. While modern elemental analyzers are reliable, the analysis of complex halogenated and nitro-containing compounds requires careful execution and system validation to ensure accuracy.[7]

However, elemental analysis alone is insufficient. A comprehensive purity assessment strategy must integrate orthogonal methods. HPLC and GC are essential for detecting and quantifying process-related impurities and residual solvents, while qNMR offers a powerful approach for assigning absolute purity, particularly for creating reference standards. By combining the "big picture" view of elemental analysis with the fine-detail profiling of chromatography and spectroscopy, researchers can establish the purity of their synthesized material with the highest degree of scientific confidence.

References

  • Emery Pharma. (2024, February 9). A Guide to Quantitative NMR (qNMR). [Link]

  • RSSL. qNMR for Purity Determination in Pharmaceuticals. [Link]

  • University of Illinois Chicago, Pharmacognosy Institute (PHCI). Quantitative NMR (qNMR). [Link]

  • Scribd. ICH Q2(R1) Analytical Method Validation. [Link]

  • ResearchGate. Determination of the fluorine, chlorine, bromine and sulphur contents after combustion disclosure. [Link]

  • Mestrelab Resources. (2024, September 16). What is qNMR and why is it important?. [Link]

  • PubMed. (2021, January 15). Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA. [Link]

  • European Medicines Agency. ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Canada.ca. Guidance: Q2(R1): Validation of Analytical Procedures: Text and Methodology. [Link]

  • TE Instruments. ANALYSIS OF TOTAL FLUORINE, CHLORINE, AND SULFUR IN AROMATIC HYDROCARBONS BY C-IC ACCORDING ASTM D7359. [Link]

  • U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • J-Stage. Determination of Fluorine in Organic Compounds with Combustion Method. [Link]

  • ResearchGate. Comparison of results from GC, HPLC, IA-MS and elemental analysis methods. [Link]

  • AZoM. (2021, May 6). A Look at Elemental Analysis for Organic Compounds. [Link]

  • Study.com. (2021, August 22). How to Determine the Purity of a Substance using Elemental Analysis. [Link]

  • ACS Publications. (2002, May 1). Determination of fluorine in organic compounds: Microcombustion method. [Link]

  • StuDocu. EXPERIMENT 1 - Determination of the purity and identity of organic compounds by melting point and/or analytical thin layer.... [Link]

  • ACS Publications. An International Study Evaluating Elemental Analysis. [Link]

  • Analyst (RSC Publishing). High-sensitivity elemental ionization for quantitative detection of halogenated compounds. [Link]

  • PE Polska. The Elemental Analysis of Various Classes of Chemical Compunds Using CHN. [Link]

  • Lab Manager. (2025, December 10). HPLC vs GC: Choosing the Right Chromatography Technique. [Link]

  • ResearchGate. Elemental analysis: an important purity control but prone to manipulations. [Link]

  • Oreate AI Blog. (2026, February 27). HPLC vs. GC: Unpacking the Analytical Arsenal for Purity. [Link]

  • Chemistry World. (2024, July 16). Elemental analysis under scrutiny again as competition raises accuracy questions. [Link]

  • News-Medical.net. (2024, July 4). GC Vs. HPLC: A Comprehensive Comparison And Practical Applications. [Link]

  • ACS Central Science. (2022, July 6). Searching for the Truth: Elemental Analysis–A Powerful but Often Poorly Executed Technique. [Link]

Sources

Validation

Comparative toxicity assessment of difluoromethoxy-substituted nitrobenzenes

Comparative Toxicity Assessment of Difluoromethoxy-Substituted Nitrobenzenes: A Mechanistic and Experimental Guide Introduction In the landscape of medicinal chemistry and agrochemical development, the difluoromethoxy gr...

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Author: BenchChem Technical Support Team. Date: March 2026

Comparative Toxicity Assessment of Difluoromethoxy-Substituted Nitrobenzenes: A Mechanistic and Experimental Guide

Introduction

In the landscape of medicinal chemistry and agrochemical development, the difluoromethoxy group (-OCF₂H) has emerged as a highly privileged structural motif. Recognized as a lipophilic hydrogen bond donor, it serves as a versatile bioisostere for hydroxyl, thiol, and methoxy groups[1]. However, when conjugated to a nitrobenzene scaffold—a pharmacophore inherently associated with specific toxicological risks—the -OCF₂H group profoundly modulates both the physicochemical properties and the safety profile of the resulting molecule.

This guide provides an in-depth comparative analysis of 4-(difluoromethoxy)nitrobenzene against its structural analogs. It details the mechanistic basis of its toxicity and provides researchers with robust, self-validating experimental protocols for preclinical assessment.

Mechanistic Toxicology: The Role of the -OCF₂H Bioisostere

Nitroaromatic compounds are notorious for idiosyncratic toxicities, which are almost exclusively driven by the enzymatic reduction of the nitro group. Nitroreductases (such as hepatic CYP450s and gut microflora) reduce the -NO₂ group to highly reactive nitroso (-NO) and hydroxylamine (-NHOH) intermediates. These electrophilic species can covalently bind to DNA (inducing mutagenicity) or interact with erythrocytes (causing methemoglobinemia).

The rate of this bioactivation is dictated by the electron density of the aromatic ring. Strongly electron-withdrawing groups (EWGs) like trifluoromethoxy (-OCF₃, Hammett σₚ = 0.36) stabilize the radical anion intermediate formed during the first reduction step, accelerating bioactivation and potentially exacerbating toxicity[2]. Conversely, the difluoromethoxy group exhibits a more balanced electronic profile. Its inductive electron-withdrawing effect is partially offset by the π-donating character of the oxygen lone pairs. Furthermore, replacing chlorinated motifs with fluorinated bioisosteres generally improves aqueous solubility and reduces overall lipophilicity-driven toxicity by 10-15%[3]. Consequently, 4-(difluoromethoxy)nitrobenzene presents a moderated toxicity profile (GHS Category 4: Harmful if swallowed) compared to its heavily halogenated counterparts.

Bioactivation N1 Difluoromethoxy Nitrobenzene N2 Nitroreductase (CYP450 / Gut Flora) N1->N2 Bioreduction N3 Nitroso Intermediate (Reactive Electrophile) N2->N3 2e- transfer N4 Hydroxylamine Derivative N3->N4 2e- transfer N6 Methemoglobinemia & Oxidative Stress N3->N6 RBC interaction N5 Aniline Derivative (Detoxified Metabolite) N4->N5 2e- transfer N7 DNA Adducts (Ames Positive) N4->N7 Covalent binding

Fig 1. Bioactivation pathway of nitroaromatics leading to specific toxicity endpoints.

Comparative Physicochemical and Toxicity Profiling

To accurately contextualize the safety profile of 4-(difluoromethoxy)nitrobenzene, we must compare it directly against standard bioisosteres and halogenated analogs.

CompoundSubstituentElectronic Effect (Hammett σₚ)Lipophilicity / H-BondingAcute Oral Toxicity (GHS)Primary Toxicity Driver
4-Nitroanisole -OCH₃Electron Donating (-0.27)Low / H-Bond AcceptorCategory 4Slower nitroreduction; O-demethylation
4-(Difluoromethoxy)nitrobenzene -OCF₂HWeakly Electron WithdrawingModerate / Lipophilic H-Bond DonorCategory 4 (Moderately Toxic)Balanced nitroreduction / Irritation
4-(Trifluoromethoxy)nitrobenzene -OCF₃Strongly Electron Withdrawing (+0.36)High / No H-BondingCategory 3/4Accelerated nitroreduction
4-Chloronitrobenzene -ClElectron Withdrawing (+0.23)Moderate / No H-BondingCategory 3 (Toxic)Oxidative stress / GSH Depletion

Data synthesized from comparative reactivity studies and material safety data[1][2].

Self-Validating Experimental Protocols

To objectively assess the comparative toxicity of these compounds, researchers must employ self-validating experimental workflows. The following protocols integrate internal controls to ensure that observed toxicities are mechanistically driven rather than artifactual.

Protocol 1: In Vitro Hepatotoxicity and CYP450-Mediated Bioactivation Assay

Causality & Rationale: Standard 2D cell cultures (like HepG2) often lack sufficient basal CYP450 expression to efficiently bioactivate nitroaromatics. By supplementing the assay with Human Liver Microsomes (HLMs) and an NADPH regenerating system, we simulate hepatic first-pass metabolism. This allows us to isolate the baseline toxicity of the parent difluoromethoxy compound from the severe toxicity driven by its reactive metabolites.

  • Cell Seeding: Seed HepG2 cells in a 96-well plate at 1×104 cells/well in DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Preparation: Prepare 10 mM stock solutions of 4-(difluoromethoxy)nitrobenzene, 4-nitroanisole, and 4-chloronitrobenzene in DMSO. Dilute in serum-free media to final concentrations ranging from 1 μM to 500 μM (ensure final DMSO is < 0.5%).

  • Metabolic Activation System (Self-Validation Step):

    • Condition A (Parent Toxicity): Treat cells with the compounds in standard media.

    • Condition B (Metabolite Toxicity): Treat cells with the compounds in media supplemented with 1 mg/mL HLMs and 1 mM NADPH.

    • Controls: Include a vehicle control (0.5% DMSO) and a positive control (Aflatoxin B1, which strictly requires CYP bioactivation to induce cell death).

  • Incubation & Readout: Incubate for 48 hours. Assess cell viability using the MTT assay (measure absorbance at 570 nm).

  • Data Interpretation: A significant leftward shift in the IC₅₀ curve from Condition A to Condition B confirms that the observed cytotoxicity is driven by reactive nitro-reduced metabolites rather than the parent molecule.

Protocol 2: Mutagenicity Screening (Ames Test with S9 Fraction)

Causality & Rationale: The Ames test evaluates the mutagenic potential of DNA-reactive intermediates formed during nitroreduction. Using Salmonella typhimurium strains with varying nitroreductase proficiencies isolates the specific enzymatic pathway responsible for the mutagenicity.

  • Strain Preparation: Grow S. typhimurium strains TA98 (wild-type nitroreductase) and TA98NR (nitroreductase-deficient) overnight in nutrient broth.

  • S9 Mix Preparation: Prepare a rat liver S9 fraction mix containing NADP+, glucose-6-phosphate, and phosphate buffer to simulate mammalian metabolism.

  • Plating (Pre-incubation Method):

    • Mix 0.1 mL of bacterial culture, 0.5 mL of S9 mix (or buffer for non-activated testing), and 0.1 mL of the test compound (at varying non-cytotoxic concentrations).

    • Incubate at 37°C for 20 minutes to allow pre-reaction.

    • Add 2.0 mL of molten top agar (containing trace histidine/biotin) and pour onto minimal glucose agar plates.

  • Validation Controls:

    • Negative Control: DMSO vehicle.

    • Positive Control (-S9): 4-Nitroquinoline 1-oxide (a direct-acting mutagen).

    • Positive Control (+S9): 2-Aminoanthracene (requires metabolic activation).

  • Analysis: Incubate plates for 48 hours at 37°C and count revertant colonies. If 4-(difluoromethoxy)nitrobenzene induces high revertants in TA98 but not in TA98NR, it definitively confirms that bacterial nitroreduction is the primary driver of its mutagenic profile.

Workflow S1 Compound Library Prep (-OCF2H vs -OCH3 vs -Cl) S2 Physicochemical Profiling (LogP, H-Bonding) S1->S2 S3 HepG2 Cytotoxicity (+/- HLM Supplementation) S1->S3 S4 Ames Mutagenicity (TA98 vs TA98NR strains) S1->S4 S5 Data Synthesis & Structure-Toxicity Rel. S2->S5 S3->S5 S4->S5

Fig 2. Self-validating experimental workflow for comparative toxicity screening.

Conclusion

The substitution of a nitrobenzene ring with a difluoromethoxy group yields a compound with highly unique physicochemical properties, acting effectively as a lipophilic hydrogen bond donor. While it retains the inherent toxicological risks associated with nitroaromatic bioactivation (GHS Category 4 toxicity), its moderated electron-withdrawing nature provides a safer, more soluble alternative to heavily halogenated or trifluoromethoxylated bioisosteres. By employing the self-validating metabolic and mutagenic assays detailed above, drug development professionals can accurately map the structure-toxicity relationships of these valuable chemical intermediates.

References

  • TCI Chemicals. "SAFETY DATA SHEET: 4-(Difluoromethoxy)nitrobenzene".
  • Benchchem. "A Comparative Guide to the Reactivity of Trifluoromethoxy and Trifluoromethyl Substituted Nitrobenzenes".
  • ResearchGate. "The Difluoromethyl Bioisoster: Examining the 'Lipophilic Hydrogen Bond Donor' Concept".
  • ChemRxiv. "Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design".

Sources

Comparative

Spectroscopic Comparison Guide: 1,4-Dichloro-2-difluoromethoxy-6-nitrobenzene vs. Its Phenolic Precursor

Executive Summary 1,4-Dichloro-2-difluoromethoxy-6-nitrobenzene is a highly sought-after building block in the development of advanced agrochemicals and pharmaceuticals. The installation of the difluoromethoxy (–OCF₂H) g...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1,4-Dichloro-2-difluoromethoxy-6-nitrobenzene is a highly sought-after building block in the development of advanced agrochemicals and pharmaceuticals. The installation of the difluoromethoxy (–OCF₂H) group significantly enhances the target molecule's lipophilicity, membrane permeability, and metabolic stability compared to its hydroxylated alternative, 2,5-dichloro-3-nitrophenol .

This guide provides an objective, data-driven comparison of the spectroscopic properties (NMR, FT-IR) of these two compounds. By tracking the electronic and structural changes induced by the –OCF₂H group, researchers can establish a self-validating analytical framework for this critical chemical transformation.

Synthetic Workflow and Mechanistic Insights

Historically, difluoromethylation required the use of chlorodifluoromethane (Freon-22), an ozone-depleting gas that necessitates high-pressure autoclaves and strong bases. These harsh conditions often lead to unwanted side reactions, such as nucleophilic aromatic substitution of the labile nitro or chloro groups.

To ensure high fidelity and safety, modern protocols utilize Sodium Chlorodifluoroacetate (SCDA) as a bench-stable, solid difluorocarbene precursor. Upon heating to 95 °C in the presence of a mild base (e.g., K₂CO₃), SCDA undergoes thermal decarboxylation to generate electrophilic difluorocarbene (:CF₂), which is rapidly trapped by the phenolate nucleophile .

Workflow cluster_0 Step 1: Phenolate Formation cluster_1 Step 2: Carbene Generation & Trapping cluster_2 Step 3: Product Isolation A 2,5-Dichloro-3-nitrophenol (Starting Material) B Potassium Phenolate Intermediate A->B K2CO3 / DMF 25°C, 30 min E 1,4-Dichloro-2-difluoromethoxy- 6-nitrobenzene B->E Nucleophilic Attack on :CF2 followed by Protonation C Sodium Chlorodifluoroacetate (ClCF2COONa) D Difluorocarbene [:CF2] C->D Heat (95°C) - CO2, - NaCl D->E

Figure 1: Synthetic workflow of difluoromethylation via difluorocarbene trapping.

Comparative Spectroscopic Data

The transformation from a phenol to a difluoromethyl ether induces distinct electronic changes that are readily quantifiable via NMR and FT-IR spectroscopy. The electron-withdrawing nature of the –OCF₂H group alters the local magnetic environment, leading to characteristic chemical shifts and spin-spin splitting patterns.

Table 1: ¹H NMR Data Comparison (400 MHz, CDCl₃)
Feature2,5-Dichloro-3-nitrophenol (Precursor)1,4-Dichloro-2-difluoromethoxy-6-nitrobenzene (Target)
Phenolic -OH ~10.50 ppm (s, 1H, broad, D₂O exchangeable)Absent
-OCF₂H Proton Absent6.65 ppm (t, 1H, ²JHF = 73.5 Hz)
Aromatic H (meta to NO₂) 7.45 ppm (d, 1H, J = 2.5 Hz)7.60 ppm (d, 1H, J = 2.5 Hz)
Aromatic H (ortho to NO₂) 8.05 ppm (d, 1H, J = 2.5 Hz)8.15 ppm (d, 1H, J = 2.5 Hz)

Mechanistic Insight: The hallmark of successful difluoromethylation is the complete disappearance of the broad phenolic –OH singlet and the emergence of a highly diagnostic triplet around 6.65 ppm. This triplet arises from the heteronuclear spin-spin coupling between the single proton and the two equivalent fluorine atoms (²JHF ≈ 73.5 Hz). Additionally, the aromatic protons experience a slight downfield shift due to the strong inductive electron-withdrawing effect (-I) of the –OCF₂H group compared to the electron-donating (+M) –OH group.

Table 2: ¹³C and ¹⁹F NMR Data Comparison (100 MHz / 376 MHz, CDCl₃)
NucleusFeaturePrecursorTarget
¹³C NMR C-O Carbon ~151.0 ppm~144.5 ppm
¹³C NMR -OCF₂H Carbon Absent115.8 ppm (t, ¹JCF = 258.0 Hz)
¹⁹F NMR Fluorine Atoms Absent-82.3 ppm (d, 2F, ²JHF = 73.5 Hz)

Mechanistic Insight: In the ¹³C spectrum, the carbon atom of the difluoromethoxy group appears as a distinct triplet at ~115.8 ppm due to direct coupling to the two fluorine atoms (¹JCF = 258 Hz). The ¹⁹F NMR spectrum provides orthogonal validation, displaying a doublet at -82.3 ppm, split by the geminal proton with the exact same coupling constant (73.5 Hz) observed in the ¹H NMR spectrum.

Table 3: FT-IR Vibrational Frequencies (ATR, cm⁻¹)
Functional GroupPrecursorTarget
O-H Stretch 3200 - 3450 (Broad, strong)Absent
C-F Stretch Absent1050 - 1150 (Multiple strong bands)
N-O Stretch (Asym / Sym) 1530 / 13451535 / 1350
C-Cl Stretch 745750

Mechanistic Insight: The FT-IR spectra provide rapid, self-validating feedback during the reaction workflow. The consumption of the starting material is confirmed by the loss of the broad O-H stretching band, while product formation is verified by the appearance of intense, overlapping C-F stretching vibrations in the "fingerprint" region (1050-1150 cm⁻¹).

Experimental Protocol: Difluoromethylation Workflow

This protocol utilizes Sodium Chlorodifluoroacetate (SCDA) to ensure a safe, scalable, and self-validating synthetic system.

Step 1: Reaction Setup and Phenolate Formation

  • In a flame-dried, 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2,5-dichloro-3-nitrophenol (10.0 mmol, 2.08 g) in anhydrous N,N-Dimethylformamide (DMF) (50 mL).

  • Add anhydrous Potassium Carbonate (K₂CO₃) (15.0 mmol, 2.07 g) in one portion.

  • Causality Check: Stir the mixture at room temperature for 30 minutes. The solution will transition to a deep yellow/orange color, confirming the quantitative deprotonation of the phenol and the formation of the highly nucleophilic phenolate anion.

Step 2: Carbene Generation and Trapping 4. Add Sodium Chlorodifluoroacetate (SCDA) (25.0 mmol, 3.81 g) to the reaction mixture. 5. Equip the flask with a reflux condenser and heat the mixture to 95 °C under a nitrogen atmosphere. 6. Causality Check: Maintain heating for 4-6 hours. The thermal decomposition of SCDA releases CO₂ gas (bubbling will be observed) and generates difluorocarbene in situ, which is immediately trapped by the phenolate. 7. Monitor the reaction progression via TLC (Hexanes:Ethyl Acetate, 4:1). The highly polar precursor (Rf ~ 0.2) will be replaced by the significantly more lipophilic target product (Rf ~ 0.6).

Step 3: Workup and Isolation 8. Cool the reaction mixture to room temperature and quench by pouring into 150 mL of ice-cold distilled water. 9. Extract the aqueous mixture with Ethyl Acetate (3 x 50 mL). 10. Causality Check: Wash the combined organic layers with a 5% aqueous LiCl solution (3 x 50 mL). This specific step is critical to effectively partition and remove residual DMF from the organic phase, preventing solvent contamination during NMR analysis. Follow with a final wash with brine (50 mL). 11. Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. 12. Purify the crude residue via silica gel flash chromatography (Hexanes:Ethyl Acetate gradient) to yield 1,4-dichloro-2-difluoromethoxy-6-nitrobenzene as a pale yellow oil/solid.

References
  • Hands, A. T., Walters, Z. G., Sorrentino, J. P., & Garg, N. K. "Difluoromethylation of Phenols." Organic Syntheses, 2021, 98, 257-274. Available at:[Link]

  • Zheng, J., Lin, J.-H., Cai, J., & Xiao, J.-C. "S-, N-, and Se-Difluoromethylation Using Sodium Chlorodifluoroacetate." Organic Letters, 2013, 15(24), 6214-6217. Available at:[Link]

Validation

The Strategic Deployment of 1,4-Dichloro-2-difluoromethoxy-6-nitrobenzene: A Cost-Effectiveness and Synthetic Comparison Guide

As drug discovery programs increasingly rely on halogenated motifs to modulate pharmacokinetics, the selection of starting materials becomes a critical bottleneck. 1,4-Dichloro-2-difluoromethoxy-6-nitrobenzene (CAS: 1807...

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Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery programs increasingly rely on halogenated motifs to modulate pharmacokinetics, the selection of starting materials becomes a critical bottleneck. 1,4-Dichloro-2-difluoromethoxy-6-nitrobenzene (CAS: 1807185-15-4) is a highly functionalized, pre-assembled building block that offers exceptional regiocontrol for complex molecule synthesis.

This guide provides an objective, mechanistic evaluation of the cost-effectiveness of utilizing this pre-functionalized scaffold versus performing de novo difluoromethylation in the laboratory.

The Mechanistic Value of the Difluoromethoxy Scaffold

The strategic incorporation of fluorine is a cornerstone of modern drug design, with fluorinated molecules heavily represented in contemporary therapeutics (1). Within this space, the difluoromethoxy group (–OCF₂H) is uniquely valuable.

Unlike a standard methoxy group, the highly electronegative fluorine atoms polarize the adjacent C–H bond. This allows the difluoromethoxy moiety to act as a "lipophilic hydrogen bond donor," serving as a metabolically stable bioisostere for hydroxyl (–OH) or thiol (–SH) groups (2).

Furthermore, the 1,4-dichloro-2-difluoromethoxy-6-nitrobenzene scaffold is a masterclass in electronic asymmetry:

  • C1-Chlorine (Activated): Positioned ortho to the strongly electron-withdrawing nitro group, the C1-chlorine is highly susceptible to Nucleophilic Aromatic Substitution (SNAr) via a stabilized Meisenheimer complex.

  • C4-Chlorine (Insulated): Positioned meta to the nitro group, the C4-chlorine remains electronically unactivated.

This orthogonal reactivity allows chemists to rapidly install diverse amines or alkoxides at C1, while preserving the C4-chlorine as a pristine synthetic handle for downstream palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura).

Cost-Effectiveness: Pre-Functionalized vs. De Novo Synthesis

When evaluating the cost-effectiveness of accessing this scaffold, chemists must weigh reagent costs against labor, yield loss, and safety. The primary alternatives to purchasing the pre-functionalized building block (Route A) involve de novo difluoromethylation of 3,6-dichloro-2-nitrophenol.

  • Route B (SCDA Method): Utilizes sodium chlorodifluoroacetate (SCDA) as a bench-stable difluorocarbene precursor (3). While safe for discovery chemistry, SCDA is prohibitively expensive at scale and suffers from moderate yields due to competitive carbene hydrolysis.

  • Route C (Freon-22 Method): Utilizes chlorodifluoromethane (ClCF₂H) gas. This is the industrial standard due to low raw material costs (4), but it requires specialized pressurized autoclaves and poses severe environmental and safety hazards.

Quantitative Comparison Matrix
Evaluation MetricRoute A: Pre-Functionalized Building BlockRoute B: De Novo via SCDARoute C: De Novo via ClCF₂H Gas
Target Yield N/A (Directly utilized) 45–55%60–70%
Time Investment 0 hours (Ready for downstream) 24–36 hours48+ hours (Setup + Reaction)
Reagent Cost Moderate (Sunk cost of purchase) High (~$300/mol for SCDA)Low (~$15/mol for Freon-22)
Equipment Needed Standard glassware Standard glasswareHigh-pressure autoclave
Safety Profile High (Bench-stable solid) Moderate (CO₂ pressure buildup)Low (Toxic gas, ozone-depleting)
Scalability Excellent for Discovery (<1 kg) Poor (Cost-prohibitive at scale)Excellent for Process (>10 kg)
Workflow Visualization

G cluster_0 Route A: Pre-Functionalized (Product) cluster_1 Route B: De Novo Synthesis A1 1,4-Dichloro-2-difluoromethoxy- 6-nitrobenzene A2 Regioselective SNAr (C1 Position) A1->A2 Amine/Base B1 3,6-Dichloro- 2-nitrophenol B2 Difluorocarbene Generation B1->B2 B3 O-Difluoromethylation (Yield Loss) B2->B3 B3->A1 Isolation

Synthetic pathway comparison: Pre-functionalized building block vs. de novo difluoromethylation.

Experimental Methodologies

To validate the causality behind these strategic choices, the following self-validating protocols demonstrate the efficiency of utilizing the pre-functionalized block versus the labor-intensive de novo synthesis.

Protocol A: Regioselective SNAr using the Pre-Functionalized Building Block

Objective: Synthesize 4-(4-chloro-2-(difluoromethoxy)-6-nitrophenyl)morpholine to validate the regioselective activation of the C1-chlorine. Causality: Morpholine acts as a model secondary amine. Potassium carbonate is utilized as a mild base to scavenge HCl without inducing hydrolysis. Acetonitrile provides a polar aprotic environment to accelerate the SNAr transition state.

  • Preparation: In an oven-dried 50 mL round-bottom flask, dissolve 1,4-dichloro-2-difluoromethoxy-6-nitrobenzene (1.0 mmol, 258 mg) in anhydrous acetonitrile (10 mL).

  • Reagent Addition: Add anhydrous K₂CO₃ (2.0 mmol, 276 mg) followed by morpholine (1.1 mmol, 96 µL) dropwise at room temperature.

    • Self-Validation Check: The reaction mixture will rapidly transition from pale yellow to deep orange, visually confirming the formation of the Meisenheimer intermediate.

  • Reaction Monitoring: Stir the mixture at room temperature. Monitor via TLC (Hexanes/EtOAc 4:1). The starting material (Rf ~0.6) should be entirely consumed within 2-4 hours, replaced by a more polar product spot (Rf ~0.3).

  • Workup: Quench the reaction with distilled water (20 mL) and extract with ethyl acetate (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Analytical Validation: Analyze the crude product via ¹⁹F NMR (expect a characteristic doublet around -82 ppm for the –OCF₂H group) and ¹H NMR to confirm the retention of the C4-chlorine (indicated by two distinct, non-coupled aromatic protons).

Protocol B: De Novo Difluoromethylation via SCDA (Demonstrating the Bottleneck)

Objective: Synthesize 1,4-dichloro-2-difluoromethoxy-6-nitrobenzene from 3,6-dichloro-2-nitrophenol to evaluate the synthetic labor and yield loss. Causality: SCDA is chosen over ClCF₂H gas for bench-scale safety. DMF is required to solubilize the salts and facilitate the thermal decarboxylation of SCDA into difluorocarbene.

  • Preparation: Charge a 100 mL pressure tube with 3,6-dichloro-2-nitrophenol (1.0 mmol, 208 mg), sodium chlorodifluoroacetate (SCDA, 2.5 mmol, 381 mg), and Cs₂CO₃ (1.5 mmol, 488 mg).

  • Solvent Addition: Add anhydrous DMF (10 mL). Seal the tube tightly.

    • Self-Validation Check: Purge the headspace with argon prior to sealing to prevent oxidative side reactions of the electron-rich phenoxide.

  • Heating: Heat the reaction mixture to 95 °C behind a blast shield.

    • Causality: SCDA strictly requires temperatures >90 °C to decarboxylate and generate the highly reactive difluorocarbene. Vigorous bubbling (CO₂ evolution) will be observed.

  • Reaction Monitoring: Stir for 16 hours. Cool to room temperature and carefully vent the pressure tube to release residual CO₂.

  • Workup & Purification: Dilute with water (30 mL) and extract with diethyl ether (3 x 20 mL). Dry the organics, concentrate, and purify via flash column chromatography.

    • Self-Validation Check: The isolated yield is typically limited to 45-55%. This yield ceiling is caused by the competitive hydrolysis of difluorocarbene by trace water and the poor nucleophilicity of the highly electron-deficient 3,6-dichloro-2-nitrophenoxide.

Strategic Scale-Up Decision Matrix

DecisionTree Start Synthesis Scale? Mg Discovery (< 100g) Start->Mg Kg Process (> 1kg) Start->Kg Mg_Rec Use Pre-Functionalized Building Block Mg->Mg_Rec Prioritize Time Kg_Eval Evaluate Reagent Cost vs. Labor & Yield Kg->Kg_Eval Kg_Gas ClCF2H Gas (Requires reactor) Kg_Eval->Kg_Gas Equipment Available Kg_Salt SCDA Salt (High reagent cost) Kg_Eval->Kg_Salt Standard Reactors

Decision tree for selecting the most cost-effective difluoromethylation strategy based on scale.

References
  • Title: Fluorine-containing FDA-approved small-molecule drugs in 2025: significance, synthetic insights, and therapeutic applications Source: RSC Publishing URL
  • Title: The Difluoromethyl Bioisoster: Examining the “Lipophilic Hydrogen Bond Donor” Concept Source: ResearchGate URL
  • Title: S-, N-, and Se-Difluoromethylation Using Sodium Chlorodifluoroacetate Source: ACS Organic Letters URL
  • Title: Difluoromethylation of Phenols - Organic Syntheses Procedure Source: Organic Syntheses URL

Sources

Comparative

Head-to-head comparison of different synthetic routes to 1,4-Dichloro-2-difluoromethoxy-6-nitrobenzene

Introduction The incorporation of the difluoromethoxy (–OCF₂H) group into aromatic scaffolds is a cornerstone of modern medicinal and agricultural chemistry. This unique moiety often enhances metabolic stability, modulat...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The incorporation of the difluoromethoxy (–OCF₂H) group into aromatic scaffolds is a cornerstone of modern medicinal and agricultural chemistry. This unique moiety often enhances metabolic stability, modulates lipophilicity, and can act as a bioisostere for hydroxyl or thiol groups, thereby improving the pharmacokinetic and pharmacodynamic profiles of active molecules.[1] The target molecule, 1,4-dichloro-2-difluoromethoxy-6-nitrobenzene, is a highly functionalized aromatic ring, representing a valuable, yet challenging, synthetic intermediate for the development of novel pharmaceuticals and agrochemicals.

This guide provides an in-depth, head-to-head comparison of two plausible synthetic strategies for accessing this target. As a Senior Application Scientist, my analysis moves beyond a simple recitation of steps to dissect the underlying chemical logic, anticipate experimental challenges, and provide a field-proven perspective on the scalability and practicality of each approach. We will explore a "Late-Stage Nitration" route and a "Late-Stage Difluoromethoxylation" route, culminating in a data-driven recommendation for researchers in the field.

Retrosynthetic Analysis: Two Competing Pathways

A logical deconstruction of the target molecule, 1,4-dichloro-2-difluoromethoxy-6-nitrobenzene, reveals two primary synthetic disconnections, leading to two distinct forward-synthesis strategies.

G cluster_0 Retrosynthesis cluster_1 Forward Synthesis Target 1,4-Dichloro-2-difluoromethoxy-6-nitrobenzene K1 C-N bond formation Target->K1 K2 C-O bond formation Target->K2 P1 1,4-Dichloro-2- difluoromethoxybenzene K1->P1 P2 2,5-Dichloro-3-nitrophenol K2->P2 Route1 Route 1: Late-Stage Nitration P1->Route1 Route2 Route 2: Late-Stage Difluoromethoxylation P2->Route2 Route1->Target Nitration Route2->Target Difluoromethoxylation G A 2,5-Dichlorophenol B 1,4-Dichloro-2-difluoromethoxybenzene A->B  ClCF2CO2Na, Cs2CO3  DMF/H2O, 120 °C C 1,4-Dichloro-2-difluoromethoxy-6-nitrobenzene (Target) B->C  HNO3, H2SO4  0 °C to RT D Isomeric Byproducts B->D Nitration G A 2,5-Dichlorophenol B 2,5-Dichloro-3-nitrophenol A->B  HNO3, H2SO4  (controlled) C 1,4-Dichloro-2-difluoromethoxy-6-nitrobenzene (Target) B->C  ClCF2CO2Na, Cs2CO3  DMF/H2O, 120 °C G Start Objective: Synthesize 1,4-dichloro-2-difluoromethoxy-6-nitrobenzene Q1 Is regiochemical purity paramount? Start->Q1 Route1 Pursue Route 1: Late-Stage Nitration Q1->Route1 No (e.g., for library synthesis) Route2 Pursue Route 2: Late-Stage Difluoromethoxylation Q1->Route2 Yes Outcome1 Accept mixture of isomers Requires extensive purification (HPLC) Low yield of desired product Route1->Outcome1 Outcome2 Focus on developing a robust synthesis for 2,5-dichloro-3-nitrophenol Potentially higher yield and purity Route2->Outcome2

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Safety & Regulatory Compliance

Safety

Comprehensive Disposal and Safety Protocol for 1,4-Dichloro-2-difluoromethoxy-6-nitrobenzene

As a preferred partner in laboratory safety and chemical logistics, we provide more than just reagents; we deliver end-to-end operational security. Handling complex polyhalogenated nitroaromatics requires a rigorous, sel...

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Author: BenchChem Technical Support Team. Date: March 2026

As a preferred partner in laboratory safety and chemical logistics, we provide more than just reagents; we deliver end-to-end operational security. Handling complex polyhalogenated nitroaromatics requires a rigorous, self-validating approach to waste management.

This guide provides step-by-step, mechanistic protocols for the safe handling, accumulation, and thermal destruction of 1,4-Dichloro-2-difluoromethoxy-6-nitrobenzene , ensuring strict compliance with EPA regulations and protecting both laboratory personnel and the environment.

Chemical Profile & Regulatory Classification

Before initiating any disposal protocol, it is critical to understand the chemical architecture of the waste.

ParameterSpecification
Chemical Name 1,4-Dichloro-2-(difluoromethoxy)-6-nitrobenzene
CAS Number 40319-62-8[1]
Molecular Formula C7H3Cl2F2NO3
Primary Hazard Class Halogenated Nitroaromatic / Toxicant
EPA Waste Classification Characteristic Hazardous Waste (Toxicity/Reactivity)

Hazard Assessment & Mechanistic Causality

The danger of this compound lies in its dual-functional group architecture:

  • The Nitro Group (-NO2): Nitroaromatics act as strong oxidizing agents. If mixed with incompatible, easily oxidizable organic solvents (or combustible absorbents like sawdust), they can form shock-sensitive or thermally unstable mixtures.

  • The Halogenated Moieties (-Cl, -OCHF2): The presence of chlorine and fluorine on the benzene ring makes standard incineration highly dangerous. If combusted at low temperatures, the incomplete thermal cleavage of the carbon-halogen bonds leads to the synthesis of polychlorinated dibenzo-p-dioxins (PCDDs) and dibenzofurans (PCDFs) —some of the most toxic environmental pollutants known[2]. Furthermore, combustion releases highly corrosive Hydrogen Fluoride (HF) and Hydrogen Chloride (HCl) gases[2].

In-Lab Handling & Segregation Protocol

To ensure a self-validating safety loop, laboratory personnel must follow these step-by-step segregation procedures under the [3].

Step 1: Compatibility Verification

  • Action: Select a High-Density Polyethylene (HDPE) or PTFE-lined waste container.

  • Causality: Standard metal drums can corrode if trace moisture hydrolyzes the halogenated compound into acidic byproducts.

  • Validation: Inspect the container for a "U.N. Rating" stamp and ensure the cap features a secure, vapor-tight seal.

Step 2: Strict Waste Stream Segregation

  • Action: Isolate this chemical exclusively in a "Halogenated Organic Waste" stream. Do not mix with amines, strong bases, or reducing agents.

  • Causality: Nitroaromatics can undergo highly exothermic nucleophilic aromatic substitution (SNAr) or redox reactions when exposed to incompatible chemicals, risking container rupture.

Step 3: Container Labeling & SAA Management

  • Action: Label the container explicitly with the chemical name, the words "Hazardous Waste," and an indication of the hazard (e.g., "Toxic/Halogenated")[4]. Store in a Satellite Accumulation Area (SAA) with secondary containment.

  • Validation: Ensure the total accumulated volume in the SAA never exceeds 55 gallons. Once the limit is reached, date the container; it must be moved to a Central Accumulation Area (CAA) within 3 consecutive days[3].

Quantitative Operational Parameters for Disposal

When coordinating with your hazardous waste vendor, verify that their destruction facility meets the following quantitative parameters:

ParameterRegulatory / Operational StandardCausality / Rationale
Incineration Temperature > 1100 °C (2012 °F)Prevents formation of PCDDs/PCDFs (dioxins/furans)[2].
Residence Time > 2.0 secondsEnsures complete thermal oxidation of the stable benzene ring.
Scrubber Effluent pH 8.5 – 9.0 (Alkaline)Neutralizes corrosive HF and HCl combustion byproducts[2].
Max SAA Accumulation 55 GallonsEPA limit for Satellite Accumulation Areas before transfer[3].

Thermal Destruction & Disposal Methodology

Because of the halogenated nature of 1,4-Dichloro-2-difluoromethoxy-6-nitrobenzene, land disposal or standard solvent blending is strictly prohibited. The only self-validating, EPA-compliant method for absolute destruction is High-Temperature Rotary Kiln Incineration coupled with Caustic Scrubbing [2],[5].

G N1 Waste Generation (Halogenated Nitroaromatic) N2 RCRA Segregation (Compatible SAA Storage) N1->N2 Accumulate N3 Rotary Kiln Incineration (>1100°C, >2 sec residence) N2->N3 Transport N4 Alkaline/Caustic Scrubbing (NaOH pH 8.5-9.0) N3->N4 Acid Gases (HCl, HF, NOx) N5 Particulate Filtration (Baghouse/Electrostatic) N4->N5 Neutralized Gas N6 Safe Environmental Release (Clean Exhaust) N5->N6 Filtered Emission

Caption: Workflow for the safe thermal destruction of halogenated nitroaromatics.

The Destruction Mechanism:

  • Volatilization & Cleavage: At >1100°C, the aromatic ring shatters. The nitro group decomposes into nitrogen oxides (NOx), while the halogens form HF and HCl gases.

  • Alkaline Scrubbing: The exhaust gas is immediately routed through a wet scrubber containing Sodium Hydroxide (NaOH).

  • Neutralization: The NaOH reacts with the toxic acid gases to form harmless salts (NaF, NaCl) and water, preventing toxic atmospheric emissions[2].

Emergency Spill Response Protocol

In the event of a primary container failure, execute the following protocol to prevent exposure and reactive hazards:

  • Evacuation & PPE: Immediately clear the immediate area. Responders must don chemical-resistant neoprene gloves, splash goggles, and a half-face respirator with organic vapor/acid gas cartridges.

  • Containment (Critical Causality): Surround and cover the spill using only inert, non-combustible absorbents (e.g., dry sand, vermiculite, or diatomaceous earth).

    • Causality Check:Never use sawdust, paper towels, or combustible spill pads. The oxidizing nature of the nitroaromatic compound can react with high-surface-area organics to create a severe fire or explosive hazard.

  • Collection & Decontamination: Use non-sparking polypropylene tools to sweep up the absorbed mixture. Place it into a dedicated, heavy-duty hazardous waste bucket. Wash the spill zone with a mild alkaline detergent to hydrolyze and lift any residual chemical, capturing the wash water as hazardous waste.

References
  • U.S. Environmental Protection Agency (EPA). "Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes." Hazardous Waste Engineering Research Laboratory. Retrieved from: [Link]

  • U.S. Environmental Protection Agency (EPA). "Final Rule: Hazardous Waste Generator Improvements (40 CFR Part 262)." Retrieved from:[Link]

Sources

Handling

A Researcher's Guide to the Safe Handling of 1,4-Dichloro-2-difluoromethoxy-6-nitrobenzene

Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development and scientific research. However, with great potential comes the profound responsibility of ensuring the safety...

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Author: BenchChem Technical Support Team. Date: March 2026

Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development and scientific research. However, with great potential comes the profound responsibility of ensuring the safety of every individual in the laboratory. This guide provides essential, field-proven safety protocols for handling 1,4-Dichloro-2-difluoromethoxy-6-nitrobenzene, a compound whose structural motifs—a halogenated nitrobenzene core—necessitate a rigorous and informed approach to personal protection.

The following protocols are designed to be a self-validating system of safety, moving beyond a simple checklist to explain the causality behind each recommendation. While a specific Safety Data Sheet (SDS) for this exact molecule is not publicly available, its constituent functional groups (dichloro, difluoromethoxy, nitrobenzene) provide a clear and authoritative basis for establishing these handling procedures by referencing data from structurally analogous compounds.

Understanding the Hazard Profile

1,4-Dichloro-2-difluoromethoxy-6-nitrobenzene belongs to a class of compounds, halogenated nitroaromatics, that are often associated with significant health hazards. Based on data from similar molecules, researchers should assume this compound is, at a minimum:

  • Acutely Toxic : Likely to be harmful or toxic if swallowed, inhaled, or absorbed through the skin.[1][2][3]

  • Irritating : Capable of causing irritation to the skin, eyes, and respiratory system.[2][4][5]

  • A Long-Term Health Hazard : Suspected of causing long-term systemic damage, particularly to organs like the liver and kidneys, and may have carcinogenic or reproductive toxicity effects.[1][3][6]

Given these potential risks, a comprehensive Personal Protective Equipment (PPE) plan is the first and most critical line of defense.

Core Directive: Personal Protective Equipment (PPE)

Engineering controls, such as a certified chemical fume hood, are the primary method for exposure reduction. PPE serves as the essential final barrier between the researcher and the chemical.

Respiratory Protection

All handling of 1,4-Dichloro-2-difluoromethoxy-6-nitrobenzene solids or solutions should be conducted within a chemical fume hood to minimize inhalation exposure.[7] If there is a risk of generating dust or aerosols, or in the event of a spill or engineering control failure, respiratory protection is mandatory. A NIOSH-approved respirator with a particulate filter may be required for handling the solid, and an organic vapor cartridge would be necessary for vapors.[6][8] In situations with high concentrations or unknown exposure levels, a self-contained breathing apparatus (SCBA) is the only option.[3][9]

Eye and Face Protection

Chemical splash goggles are mandatory at all times to protect against splashes.[5][7] Given the severe irritation potential, a face shield worn over safety goggles is required when handling larger quantities (>50g) or during procedures with a heightened risk of splashing or vigorous reaction.[6][8]

Hand Protection

Choosing the correct glove material is critical, as no single glove offers universal protection. For halogenated and nitro-aromatic compounds, double-gloving is a best practice.

  • Inner Glove : A thin, disposable nitrile glove provides a good first layer and dexterity. Nitrile offers fair to good protection against many chemicals for incidental contact.[7][10]

  • Outer Glove : A heavier-duty butyl rubber or neoprene glove should be worn over the nitrile glove. Butyl rubber, in particular, offers excellent resistance to nitro-compounds.[7]

Gloves must be inspected for any signs of degradation or punctures before each use and should be changed immediately if contamination is suspected.[7] Never reuse disposable gloves.

Body and Foot Protection

A flame-resistant lab coat should be worn and kept fully buttoned.[8] For procedures involving larger quantities, a chemical-resistant apron over the lab coat is recommended.[7] To protect against spills, full-length pants and closed-toe shoes made of a non-porous material are required in the laboratory.[7][9]

PPE Summary Table
Protection Area Standard Handling (in Fume Hood) High-Risk Operations (Large Quantities/Spills) Rationale
Respiratory None required if handled in a certified fume hoodNIOSH-approved respirator with appropriate cartridges or SCBAPrevents inhalation of toxic dust or vapors.[6][8]
Eye/Face Chemical splash gogglesFace shield over chemical splash gogglesProtects against severe eye irritation and splashes.[6][7]
Hands Double-gloved: Nitrile (inner), Butyl Rubber/Neoprene (outer)Double-gloved: Nitrile (inner), Butyl Rubber/Neoprene (outer)Provides robust protection against skin absorption and irritation.[7][10]
Body Flame-resistant lab coatChemical-resistant apron over lab coatPrevents contact with skin and personal clothing.[7]
Feet Closed-toe, non-porous shoesClosed-toe, non-porous shoesProtects against spills.[7][9]

Operational Plan: From Receipt to Disposal

A systematic workflow is crucial for minimizing risk. The following diagram and steps outline a safe handling protocol.

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling & Disposal Phase A Review SDS & Protocol B Verify Fume Hood Certification A->B C Locate & Check Emergency Equipment (Shower, Eyewash, Spill Kit) B->C D Don All Required PPE C->D E Work Exclusively in Fume Hood D->E F Keep Container Tightly Closed When Not in Use E->F G Use Smallest Possible Quantity E->G H Ground Equipment to Prevent Static Discharge F->H I Decontaminate Work Surface & Equipment H->I J Segregate Waste: Solid, Liquid, Contaminated PPE I->J K Dispose of Waste in Labeled, Sealed Containers J->K L Doff PPE in Correct Order (Outer gloves first) K->L M Wash Hands Thoroughly L->M

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,4-Dichloro-2-difluoromethoxy-6-nitrobenzene
Reactant of Route 2
Reactant of Route 2
1,4-Dichloro-2-difluoromethoxy-6-nitrobenzene
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